(S)-3-(2-Methoxyethoxy)pyrrolidine
Description
Properties
IUPAC Name |
(3S)-3-(2-methoxyethoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCVEPJVGGMMLK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672098 | |
| Record name | (3S)-3-(2-Methoxyethoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880362-02-7 | |
| Record name | (3S)-3-(2-Methoxyethoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-(2-Methoxyethoxy)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
Abstract: (S)-3-(2-Methoxyethoxy)pyrrolidine is a chiral heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to confer favorable physicochemical properties, engage in specific binding interactions, and explore three-dimensional chemical space.[1][2] This guide provides a comprehensive overview of the chemical properties, a robust synthetic pathway, and the strategic application of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its role as a key intermediate, supported by detailed experimental protocols and field-proven insights into its synthetic utility.
Physicochemical and Structural Properties
This compound is a substituted, chiral secondary amine. The inclusion of the methoxyethoxy side chain at the C3 position significantly influences its properties compared to the parent pyrrolidine ring. This side chain can enhance aqueous solubility, modulate lipophilicity, and provide an additional hydrogen bond acceptor, which can be critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3]
The core structural and chemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-(2-Methoxyethoxy)pyrrolidine | [3] |
| CAS Number | 880362-02-7 | [4] |
| Molecular Formula | C₇H₁₅NO₂ | [4] |
| Molecular Weight | 145.20 g/mol | [4] |
| Appearance | Pale-yellow to yellow-brown liquid (Predicted) | [5] |
| Boiling Point | ~189 - 190 °C (Predicted, similar to parent) | - |
| Density | ~0.852 g/cm³ (Predicted) | - |
| SMILES | COCCO[C@H]1CCNC1 | [3] |
| InChI | InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | [3] |
| XLogP3 | -0.2 (Estimated for 3-methoxypyrrolidine) | [6] |
| Topological Polar Surface Area | 30.5 Ų (Estimated) | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | - |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves the O-alkylation of a protected chiral alcohol via the Williamson ether synthesis, followed by deprotection of the amine.
Experimental Protocol: Synthesis
Expertise & Causality: This protocol employs a standard Boc (tert-butyloxycarbonyl) protecting group for the pyrrolidine nitrogen. This is critical for two reasons: 1) It prevents the secondary amine from acting as a competing nucleophile during the O-alkylation step, and 2) It enhances the solubility of the starting material in common aprotic organic solvents used for this reaction. The Williamson ether synthesis is a robust and high-yielding method for forming ether linkages.[7][8] Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to ensure complete deprotonation of the secondary alcohol, forming the requisite alkoxide for the Sₙ2 reaction.[9] The final deprotection is achieved under standard acidic conditions that cleanly remove the Boc group.
Step 1: Synthesis of (S)-tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq).[10]
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of starting material). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: While stirring vigorously, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Self-Validating Checkpoint: Evolution of hydrogen gas should be observed. The reaction is allowed to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
-
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-methoxyethane (1.3 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Self-Validating Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Setup: To a round-bottom flask, add the purified (S)-tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate (1.0 eq) from the previous step.
-
Deprotection: Dissolve the intermediate in a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl). Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.
-
Reaction: Stir the solution at room temperature for 2-4 hours.
-
Self-Validating Checkpoint: Monitor the reaction by TLC or LC-MS. The product will have a much lower Rf value and will be ninhydrin-positive, indicating a free secondary amine.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M NaOH.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product. The product can be further purified by distillation if necessary.
Analytical Characterization
¹H and ¹³C NMR Spectroscopy: The structural identity and purity of this compound can be confirmed by NMR spectroscopy. Below are the predicted chemical shifts based on analyses of similar structures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.0-4.2 ppm (m, 1H): -O-CH - (pyrrolidine C3)
-
δ ~3.6-3.7 ppm (m, 2H): -O-CH₂ -CH₂-OCH₃
-
δ ~3.5-3.6 ppm (m, 2H): -O-CH₂-CH₂ -OCH₃
-
δ ~3.4 ppm (s, 3H): -OCH₃
-
δ ~2.8-3.2 ppm (m, 4H): Pyrrolidine -CH₂ -N-CH₂ -
-
δ ~1.9-2.2 ppm (m, 1H): Pyrrolidine ring proton
-
δ ~1.7-1.9 ppm (m, 1H): Pyrrolidine ring proton
-
δ ~1.5-2.5 ppm (br s, 1H): -NH
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~78-80 ppm: Pyrrolidine C3 (-O-CH)
-
δ ~71-73 ppm: -O-CH₂-CH₂ -OCH₃
-
δ ~69-71 ppm: -O-CH₂ -CH₂-OCH₃
-
δ ~59-60 ppm: -OCH₃
-
δ ~50-52 ppm: Pyrrolidine C2 or C5
-
δ ~46-48 ppm: Pyrrolidine C2 or C5
-
δ ~33-35 ppm: Pyrrolidine C4
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of a building block like this compound is realized in its application as a strategic tool for modifying lead compounds to optimize their drug-like properties. Its most notable utility lies in its role as a substituent for the C7 position of the quinolone antibiotic core, a class of drugs that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[11]
The antibiotic Delafloxacin is a prime example of a modern fluoroquinolone where extensive modification of the C7 substituent was critical to its development.[2][11][12] While Delafloxacin itself ultimately incorporated a 3-hydroxyazetidine ring, the exploration of various heterocyclic amines, including substituted pyrrolidines, is a cornerstone of the structure-activity relationship (SAR) studies for this class.[13][14]
Causality of Application: The C7 substituent of a quinolone directly influences several key properties:
-
Antibacterial Spectrum: The nature of the amine at C7 modulates the compound's activity against Gram-positive versus Gram-negative bacteria.[11]
-
Potency: The substituent interacts with the binding pocket of the target enzymes (DNA gyrase/topoisomerase IV).
-
Pharmacokinetics: The group affects solubility, cell permeability, and metabolic stability. The methoxyethoxy side chain, in particular, is often used to increase hydrophilicity and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C. The compound may be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is advised for long-term stability.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a valuable and versatile chiral building block for modern drug discovery. Its synthesis can be reliably achieved from common starting materials, and its unique combination of a rigid chiral core with a flexible, hydrophilic side chain makes it an attractive tool for medicinal chemists. Its primary application lies in the systematic modification of lead compounds, particularly in established drug classes like quinolone antibiotics, to fine-tune their biological activity and pharmacokinetic properties. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically deploy this compound in their research and development programs.
References
-
Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][15][16]
- CN104876911A - Simple method for synthesizing delafloxacin. (2015).
- CN103936717A - Intermediate of delafloxacin and preparation method thereof. (2014).
-
Poyraz, S., Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Gotor-Fernández, V., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved January 20, 2026, from [Link]
-
Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850. [Link]
-
Linder, G., et al. (2018). Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties. Infection and Drug Resistance, 11, 445–458. [Link]
-
Tomassetti, M., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. [Link]
-
D'Andrea, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxypyrrolidine. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. medkoo.com [medkoo.com]
- 3. CAS 880362-02-7: (3S)-3-(2-Metoxietoxi)pirrolidina [cymitquimica.com]
- 4. This compound CAS#: 880362-02-7 [m.chemicalbook.com]
- 5. 62848-20-8(3-Methoxypyrrolidine) | Kuujia.com [kuujia.com]
- 6. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]
- 13. CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characteristics of (S)-3-(2-Methoxyethoxy)pyrrolidine
Introduction
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and advanced clinical candidates.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with complex three-dimensional shapes, enabling precise interactions with biological targets.[2] (S)-3-(2-Methoxyethoxy)pyrrolidine (CAS: 880362-02-7) is a chiral building block that combines the foundational pyrrolidine nucleus with a flexible, hydrophilic methoxyethoxy side chain. This unique combination of a basic nitrogen center and an ether-rich substituent makes it a valuable synthon for introducing desirable pharmacokinetic properties in drug discovery programs.
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound, outlines robust experimental protocols for its detailed characterization, and discusses its stability and handling. The objective is to equip scientists with the foundational knowledge required to effectively utilize this compound in research and development.
Section 1: Chemical Identity and Structure
Understanding the molecular structure of this compound is fundamental to interpreting its chemical behavior and physical properties.
-
IUPAC Name: (3S)-3-(2-methoxyethoxy)pyrrolidine
-
CAS Number: 880362-02-7[3]
-
Molecular Formula: C₇H₁₅NO₂[4]
-
Molecular Weight: 145.20 g/mol [4]
The structure features three key components that dictate its physicochemical profile:
-
A Saturated Pyrrolidine Ring: A five-membered secondary amine that confers basicity.
-
A Chiral Center at the C3 Position: The (S)-stereochemistry is critical for enantioselective interactions with chiral biological systems.
-
A Methoxyethoxy Side Chain: This flexible, polar chain enhances hydrophilicity and provides hydrogen bond acceptors.
| Property | Value | Source |
| IUPAC Name | (3S)-3-(2-methoxyethoxy)pyrrolidine | - |
| CAS Number | 880362-02-7 | [3] |
| Molecular Formula | C₇H₁₅NO₂ | [4] |
| Molecular Weight | 145.20 g/mol | [4] |
| Synonyms | This compound |
Section 2: Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is a prerequisite for its application in drug development, influencing everything from reaction kinetics to formulation and bioavailability.
Partition Coefficient (LogP) and Solubility
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. While an experimentally determined value for this compound is not consistently reported in the literature, computational models predict a low LogP value. One safety data sheet lists a log Pow of 0.22, though the document contains data for the parent pyrrolidine, making this specific value uncertain for the title compound.[5] Other predictions for closely related structures are also low, such as a LogP of 0.0113 for the (R)-enantiomer.[4]
These values strongly suggest that This compound is a hydrophilic compound . The presence of the secondary amine and two ether oxygen atoms, all capable of acting as hydrogen bond acceptors, contributes to this character. Consequently, it is expected to be miscible with water and other polar solvents, a property similar to its parent compound, pyrrolidine.[6] This hydrophilicity is a key attribute for chemists aiming to improve the aqueous solubility of drug candidates.
Basicity (pKa)
The secondary amine within the pyrrolidine ring is the primary basic center of the molecule. An experimental pKa value for this compound is not available in the cited literature. However, a reliable estimate can be made by referencing the parent compound, pyrrolidine, whose conjugate acid has a pKa of 11.27 in water.[6] The electron-withdrawing effect of the ether side chain at the C3 position is expected to slightly decrease the basicity of the nitrogen, but the pKa should remain in the range of a typical secondary amine (approx. 10-11). This basicity allows for the formation of stable hydrochloride salts, which often possess improved solidity and handling characteristics.[7][8]
Other Physical Properties
Specific experimental data for properties such as boiling point and density for this compound are not found in readily available literature. For context, the unsubstituted parent compound, pyrrolidine, has a boiling point of 87-88 °C and a density of approximately 0.852 g/cm³.[5][9] Due to its higher molecular weight and increased potential for intermolecular hydrogen bonding, this compound is expected to have a significantly higher boiling point.
Section 3: Recommended Experimental Characterization Protocols
For any novel or sparsely documented chemical entity, rigorous experimental verification of its identity and properties is paramount. The following section details standard, field-proven protocols for characterizing this compound.
Protocol: Structural Confirmation and Purity via Spectroscopic Analysis
Expert Rationale: A combination of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive and definitive confirmation of the molecular structure and is the gold standard for assessing purity. Each technique offers orthogonal, complementary information.
Caption: Logical relationship between structure and spectroscopic data.
Step-by-Step Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform. Expected signals include multiplets for the pyrrolidine ring protons, singlets for the methoxy group protons, and multiplets for the ethoxy chain protons. The N-H proton may appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): Using the same sample, acquire a proton-decoupled ¹³C spectrum. Seven distinct carbon signals are expected, corresponding to the seven unique carbon atoms in the structure.
-
-
Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI) in positive ion mode, as the secondary amine is easily protonated.
-
Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile (~1 mg/mL).
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 146.1176.
-
-
Infrared (IR) Spectroscopy:
-
Technique: Acquire the spectrum using a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks: Look for characteristic vibrational bands, including a moderate N-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), a strong C-O ether stretch (~1100-1150 cm⁻¹), and a C-N stretch (~1020-1250 cm⁻¹).
-
Protocol: Determination of pKa by Potentiometric Titration
Expert Rationale: Potentiometric titration is the most accurate and reliable method for determining the pKa of an ionizable group. It provides a thermodynamic measurement of the equilibrium between the protonated and free-base forms of the amine, which is essential for developing formulations and understanding physiological behavior.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
System Preparation: Calibrate a pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using an automated titrator or burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa of the conjugate acid is equal to the pH at the half-equivalence point (where half of the amine has been protonated). For higher accuracy, calculate the first or second derivative of the titration curve; the equivalence point corresponds to the peak, and the half-equivalence point can be interpolated from there.
-
Trustworthiness: The protocol's validity is ensured by the rigorous calibration of the pH electrode and the use of a standardized titrant. Running a blank titration with only water can correct for any impurities.
Section 4: Stability, Storage, and Safety Considerations
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Chemical Stability: The compound is chemically stable under standard ambient conditions (room temperature).[5] However, like many amines, it may be sensitive to oxidation over long periods and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Recommended Storage: Suppliers recommend storing the material in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C.[10] It should also be protected from light.[10]
-
Safety and Handling:
-
Hazards: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][10]
-
Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.[10] Keep the compound away from heat, sparks, and open flames.[5][10]
-
Conclusion
This compound is a valuable chiral building block for medicinal chemistry, offering a desirable combination of a basic pyrrolidine core and a hydrophilic side chain. While some of its physicochemical properties are not yet extensively documented, its characteristics can be reliably inferred from its structure and the properties of related compounds. Its predicted high water solubility and the basicity of its secondary amine make it an attractive synthon for modifying drug candidates to improve their pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for scientists to confirm its structure and precisely quantify its key physicochemical parameters, ensuring its effective and safe application in the pursuit of novel therapeutics.
References
-
MATERIAL SAFETY DATA SHEET. (n.d.). BigCommerce. [Link]
-
3-(Methoxymethyl)pyrrolidine. (n.d.). PubChem. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Pyrrolidine. (n.d.). Common Organic Chemistry. [Link]
-
(S)-(+)-2-(Methoxymethyl)pyrrolidine. (n.d.). PubChem. [Link]
-
Pyrrolidine. (n.d.). Wikipedia. [Link]
-
2-(Methoxymethyl)pyrrolidine. (n.d.). PubChem. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]
-
Chemical Properties of Pyrrolidine (CAS 123-75-1). (n.d.). Cheméo. [Link]
- Synthesis of pyrrolidine. (1960).
-
Pyrrolidine. (n.d.). NIST WebBook. [Link]
-
3-(2-methoxyethoxy)pyrrolidine hydrochloride. (n.d.). PubChemLite. [Link]
-
3-[(2-methoxyethoxy)methyl]pyrrolidine. (n.d.). PubChemLite. [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. This compound HCL | 1810074-91-9 [amp.chemicalbook.com]
- 8. (3R)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride 97% | CAS: 1315591-34-4 | AChemBlock [achemblock.com]
- 9. Pyrrolidine [commonorganicchemistry.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Introduction: The Strategic Value of a Substituted Pyrrolidine
An In-depth Technical Guide to (S)-3-(2-Methoxyethoxy)pyrrolidine
This compound, identified by its CAS number 880362-02-7, is a chiral heterocyclic compound of significant interest in modern medicinal chemistry. While not a therapeutic agent itself, it represents a crucial class of molecules known as "building blocks." The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs due to its unique structural and chemical properties.[1][2] The five-membered saturated ring provides a three-dimensional geometry that allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems.[3][4][5][6]
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, strategic applications in drug discovery, and essential handling protocols. The specific (S)-stereochemistry at the C3 position, combined with the flexible and hydrophilic 2-methoxyethoxy side chain, makes this molecule a versatile tool for introducing desirable pharmacokinetic and pharmacodynamic properties into novel drug candidates.
Physicochemical and Structural Characteristics
The defining features of this molecule are its stereochemically pure pyrrolidine core and the ether-containing side chain. These elements dictate its physical properties and its potential interactions in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 880362-02-7 | [7][8] |
| Molecular Formula | C₇H₁₅NO₂ | [7][9] |
| Molecular Weight | 145.20 g/mol | [7] |
| Stereochemistry | (S)-configuration at C3 | [9] |
| Appearance | Typically a liquid (inferred from boiling point) | |
| Storage Temperature | 2-8°C | [7] |
| InChI Key | InChI=1/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | [9] |
The presence of the 2-methoxyethoxy group is a key design feature. The ether linkages can act as hydrogen bond acceptors, potentially improving target engagement, while also enhancing the overall aqueous solubility of larger molecules into which this fragment is incorporated—a critical factor for improving drug absorption and distribution (ADME properties).[3]
Synthesis Strategy: A Validated Approach
While multiple routes to substituted pyrrolidines exist, a robust and widely applicable method for synthesizing this compound involves the Williamson ether synthesis starting from a commercially available chiral precursor. This approach provides excellent control over the desired stereochemistry. The synthesis begins with the protection of the nitrogen on a chiral hydroxyproline derivative, followed by etherification and subsequent deprotection.
Logical Synthesis Workflow Diagram
Caption: A three-step synthesis pathway for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for pyrrolidine functionalization.[10][11]
Step 1: N-Protection of (S)-3-Hydroxypyrrolidine
-
Rationale: The secondary amine of the pyrrolidine ring is a potent nucleophile that would otherwise compete with the hydroxyl group in the subsequent alkylation step. The tert-Butoxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions of ether synthesis and easily removed under acidic conditions.
-
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This classic Sₙ2 reaction forms the ether linkage. A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. Anhydrous conditions are critical to prevent quenching the base.
-
Procedure:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C.
-
Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0°C for 30-60 minutes, allowing for complete deprotonation (hydrogen gas evolution will be observed).
-
Add 1-bromo-2-methoxyethane (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography to obtain N-Boc-(S)-3-(2-methoxyethoxy)pyrrolidine.
-
Step 3: N-Deprotection
-
Rationale: The final step removes the Boc protecting group to liberate the secondary amine of the final product. Strong acid cleaves the tert-butyl carbamate.
-
Procedure:
-
Dissolve the purified N-Boc-(S)-3-(2-methoxyethoxy)pyrrolidine (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCl in diethyl ether.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in a minimal amount of DCM and neutralize with a base (e.g., saturated sodium bicarbonate or by passing through a basic resin).
-
Extract the free amine into an organic solvent, dry, and concentrate to yield the final product, this compound.
-
Application in Drug Discovery: A Strategic Building Block
The pyrrolidine nucleus is a cornerstone of medicinal chemistry, found in drugs targeting a vast range of diseases, from central nervous system disorders to viral infections and diabetes.[1][3][5][11] this compound serves as an advanced intermediate, providing chemists with a pre-functionalized, stereochemically defined core.
Key Advantages in Molecular Design:
-
Stereochemical Control: The (S)-chirality is fixed, which is paramount for achieving selective interaction with chiral biological targets like enzymes and receptors.[3] The specific spatial orientation of the side chain can be critical for fitting into a binding pocket.
-
Improved Pharmacokinetics (ADME): The 2-methoxyethoxy side chain imparts hydrophilicity, which can enhance aqueous solubility, reduce metabolic liability, and fine-tune the lipophilicity (LogP) of a final drug candidate.[3]
-
Vector for Further Synthesis: The secondary amine (NH) of the pyrrolidine ring is a nucleophilic handle that allows for straightforward coupling to other molecular fragments, acids, or scaffolds to build more complex molecules.[3]
-
Fragment-Based Drug Discovery (FBDD): This molecule fits the profile of a "3D fragment." In FBDD, small, structurally diverse fragments are screened for weak binding to a biological target.[6] Hits containing this scaffold can then be efficiently elaborated into more potent leads by leveraging the synthetic handle of the nitrogen atom.[6]
Caption: The strategic contributions of the title compound to drug design.
Anticipated Spectroscopic Data for Characterization
While specific experimental spectra are not publicly cataloged, the structure of this compound allows for reliable prediction of its key spectroscopic signatures, which are essential for its characterization and quality control.
| Technique | Expected Signature |
| ¹H NMR | - Pyrrolidine Ring Protons: Complex multiplets between ~2.5-3.8 ppm. - CH-O Proton (C3): A multiplet around ~4.0-4.2 ppm. - -OCH₂CH₂O- Protons: Triplets or multiplets between ~3.5-3.7 ppm. - -OCH₃ Protons: A sharp singlet around ~3.3-3.4 ppm. - NH Proton: A broad singlet, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - 7 distinct signals corresponding to the 7 unique carbon atoms in the molecule. - Signals for the pyrrolidine carbons would appear in the range of ~45-75 ppm. - The methoxy carbon (-OCH₃) would be a sharp signal around ~59 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 146.12 . |
Safety and Handling
Based on safety data sheets for this compound and structurally related pyrrolidines, standard laboratory precautions are required.[12][13]
| Hazard Category | Precautionary Measures | Source(s) |
| Health Hazards | - Harmful if swallowed (H302). - Causes skin irritation (H315). - Causes serious eye irritation (H319). - May cause respiratory irritation (H335). | [12] |
| Handling | - Use only in a well-ventilated area or under a chemical fume hood. - Avoid breathing vapors or mist. - Wash hands thoroughly after handling. - Wear protective gloves, safety glasses with side shields, and a lab coat. | |
| Storage | - Store in a tightly closed container. - Keep refrigerated at 2-8°C . - Store away from strong oxidizing agents. | [7][14] |
| First Aid | - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. - Skin Contact: Wash off with soap and plenty of water. - Inhalation: Move to fresh air. - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. | [15] |
Conclusion
This compound is a high-value chemical tool for the modern drug discovery scientist. Its utility stems from the potent combination of a stereochemically defined, three-dimensional pyrrolidine scaffold with a functional side chain designed to confer favorable physicochemical properties. The straightforward and reliable synthetic access, coupled with the versatile reactivity of the secondary amine, ensures its place as a strategic building block for constructing complex and biologically active molecules. Proper understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Pyrrolidinetrione Derivatives: Synthesis And Applications in Heterocyclic Chemistry. ResearchGate. [Link]
-
Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics. ACS Publications. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
MATERIAL SAFETY DATA SHEET. BigCommerce. [Link]
-
SAFETY DATA SHEETS. CATO Research Chemicals. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.com. [Link]
-
S-2-{[ (2'-Methoxyethoxy)methoxy ]methyl} pyrrolidine. SpectraBase. [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. National Institutes of Health (NIH). [Link]
-
Phytochemical Analysis and Biological Evaluation of Carob Leaf (Ceratonia siliqua L.) Crude Extracts Using NMR and Mass Spectroscopic Techniques. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 880362-02-7 [m.chemicalbook.com]
- 8. 880362-02-7 | | CATO参考物质 [en.cato-chem.com]
- 9. CAS 880362-02-7: (3S)-3-(2-Metoxietoxi)pirrolidina [cymitquimica.com]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. zycz.cato-chem.com [zycz.cato-chem.com]
- 14. fishersci.com [fishersci.com]
- 15. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
An In-depth Technical Guide to the Molecular Structure of (S)-3-(2-Methoxyethoxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(S)-3-(2-Methoxyethoxy)pyrrolidine is a chiral substituted pyrrolidine of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] The introduction of a methoxyethoxy side chain at the C-3 position imparts specific physicochemical properties, such as enhanced solubility and the potential for targeted hydrogen bonding, which can be pivotal for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of this compound, offering a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in the architecture of numerous natural products and synthetic drugs.[1] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which is often crucial for specific interactions with biological targets. Furthermore, the pyrrolidine ring can be readily functionalized at various positions, allowing for the fine-tuning of a compound's properties. The stereochemistry of substituted pyrrolidines plays a critical role in their biological activity, with different enantiomers often exhibiting distinct pharmacological effects.
This compound, with its defined stereocenter and ether linkage, represents a valuable building block for the synthesis of more complex molecules. The methoxyethoxy group can influence cell permeability and metabolic stability, making this compound a versatile intermediate for creating new chemical entities with therapeutic potential.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyrrolidine ring with a 2-methoxyethoxy substituent at the third carbon atom, which is a chiral center with an (S)-configuration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [2] |
| Molecular Weight | 145.20 g/mol | [2] |
| CAS Number | 880362-02-7 | [2] |
| Appearance | Expected to be a liquid | General Knowledge |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |
The stereochemistry at the C-3 position is crucial for its application in chiral drug synthesis. The (S)-configuration dictates the spatial arrangement of the methoxyethoxy group, which in turn influences how the molecule interacts with chiral environments such as enzymes and receptors.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through in-process monitoring and final product characterization.
Step 1: Williamson Ether Synthesis
-
Materials:
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(S)-3-hydroxypyrrolidine and anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. e. Add 2-bromoethyl methyl ether dropwise to the reaction mixture. f. Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC). g. Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. h. Extract the aqueous layer with ethyl acetate. i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(S)-3-(2-Methoxyethoxy)pyrrolidine. j. Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
-
Materials:
-
N-Boc-(S)-3-(2-Methoxyethoxy)pyrrolidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve the purified N-Boc-(S)-3-(2-Methoxyethoxy)pyrrolidine in DCM or dioxane. b. Add TFA or a solution of HCl in dioxane to the mixture. c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. d. Quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the pH is basic. e. Extract the aqueous layer with dichloromethane. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are critical for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~3.9-4.1 (m, 1H) | H-3 (pyrrolidine) |
| ~3.5-3.7 (m, 4H) | -OCH₂CH₂O- |
| ~3.3-3.4 (s, 3H) | -OCH₃ |
| ~2.8-3.2 (m, 4H) | H-2, H-5 (pyrrolidine) |
| ~1.9-2.2 (m, 2H) | H-4 (pyrrolidine) |
| ~1.5-1.8 (br s, 1H) | N-H |
Note: Predicted chemical shifts are based on the analysis of similar structures and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.
The proton NMR spectrum is expected to show a multiplet for the proton at the chiral center (H-3). The methylene protons of the methoxyethoxy group will likely appear as overlapping multiplets, while the methoxy group will be a sharp singlet. The pyrrolidine ring protons will present as complex multiplets. In the ¹³C NMR spectrum, the carbon bearing the ether linkage (C-3) will be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300-3400 (broad) | N-H stretch (secondary amine) |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1080-1150 | C-O stretch (ether) |
The IR spectrum will be characterized by a broad absorption band corresponding to the N-H stretch of the secondary amine and strong C-O stretching bands from the ether linkages. [7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Interpretation |
| Electrospray (ESI+) | 146.1176 | [M+H]⁺ (protonated molecule) |
| Electron Impact (EI) | 145 | Molecular ion (M⁺) |
| 114 | [M - OCH₃]⁺ | |
| 86 | [M - CH₂OCH₂CH₂O]⁺ | |
| 70 | Pyrrolidine ring fragment |
In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. [10]Under EI conditions, fragmentation of the ether side chain and the pyrrolidine ring is anticipated. Common fragmentation pathways for pyrrolidine derivatives involve the loss of substituents and cleavage of the ring.
Applications in Drug Development
Substituted pyrrolidines are integral components of numerous drugs with diverse therapeutic applications, including antiviral, anticancer, and central nervous system agents. The specific this compound moiety can be incorporated into lead compounds to:
-
Enhance Solubility: The ether and amine functionalities can improve aqueous solubility, which is often a critical factor for drug delivery and bioavailability.
-
Modulate Lipophilicity: The methoxyethoxy group provides a balance of hydrophilic and lipophilic character, allowing for fine-tuning of a drug's ability to cross biological membranes.
-
Introduce Hydrogen Bonding Sites: The oxygen atoms in the ether chain and the nitrogen of the pyrrolidine ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating specific interactions with target proteins.
-
Serve as a Chiral Scaffold: The defined stereochemistry at C-3 allows for the stereospecific synthesis of complex molecules, which is essential for developing drugs with high selectivity and reduced off-target effects.
Conclusion
This compound is a valuable chiral building block with significant potential in the field of drug discovery. Its synthesis via a reliable Williamson ether reaction from a readily available chiral precursor makes it an accessible intermediate for medicinal chemists. A thorough understanding of its molecular structure, stereochemistry, and spectroscopic properties, as outlined in this guide, is fundamental for its effective utilization in the design and synthesis of novel therapeutic agents. The strategic incorporation of this moiety can lead to the development of drug candidates with improved physicochemical and pharmacological profiles.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
AdiChemistry. (n.d.). WILLIAMSON'S SYNTHESIS | EXPLANATION. Retrieved from [Link]
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(2-methoxyethoxy)pyrrolidine hydrochloride (C7H15NO2). Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). (S)-1-N-BOC-3-hydroxypyrrolidine. Retrieved from [Link]
-
Immunomart. (n.d.). (S)-N-Boc-3-hydroxypyrrolidine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrolidine, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). S-2-{ [ (2'-Methoxyethoxy)methoxy ]methyl} pyrrolidine - Optional[13C NMR]. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Chemical Reviews, 113(5), 3084–3205.
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link]
- MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(16), 4983.
-
ResearchGate. (n.d.). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]
- RSC Publishing. (2021). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 11(36), 22163-22174.
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
-
ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. This compound CAS#: 880362-02-7 [m.chemicalbook.com]
- 3. N-t-BOC-(S)-3-hydroxypyrrolidine CAS# 101469-92-5 [gmall.chemnet.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ivychem.com [ivychem.com]
- 6. (S)-N-Boc-3-hydroxypyrrolidine - Immunomart [immunomart.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Pyrrolidine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 3-(2-methoxyethoxy)pyrrolidine hydrochloride (C7H15NO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to (S)-3-(2-Methoxyethoxy)pyrrolidine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in over 60 FDA-approved drugs underscores its significance as a versatile scaffold.[1] The inherent three-dimensionality of the sp³-hybridized pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to its flat, aromatic counterparts.[2] This structural feature, combined with the potential for stereochemical diversity, makes pyrrolidine derivatives highly sought-after building blocks in the design of novel therapeutics.[2][3] (S)-3-(2-Methoxyethoxy)pyrrolidine is a functionalized pyrrolidine that offers unique properties for molecular design, serving as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4] This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for professionals in drug development.
Physicochemical and Structural Properties
This compound is a chiral cyclic secondary amine. The presence of the methoxyethoxy side chain imparts distinct solubility and hydrogen bonding characteristics, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | This compound acetate | N/A |
| CAS Number | 880362-02-7 | [5] |
| Molecular Formula | C₇H₁₅NO₂ | [6] |
| Molecular Weight | 145.20 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Storage Temperature | 2-8°C | [5] |
Synthesis of this compound: A Strategic Approach
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available and optically pure (S)-3-hydroxypyrrolidine. This method leverages the well-established Williamson ether synthesis.[7][8]
Conceptual Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: N-Protection of (S)-3-Hydroxypyrrolidine (Optional but Recommended)
To prevent side reactions at the pyrrolidine nitrogen, it is often advantageous to first protect the amine. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
-
Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for instance, triethylamine (Et₃N), to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and purify the product, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, using column chromatography.
Step 2: Williamson Ether Synthesis
This step involves the formation of the ether linkage.[7][8]
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the N-Boc-(S)-3-hydroxypyrrolidine in a dry, aprotic solvent like THF.
-
Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed.
-
Stir the mixture at 0°C for a period to ensure complete formation of the alkoxide.
-
Slowly add 1-bromo-2-methoxyethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate.
Step 3: Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
-
Dissolve the purified product from Step 2 in a solvent such as DCM or 1,4-dioxane.
-
Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is formed, it can be neutralized with a base and extracted to yield the free amine, this compound.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a key component in a multitude of APIs across various therapeutic areas, including antivirals, antihypertensives, and agents targeting the central nervous system.[3] Functionalized pyrrolidines like this compound are valuable building blocks for introducing specific physicochemical properties into drug candidates.[1]
The methoxyethoxy group can:
-
Enhance Solubility: The ether and hydroxyl functionalities can participate in hydrogen bonding, potentially improving the aqueous solubility of the final compound.
-
Modulate Lipophilicity: This substituent can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Serve as a Linker: The side chain can act as a flexible linker to connect the pyrrolidine core to other pharmacophoric elements.
While specific examples of marketed drugs containing the this compound fragment are not readily found in publicly available literature, its structural motifs are present in various patented compounds, indicating its use in ongoing drug discovery programs.[9]
Characterization Data
While a comprehensive public database of spectroscopic data for this compound is not available, typical expected data based on its structure are as follows:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons of the methoxyethoxy side chain, and a singlet for the methoxy group. The stereocenter at C3 would lead to diastereotopic protons on the pyrrolidine ring, resulting in more complex splitting patterns.
-
¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (aliphatic, ether-linked).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (145.20 g/mol ).[6] Fragmentation patterns would likely involve the loss of the methoxyethoxy side chain or cleavage of the pyrrolidine ring.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the material safety data sheet (MSDS) from the supplier before use. General safety recommendations include:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chiral building block for drug discovery and development. Its unique structural and physicochemical properties make it an attractive component for the synthesis of novel therapeutic agents. A robust synthetic pathway, accessible through common laboratory transformations, further enhances its utility. As the demand for structurally diverse and sp³-rich scaffolds continues to grow in medicinal chemistry, the importance of functionalized pyrrolidines like this compound is poised to increase.
References
- Google Patents. US2952688A - Synthesis of pyrrolidine. Accessed January 20, 2026. .
- Li Petri, G., Raimondi, M. V., & Spampinato, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Accessed January 20, 2026. .
- Google Patents. US11286249B2 - Pyrrolidine compounds. Accessed January 20, 2026. .
-
Wikipedia. Williamson ether synthesis. Accessed January 20, 2026. [Link].
-
Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 20, 2026. [Link].
- Google Patents. US8653260B2 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists. Accessed January 20, 2026. .
-
Khan Academy. Williamson ether synthesis. Accessed January 20, 2026. [Link].
- Google Patents. EP0551993A1 - Pyrrolidine derivatives and process for preparing the same. Accessed January 20, 2026. .
-
Utah Tech University. Williamson Ether Synthesis. Accessed January 20, 2026. [Link].
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Accessed January 20, 2026. [Link].
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Accessed January 20, 2026. [Link].
-
NIST. Pyrrolidine. Accessed January 20, 2026. [Link].
- Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16789.
- Filippone, S., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301.
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Accessed January 20, 2026. [Link].
-
S-cool. compared using 13C nmr spectroscopy. Accessed January 20, 2026. [Link].
- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Accessed January 20, 2026. .
- Li, Z., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp.
- Al-Ghorbani, M., et al. (2015). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 20(8), 13836-49.
- Rojas-Uribe, L. M., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Adv., 12(35), 22964-22974.
-
PubChem. 3-Methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine. Accessed January 20, 2026. [Link].
- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Accessed January 20, 2026. .
-
ResearchGate. Selected bioactive 3,2′-pyrrolidinyl spirooxindoles. Accessed January 20, 2026. [Link].
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Accessed January 20, 2026. .
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine [webbook.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US11286249B2 - Pyrrolidine compounds - Google Patents [patents.google.com]
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural products and a significant number of FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature provides a three-dimensional diversity that is highly advantageous for creating specific and high-affinity interactions with biological targets, a stark contrast to the flat, two-dimensional space occupied by aromatic rings. This guide provides a comprehensive technical overview of the applications of substituted pyrrolidines in drug discovery, delving into stereoselective synthesis strategies, structure-activity relationships (SAR) across key therapeutic areas, and the mechanistic underpinnings of their pharmacological effects. We will explore the causal relationships behind synthetic choices and assay design, offering field-proven insights for researchers in the pharmaceutical sciences.
The Strategic Advantage of the Pyrrolidine Moiety in Medicinal Chemistry
The prevalence of the pyrrolidine scaffold in successful drug molecules is no coincidence. Its utility stems from a unique combination of physicochemical and structural properties that medicinal chemists leverage to optimize drug candidates.[3]
-
Three-Dimensionality and Stereochemical Complexity: The puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the binding pockets of target proteins.[3] With up to four stereogenic centers, a vast chemical space can be explored from a single core structure.[3] This stereochemical complexity is a critical determinant of biological activity and selectivity.
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when unsubstituted, the N-H group can serve as a hydrogen bond donor. This duality allows for versatile interactions with biological targets. Furthermore, the pyrrolidine moiety can enhance the aqueous solubility and modulate the lipophilicity of a molecule, which are crucial parameters for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[3][4]
-
Synthetic Tractability: The pyrrolidine ring can be synthesized through a variety of established and robust chemical transformations, allowing for the introduction of diverse substituents with a high degree of stereocontrol. This synthetic accessibility makes it an attractive starting point for the development of compound libraries for high-throughput screening.
Below is a diagram illustrating the basic structure and key features of the pyrrolidine scaffold.
Caption: Key features of the pyrrolidine scaffold contributing to its utility in drug design.
Stereoselective Synthesis of Substituted Pyrrolidines: A Methodological Overview
The therapeutic efficacy of pyrrolidine-based drugs is often critically dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. Among the various strategies, the [3+2] cycloaddition reaction of azomethine ylides has emerged as a powerful and versatile tool for the construction of highly substituted pyrrolidines with excellent stereocontrol.
The [3+2] Cycloaddition Approach: A Powerful Tool for Stereocontrol
The [3+2] cycloaddition reaction involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an electron-deficient alkene, to form a five-membered heterocyclic ring. The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts or chiral auxiliaries. Silver-catalyzed [3+2] cycloadditions have proven to be particularly effective in achieving high diastereo- and enantioselectivity.[5]
The choice of a silver catalyst, often in combination with a chiral ligand, is strategic. Silver(I) salts are Lewis acidic and can coordinate to the reactants, thereby activating them and lowering the energy barrier of the reaction. The chiral ligand creates a chiral environment around the metal center, which directs the approach of the reactants and controls the stereochemistry of the newly formed stereocenters.
The following diagram illustrates a typical workflow for the silver-catalyzed asymmetric [3+2] cycloaddition for the synthesis of a substituted pyrrolidine.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
(S)-3-(2-Methoxyethoxy)pyrrolidine as a building block in synthesis
An In-Depth Technical Guide to (S)-3-(2-Methoxyethoxy)pyrrolidine as a Versatile Building Block in Modern Synthesis
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Chiral Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold."[1][2][3][4] Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and its ability to serve as a versatile template for creating structurally diverse molecules.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring enables a nuanced exploration of three-dimensional chemical space, a critical factor for achieving high-affinity, selective interactions with complex biological targets.[1][4]
The introduction of stereochemistry elevates the utility of this scaffold exponentially. Chiral building blocks are indispensable for the synthesis of enantiomerically pure compounds, as the biological activity of two enantiomers can differ dramatically.[5][6] this compound emerges as a particularly valuable reagent in this context. It combines the foundational advantages of the pyrrolidine core with a defined stereocenter and a flexible, functional side chain. This guide offers an in-depth analysis of this building block, from its fundamental properties and synthesis to its strategic application in the construction of complex bioactive molecules, tailored for researchers, scientists, and drug development professionals.
Core Analysis: Physicochemical Properties and Structural Rationale
Understanding the inherent properties of this compound is fundamental to leveraging its full potential in a synthetic strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [7] |
| Molecular Weight | 145.20 g/mol | [7][8] |
| CAS Number | 880362-02-7 | [7] |
| Appearance | Colorless to light yellow liquid (typical) | |
| Predicted XlogP | -0.3 | [9] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
Deconstructing the Molecular Architecture:
-
The Pyrrolidine Core: As a saturated heterocycle, the pyrrolidine ring is conformationally flexible, a phenomenon known as "pseudorotation."[1][4] This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation within a binding pocket to maximize interactions. The secondary amine (pKa ~11.27 for the parent pyrrolidine) serves as a key reactive handle for introducing the scaffold into larger molecules, often acting as a potent nucleophile or a basic center.[10]
-
The (S)-Stereocenter: The absolute configuration at the C3 position is the cornerstone of this building block's utility in asymmetric synthesis. Biological targets, such as enzymes and receptors, are chiral environments. The defined (S)-stereochemistry ensures that substituents are projected into a specific region of 3D space, which is paramount for achieving desired enantioselective interactions and, consequently, the intended pharmacological effect.[1][]
-
The 2-Methoxyethoxy Side Chain: This functionality is more than a simple solubilizing group. Its strategic importance lies in its multifaceted nature:
-
Pharmacokinetic Modulation: The ether linkages can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Binding Interactions: The two ether oxygen atoms can act as hydrogen bond acceptors, forming critical interactions with amino acid residues (e.g., lysine, arginine, asparagine) in a protein's active site.
-
Conformational Influence: The flexible chain can adopt various conformations to access and probe deeper regions of a binding pocket that might be inaccessible to more rigid substituents.
-
Enantioselective Synthesis of the Building Block
While commercially available, understanding the synthesis of this compound provides insight into its purity and potential scalability. A robust and common strategy begins with a readily available chiral precursor, (S)-3-hydroxypyrrolidine, often protected to prevent side reactions at the nitrogen. The key transformation is a Williamson ether synthesis.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 7. This compound CAS#: 880362-02-7 [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - 3-(2-methoxyethoxy)pyrrolidine hydrochloride (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]
The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Pyrrolidine Ring
The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility and utility in drug design.[2] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring imparts a three-dimensional character that is crucial for effective interaction with the complex topographies of biological targets.[1] This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of bioactive pyrrolidine derivatives, delving into their synthesis, multifaceted mechanisms of action, and therapeutic applications. We will explore the causality behind synthetic strategies and the intricate signaling pathways these molecules modulate, offering a robust resource for professionals in the field of drug discovery.
Part 1: The Art of Synthesis: Constructing the Bioactive Pyrrolidine Core
The biological activity of pyrrolidine derivatives is intrinsically linked to their stereochemistry.[1] Consequently, stereoselective synthesis is paramount. The two primary strategies for obtaining optically pure pyrrolidine derivatives involve either the functionalization of a pre-existing chiral pyrrolidine ring, often derived from L-proline, or the cyclization of acyclic precursors.[3]
The Power of Cycloaddition: 1,3-Dipolar Cycloaddition for Spiropyrrolidine Oxindole Synthesis
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles with high regio- and stereoselectivity.[4] A prominent application of this reaction is the synthesis of spiropyrrolidine oxindoles, a class of compounds with significant anticancer activity.[5]
Experimental Protocol: Synthesis of Spiropyrrolizidine Oxindoles via Three-Component 1,3-Dipolar Cycloaddition
This protocol details the synthesis of spiropyrrolizidine oxindoles through a one-pot, three-component reaction involving an isatin derivative, L-proline, and a dipolarophile (e.g., dimethyl maleate).
-
Step 1: Reaction Setup. In a round-bottom flask, combine the isatin derivative (0.2 mmol), L-proline (1 equivalent), and dimethyl maleate (1 equivalent) in 1,4-dioxane (1 mL).
-
Step 2: Reaction Conditions. Stir the mixture at 60 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with an appropriate mixture of dichloromethane and ethyl acetate or dichloromethane and methanol to yield the desired spiropyrrolizidine oxindole.
Causality in Experimental Design: The choice of L-proline is strategic; it serves as the precursor for the in situ generation of the azomethine ylide, the 1,3-dipole. The reaction temperature of 60 °C provides the necessary thermal energy for the decarboxylative condensation of isatin and L-proline to form the ylide, which then readily undergoes cycloaddition with the electron-deficient alkene (dimethyl maleate). The high diastereoselectivity observed is a hallmark of concerted cycloaddition reactions, where the stereochemistry of the reactants is translated to the product.
Part 2: Mechanisms of Action: From Molecular Targets to Cellular Responses
The diverse biological activities of pyrrolidine derivatives stem from their ability to interact with a wide array of biological targets, triggering specific signaling cascades.
Anticancer Pyrrolidine Derivatives: Orchestrating Apoptosis
A significant number of bioactive pyrrolidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.[6]
Signaling Pathway: Induction of Apoptosis by a Tridecylpyrrolidine-Diol Derivative [6]
This pyrrolidine derivative has been shown to induce apoptosis in colon cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Caption: Dual induction of apoptosis by a pyrrolidine derivative.
The pyrrolidine derivative upregulates the expression of death ligands like FasL and TNF-α, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[6] Concurrently, it modulates the Bcl-2 family of proteins, increasing the expression of pro-apoptotic members like Bax and decreasing the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome and activating caspase-9, which in turn activates the executioner caspase-3.[8][9]
Antidiabetic Pyrrolidine Derivatives: Enhancing the Incretin Effect
Pyrrolidine-based compounds are at the forefront of type 2 diabetes treatment, with Dipeptidyl Peptidase-4 (DPP-4) inhibitors being a prominent class.[10] DPP-4 is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5]
Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors [11][12]
DPP-4 inhibitors block the degradation of incretins, thereby amplifying their glucose-lowering effects.
Caption: DPP-4 inhibitors enhance incretin signaling for glycemic control.
By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[12] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from α-cells.[11] The reduction in glucagon levels subsequently decreases hepatic glucose production, and all these effects collectively contribute to lowering blood glucose levels.[11][12]
Antiviral Pyrrolidine Derivatives: Targeting Viral Proteases
Pyrrolidine-containing molecules have been successfully developed as potent antiviral agents, particularly against the Hepatitis C Virus (HCV). A key target for these drugs is the NS3/4A serine protease, which is essential for viral replication.[13]
Mechanism of Action: Inhibition of HCV NS3/4A Protease by Telaprevir
Telaprevir is a peptidomimetic inhibitor that binds to the active site of the HCV NS3/4A protease, blocking its function.[14] The pyrrolidine moiety is a crucial component of the molecular scaffold that positions other functional groups for optimal interaction with the enzyme's active site.[7] This inhibition prevents the cleavage of the viral polyprotein, a critical step in the production of mature, functional viral proteins, thereby halting viral replication.[14]
Neuroprotective Pyrrolidine Derivatives: A Multifaceted Approach
The neuroprotective effects of pyrrolidine derivatives are attributed to various mechanisms. Pyrrolidone (2-oxopyrrolidine) derivatives, for instance, have been investigated for their nootropic and neuroprotective properties.[14] Some derivatives act as sodium channel blockers, which can be beneficial in conditions like ischemic stroke.[11] Others have shown the ability to reduce inflammation and oxidative stress in the brain following hypoxic-ischemic injury.[13] Furthermore, certain pyrrolidine-based compounds exhibit acetylcholinesterase (AChE) inhibitory activity, a key strategy in the management of Alzheimer's disease.[15][16]
Part 3: Quantitative Bioactivity and Therapeutic Applications
The therapeutic potential of pyrrolidine derivatives is underscored by their potent bioactivity, as demonstrated by in vitro and in vivo studies.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-carboxamide | Compound 7g | A-549 (Lung) | < 0.90 | [17] |
| MCF-7 (Breast) | < 0.90 | [17] | ||
| HT-29 (Colon) | < 0.90 | [17] | ||
| N-(4'-nitrophenyl)-l-prolinamide | Compound 4a | A549 (Lung) | > 50% inhibition at 100 µM | [1][4] |
| HCT-116 (Colon) | > 50% inhibition at 100 µM | [1][4] | ||
| N-(4'-nitrophenyl)-l-prolinamide | Compound 4u | A549 (Lung) | > 50% inhibition at 100 µM | [1][4] |
| HCT-116 (Colon) | > 50% inhibition at 100 µM | [1][4] | ||
| Diphenylamine-pyrrolidin-2-one-hydrazone | N/A | PPC-1 (Prostate) | 2.5 - 20.2 | [9][18] |
| IGR39 (Melanoma) | 2.5 - 20.2 | [9][18] |
Antidiabetic Activity (DPP-4 Inhibition)
The "gliptins" are a class of pyrrolidine-based DPP-4 inhibitors widely used in the treatment of type 2 diabetes.
| Drug | Target | IC50 (nM) | Reference |
| Vildagliptin | DPP-4 | 62 | [19] |
| Saxagliptin | DPP-4 | 50 | [19] |
Antiviral Activity (Anti-HCV)
Pyrrolidine derivatives have shown potent inhibition of the HCV NS3/4A protease.
| Compound | Target | IC50 (µM) | Reference |
| Telaprevir | HCV NS3/4A Protease | 0.35 | [14] |
| Pyrrolidine-5,5-trans-lactam derivative (11a) | HCV NS3/4A Protease | 30 | [20] |
Neuroprotective Activity
The neuroprotective potential of pyrrolidine derivatives has been demonstrated through various assays.
| Compound Class | Assay | IC50 (µM) | Reference |
| Anabasine and derivatives | Acetylcholinesterase Inhibition | 87 - 480 | [15] |
| Pyrrolidine-2-one derivatives | Acetylcholinesterase Inhibition | Predicted in lower micromolar range | [21] |
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties, leading to potent and selective drugs for a wide range of diseases. Future research will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse pyrrolidine derivatives. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets will pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The journey of the pyrrolidine ring in medicinal chemistry is far from over, and its continued exploration promises to yield new and impactful medicines for years to come.
References
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis C virus NS3/4A inhibitors and other drug-like compounds as covalent binders of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 13. Telaprevir: a hepatitis C NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and synthesis of ethyl pyrrolidine-5,5-trans-lactams as inhibitors of hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Products Containing the Pyrrolidine Scaffold: From Discovery to Application
Foreword
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone in the architecture of a vast and diverse array of natural products.[1][2][3] Its unique stereochemical and electronic properties have made it a privileged scaffold in the evolution of biologically active molecules across kingdoms, from microbes to plants and marine organisms. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is not merely an academic exercise but a gateway to innovation in medicine and beyond. This guide is crafted from a field-proven perspective, aiming to bridge the gap between theoretical knowledge and practical application. We will journey through the rich tapestry of pyrrolidine-containing natural products, from their initial isolation and structural characterization to the evaluation of their pharmacological potential and the elegant strategies employed in their synthesis.
The Pyrrolidine Scaffold: A Privileged Motif in Nature's Arsenal
The prevalence of the pyrrolidine motif in natural products is a testament to its evolutionary selection as a versatile building block for creating structurally complex and biologically active molecules.[1] This non-planar, sp³-rich scaffold provides an ideal framework for the precise three-dimensional arrangement of functional groups, facilitating specific interactions with biological macromolecules.[1]
Structural Diversity of Pyrrolidine-Containing Natural Products
The structural diversity of this class of compounds is immense, ranging from simple monosubstituted pyrrolidines to complex polycyclic alkaloids. This diversity is a direct result of the varied biosynthetic pathways that nature employs.
| Structural Class | Representative Natural Product | Source Organism | Noteworthy Biological Activity |
| Simple Pyrrolidines | Hygrine | Erythroxylum coca | Biosynthetic precursor to tropane alkaloids[4] |
| Pyrrolizidine Alkaloids | Retronecine | Senecio vulgaris | Hepatotoxic[5] |
| Indolizidine Alkaloids | Swainsonine | Swainsona canescens | α-Mannosidase inhibitor, potential anticancer agent[6][7][8][9][10] |
| Tropane Alkaloids | Atropine | Atropa belladonna | Anticholinergic |
| Pyrrole-Pyrrolidine Alkaloids | Nicotine | Nicotiana tabacum | Stimulant, subject of extensive pharmacological research[3][11][12][13][14] |
| Polyhydroxylated Pyrrolidines (Iminosugars) | 1,4-Dideoxy-1,4-imino-D-arabinitol | Angylocalyx pynaertii | Glycosidase inhibitor[1] |
| Spirooxindole Pyrrolidines | Spirotryprostatin A | Aspergillus fumigatus | Antimitotic |
Biosynthetic Origins: Nature's Synthetic Strategies
The biosynthesis of the pyrrolidine ring in nature primarily originates from the amino acids L-ornithine and L-arginine, which are converted to putrescine. Through a series of enzymatic transformations, including oxidation and cyclization, the pyrrolidine ring is formed. For instance, in the biosynthesis of pyrrolizidine alkaloids, two molecules of putrescine are condensed to form homospermidine, a key intermediate that undergoes oxidative cyclization.[5][15][16][17] Understanding these biosynthetic pathways is not only crucial for comprehending the diversity of these natural products but also provides inspiration for biomimetic synthetic strategies.
From Field to Flask: Isolation and Structural Elucidation
The journey of a natural product from its source to a purified, structurally characterized compound is a meticulous process that demands a combination of classical techniques and modern analytical instrumentation.
Extraction and Isolation: A Step-by-Step Approach
The initial step involves the extraction of the crude mixture of compounds from the biological matrix. The choice of solvent and extraction technique is critical and depends on the polarity and stability of the target pyrrolidine alkaloids.
Protocol 2.1.1: General Acid-Base Extraction for Alkaloids from Plant Material
This protocol leverages the basicity of the nitrogen atom in the pyrrolidine ring to separate alkaloids from neutral and acidic compounds.
-
Maceration: The dried and powdered plant material is macerated with a solvent such as methanol or ethanol to extract a wide range of compounds, including the alkaloids in their salt forms.[18]
-
Acidification: The crude alcoholic extract is concentrated, and the residue is partitioned between an immiscible organic solvent (e.g., dichloromethane) and an acidic aqueous solution (e.g., 1-5% HCl). The basic alkaloids will partition into the acidic aqueous layer as their water-soluble salts, while neutral and acidic compounds remain in the organic layer.
-
Basification: The acidic aqueous layer containing the alkaloid salts is then made basic (pH 9-11) with a base like ammonium hydroxide or sodium hydroxide. This neutralizes the alkaloid salts, converting them back to their free base form, which are typically less water-soluble.
-
Extraction of Free Bases: The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., dichloromethane or chloroform). The free alkaloid bases will partition into the organic layer.
-
Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid mixture.
Purification: Chromatographic Techniques
The crude alkaloid extract is a complex mixture that requires further purification to isolate individual compounds. Chromatographic techniques are the workhorses of natural product purification.
Protocol 2.2.1: Column Chromatography for Alkaloid Separation
-
Stationary Phase Selection: Silica gel is a common choice for the initial separation of alkaloids. For more polar alkaloids, alumina may be used.
-
Solvent System (Mobile Phase) Selection: A gradient of solvents with increasing polarity is typically used. A common starting point is a non-polar solvent like hexane or chloroform, with a gradual increase in a more polar solvent like ethyl acetate or methanol. The optimal solvent system is often determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Column Packing and Loading: The stationary phase is packed into a column, and the crude alkaloid mixture is loaded onto the top of the column.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected as the solvent polarity is increased.
-
Analysis of Fractions: The collected fractions are analyzed by TLC to identify those containing the desired compounds. Fractions containing the same compound are pooled and concentrated.
Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain highly pure compounds, preparative HPLC is often employed.[19][20]
-
Column and Mobile Phase Selection: Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Method Development: An analytical HPLC method is first developed to achieve good separation of the target compound from impurities.
-
Scaling Up to Preparative Scale: The analytical method is then scaled up to a preparative column with a higher loading capacity.
-
Fraction Collection and Analysis: Fractions corresponding to the peak of the target compound are collected, and their purity is assessed by analytical HPLC.
Structure Elucidation: Unveiling the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[16][19][21]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis, valuable information about its substructures. For example, the fragmentation pattern of nicotine in ESI-MS/MS reveals characteristic losses from the pyrrolidine ring.[1][15][22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for establishing the connectivity of atoms and the relative stereochemistry of chiral centers.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Future Perspectives and Conclusion
The field of natural products chemistry continues to evolve, with new technologies and methodologies accelerating the discovery and development of novel therapeutic agents. For pyrrolidine-containing natural products, several exciting avenues of research are emerging:
-
Genomic and Metabolomic Approaches: The integration of genomics and metabolomics will facilitate the discovery of novel biosynthetic pathways and the targeted isolation of new pyrrolidine alkaloids.
-
Synthetic Biology: The engineering of microbial hosts to produce complex pyrrolidine natural products offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.
-
Structure-Activity Relationship (SAR) Studies and Analogue Synthesis: The continued exploration of the SAR of these natural products through the synthesis of carefully designed analogues will be crucial for optimizing their therapeutic properties and reducing their toxicity.
References
- Daly, J. W. (2005). Nicotinic agonists, antagonists, and modulators from natural sources. Life sciences, 78(5), 445-452.
- Dewick, P. M. (2009). Medicinal natural products: A biosynthetic approach. John Wiley & Sons.
- Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta medica, 64(08), 711-713.
- Hamburger, M., & Hostettmann, K. (1991). Bioactivity in plants: the link between phytochemistry and medicine. Phytochemistry, 30(12), 3864-3874.
- Leete, E. (1990). Recent developments in the biosynthesis of the tropane alkaloids. Planta medica, 56(04), 339-352.
- Kutchan, T. M. (1995). Alkaloid biosynthesis—the basis for metabolic engineering of medicinal plants. The Plant Cell, 7(7), 1059.
- Likhitwitayawuid, K. (2008). Flavonoids as antiviral agents.
- Linington, R. G., Williams, P. G., & MacMillan, J. B. (2009). Problems and progress in the computer-assisted dereplication of natural products. Natural product reports, 26(11), 1347-1365.
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme in pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(25), 14777-14782.
- Robins, D. J. (1995). The biosynthesis of the pyrrolizidine and quinolizidine alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 46, pp. 1-61). Academic Press.
- Svoboda, G. H., & Blake, D. A. (1975). The current status of Catharanthus roseus research. Introduction. Lloydia, 38(6), 461-462.
- van Wyk, B. E., & Wink, M. (2018). Medicinal plants of the world.
- Wink, M. (2007). Molecular modes of action of alkaloids. In Alkaloids (pp. 1-46). Springer, Berlin, Heidelberg.
- Asolkar, R. N., & Fenical, W. (2009). The chemistry and biology of the anticancer agents from marine sources. The Alkaloids: Chemistry and Biology, 67, 1-125.
- Butler, M. S. (2004). The role of natural product chemistry in drug discovery.
- Cragg, G. M., & Newman, D. J. (2013). Natural products: a continuing source of novel drug leads. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(6), 3670-3695.
- Harvey, A. L. (2008). Natural products in drug discovery. Drug discovery today, 13(19-20), 894-901.
- Kinghorn, A. D., Pan, L., Fletcher, J. N., & Chai, H. (2011). The relevance of natural products in drug discovery.
- Koehn, F. E., & Carter, G. T. (2005). The evolving role of natural products in drug discovery. Nature reviews Drug discovery, 4(3), 206-220.
- Newman, D. J., & Cragg, G. M. (2012). Natural products as sources of new drugs over the 30 years from 1981 to 2010.
- Paterson, I., & Anderson, E. A. (2005).
- Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design.
- Sarker, S. D., Latif, Z., & Gray, A. I. (Eds.). (2006).
- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Yoga Latha, L. (2011). Extraction, isolation and characterization of bioactive compounds from plants’ extracts.
- Shu, Y. Z. (1998). Recent natural products based drug development: a pharmaceutical industry perspective.
- Strohl, W. R. (2000). The role of natural products in a modern drug discovery program. Drug discovery today, 5(2), 39-41.
- Benowitz, N. L. (1996). Pharmacology of nicotine: addiction and therapeutics. Annual review of pharmacology and toxicology, 36(1), 597-613.
- Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of (S)-(−)-nicotine. Tetrahedron Letters, 33(42), 6299-6302.
- Gorrod, J. W., & Jacob III, P. (Eds.). (1999). Analytical determination of nicotine and related compounds and their metabolites. Elsevier.
- Elbein, A. D., & Molyneux, R. J. (1987). The chemistry and biochemistry of indolizidine and related alkaloids. In Alkaloids: chemical and biological perspectives (Vol. 5, pp. 1-54). Wiley.
- Moldoveanu, S. C., & David, V. (2015).
- Pitre, S. V., & El-Kattan, A. F. (2016). Nicotine, caffeine, and their various other alkaloids in food. John Wiley & Sons.
- Teledyne ISCO. (2012).
- Wardrop, D. J., & Bowen, E. G. (2001). A practical synthesis of (−)-swainsonine. Organic letters, 3(23), 3675-3677.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Aceto, M. D., & Martin, B. R. (1982). Central actions of nicotine. Medical research reviews, 2(1), 43-62.
- Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology letters, 24(2-3), 119-124.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Colegate, S. M., & Dorling, P. R. (1994). Plant-associated toxins: agricultural, phytochemical, and ecological aspects.
- Radio, N. M., & Mundy, W. R. (2008). Developmental neurotoxicity testing in vitro: models for assessing chemical effects on neurite outgrowth. Neurotoxicology, 29(3), 361-376.
- Schmuck, G. (2000). A new in vitro method for the assessment of the cholinomimetic/cholinolytic potential of test compounds. Toxicology in vitro, 14(2), 173-178.
- Gu, C., & Singh, V. K. (2013). Review of swainsonine: a potent and selective inhibitor of α-mannosidases. Current drug targets, 14(11), 1279-1288.
- Li, Y., & Liu, J. O. (2011). Swainsonine: a potent and selective inhibitor of α-mannosidases. In Comprehensive natural products II (pp. 237-255). Elsevier.
- Lifeasible. (n.d.).
- ResearchGate. (n.d.).
- van den Berghe, D. A., & Vlietinck, A. J. (1991). Screening methods for antibacterial and antiviral agents from higher plants. In Assays for bioactivity (pp. 47-56).
- Vedrine, C., & Rolland, Y. (2003). The SH-SY5Y human neuroblastoma cell line as a model for exploring the mechanism of action of neuroprotective agents. Current drug targets-CNS & Neurological Disorders, 2(2), 101-111.
- Zhang, H., & Ma, L. (2012). Systematic separation and purification of alkaloids from Euchresta tubulosa Dunn. by various chromatographic methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 22. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.manupatra.in [docs.manupatra.in]
Methodological & Application
Application Note: A Robust, Scalable Synthesis of (S)-3-(2-Methoxyethoxy)pyrrolidine
Introduction: The Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its stereochemically defined substitution allows for precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets. (S)-3-(2-Methoxyethoxy)pyrrolidine is a valuable building block that combines the chiral pyrrolidine core with a flexible, hydrophilic ether side chain, making it an attractive component for enhancing the pharmacokinetic properties, such as solubility and metabolic stability, of drug candidates.
This application note provides a comprehensive, three-step synthetic protocol for the preparation of this compound from commercially available (S)-3-hydroxypyrrolidine. The chosen synthetic route is designed for reliability and scalability, proceeding through N-protection, Williamson ether synthesis, and final deprotection. We will delve into the causality behind reagent selection and procedural steps, providing a field-proven guide for producing this key intermediate with high purity and yield.
Overall Synthetic Strategy
The synthesis is strategically divided into three distinct stages to manage the reactivity of the bifunctional starting material, which contains both a secondary amine and a secondary alcohol.
-
N-Protection: The nucleophilic secondary amine of (S)-3-hydroxypyrrolidine is temporarily masked with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent N-alkylation, a competing side reaction during the subsequent etherification step.[2][3]
-
Williamson Ether Synthesis: The hydroxyl group of the N-Boc protected intermediate is deprotonated with a strong base to form an alkoxide. This potent nucleophile then displaces a halide from 1-bromo-2-methoxyethane in a classic SN2 reaction to form the desired ether linkage.[4][5]
-
N-Deprotection: The Boc protecting group is efficiently removed under acidic conditions to yield the final target molecule as a salt, which is then neutralized to afford the free amine.[6]
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc Protection)
Causality & Expertise: The Boc group is the protector of choice due to its stability in basic conditions (required for the next step) and its clean, high-yield removal under acidic conditions that typically do not affect the newly formed ether bond.[3] The reaction with di-tert-butyl dicarbonate (Boc₂O) is highly efficient and proceeds under mild conditions. Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve both the polar starting material and the less polar Boc anhydride.
Protocol:
-
To a round-bottom flask charged with (S)-3-hydroxypyrrolidine (1.0 eq.), add anhydrous tetrahydrofuran (THF, approx. 0.5 M).
-
Stir the solution at room temperature to ensure complete dissolution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) portion-wise over 15 minutes. Note: The reaction is exothermic and may exhibit gas evolution (CO₂).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The resulting crude oil, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is typically of sufficient purity (>95%) to be used directly in the next step without further purification.
Part 2: Synthesis of (S)-tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate (Williamson Ether Synthesis)
Causality & Expertise: This step is the core ether-forming reaction. A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the equilibrium forward, with the only byproduct being benign hydrogen gas.[5] Anhydrous THF is critical, as NaH reacts violently with water. The reaction follows an SN2 mechanism, where the alkoxide attacks the primary carbon of 1-bromo-2-methoxyethane.[4][7] Using a primary alkyl halide minimizes the potential for a competing E2 elimination reaction.[5][7]
Protocol:
-
Safety First: Sodium hydride is highly reactive. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF in a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and inert gas inlet.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve the crude (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) from the previous step in anhydrous THF.
-
Add the solution of the alcohol dropwise to the stirred NaH suspension at 0 °C. Maintain this temperature for 1 hour to ensure complete formation of the alkoxide. Observe: Hydrogen gas evolution will occur.
-
Add 1-bromo-2-methoxyethane (1.1 eq.) dropwise to the reaction mixture, still at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-butyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate as a pure oil.
Part 3: Synthesis of this compound (N-Boc Deprotection)
Causality & Expertise: The final step involves the removal of the Boc group. Trifluoroacetic acid (TFA) is a highly effective reagent for this purpose.[3] The mechanism is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. Dichloromethane (DCM) is an ideal solvent as it is inert to the strong acid and readily dissolves the substrate. The workup requires neutralization with a base to isolate the product as a free amine rather than its trifluoroacetate salt.
Protocol:
-
Dissolve the purified Boc-protected ether (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and cool to 0 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH, 2 M) until the pH of the aqueous layer is >10.
-
Extract the aqueous layer with DCM (3-5x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure to yield the final product, this compound. Note: The product may be volatile; avoid excessive heating during solvent removal.
Data Summary
The following table provides a summary of the key reaction parameters and expected outcomes for a typical lab-scale synthesis.
| Step | Reaction Name | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | N-Boc Protection | Di-tert-butyl dicarbonate | THF | RT | 4-6 | >95 (crude) |
| 2 | Williamson Ether Synthesis | Sodium Hydride, 1-bromo-2-methoxyethane | THF | 0 to RT | 12-16 | 75-85 |
| 3 | N-Boc Deprotection | Trifluoroacetic Acid | DCM | 0 to RT | 1-2 | 85-95 |
References
- BenchChem. Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.
- BenchChem.
- Unknown. Williamson Ether Synthesis.
- Unknown. The Williamson Ether Synthesis.
- Cambridge University Press. Williamson Ether Synthesis.
- ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.
- Wikipedia. Williamson ether synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- ACS Publications. Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks.
- Utah Tech University. Williamson Ether Synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- PubMed.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ResearchGate. Can anyone help me with a Williamson ether synthesis?
- Wikipedia. Protecting group.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
-
National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 3-Substituted Pyrrolidines
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its non-planar, five-membered saturated structure provides a three-dimensional framework that allows for the precise spatial arrangement of substituents, which is critical for high-affinity interactions with biological targets like enzymes and receptors.[2] More than 20 FDA-approved drugs feature this heterocyclic motif.[3] Consequently, the development of robust and stereocontrolled methods for synthesizing substituted pyrrolidines, particularly at the 3-position, is a significant endeavor in synthetic organic and medicinal chemistry.[4]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of key stereoselective strategies for accessing 3-substituted pyrrolidines. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights and detailed, validated protocols for direct application in the laboratory.
Strategic Overview: Pathways to Chiral 3-Substituted Pyrrolidines
The stereoselective construction of the 3-substituted pyrrolidine core can be approached through several distinct strategies. The choice of method often depends on the desired substitution pattern, the required level of stereochemical purity, and the availability of starting materials. This guide will focus on three preeminent and versatile strategies: Asymmetric [3+2] Cycloadditions, Organocatalytic Cascade Reactions, and Diastereoselective Multicomponent Reactions.
Figure 1. Overview of primary strategies for stereoselective pyrrolidine synthesis.
Strategy 1: Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is arguably the most powerful and convergent method for constructing the pyrrolidine ring. This approach allows for the simultaneous formation of multiple C-C bonds and the establishment of several stereocenters with a high degree of control.[5][6]
Scientific Principle
Azomethine ylides are nitrogen-based 1,3-dipoles that react with dipolarophiles (typically electron-deficient alkenes) to form five-membered rings.[2] The stereochemical outcome of the reaction can be directed by using chiral auxiliaries, chiral catalysts (either transition metal complexes or organocatalysts), or chiral starting materials. The N-tert-butanesulfinyl group has proven to be a highly effective chiral auxiliary, directing the facial selectivity of the cycloaddition to afford densely substituted pyrrolidines with excellent diastereoselectivity.[5][6]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of (S)-3-(2-Methoxyethoxy)pyrrolidine
Introduction: The Strategic Importance of N-Alkylated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its stereochemically rich, five-membered saturated structure allows for precise spatial orientation of substituents, making it an ideal building block for creating molecules that interact with biological targets with high affinity and selectivity. The N-alkylation of pyrrolidines is a cornerstone transformation in drug discovery, as it provides a direct route to modulate a compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.
The substrate, (S)-3-(2-Methoxyethoxy)pyrrolidine, is a valuable chiral synthon. The stereocenter at the C3 position is fixed, and the methoxyethoxy side chain can influence solubility and participate in hydrogen bonding. This guide provides a detailed examination of robust and versatile protocols for the N-alkylation of this secondary amine, focusing on methodologies that offer high yields, broad substrate scope, and excellent control over product formation. We will delve into the mechanistic underpinnings of each method, providing not just a recipe but a rationale for the experimental design.
Strategic Approaches to N-Alkylation
The selection of an N-alkylation strategy depends on the nature of the alkyl group to be introduced (alkyl, aryl, etc.) and the desired scale of the reaction. We present three primary, field-proven methodologies:
-
Reductive Amination: The most reliable and versatile method for introducing primary and secondary alkyl groups via reaction with aldehydes and ketones.
-
Direct Alkylation: A classic Sₙ2 approach using alkyl halides, suitable for specific substrates where overalkylation can be controlled.
-
Buchwald-Hartwig Amination: The premier method for N-arylation and N-heteroarylation, employing a palladium catalyst to couple the amine with aryl halides.
Method 1: Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is arguably the most effective and widely used method for N-alkylation of secondary amines. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the amine with a carbonyl compound, which is then reduced in situ to the corresponding tertiary amine.
Causality and Reagent Choice: The success of this one-pot procedure hinges on the choice of reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the reagent of choice for this transformation.[3] Its mild and selective nature is due to the steric bulk and electron-withdrawing effects of the three acetoxy groups, which temper the reactivity of the borohydride.[4] Consequently, STAB reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, preventing the formation of alcohol side products and allowing the reaction to be performed in a single step.[5][6] This is a significant advantage over stronger reagents like sodium borohydride (NaBH₄), which would indiscriminately reduce the carbonyl starting material.[7]
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.05 equiv) and the selected aldehyde or ketone (1.0 equiv).
-
Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.[3]
-
Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion. For less reactive ketones, adding 1-2 equivalents of acetic acid can catalyze iminium ion formation.[5]
-
Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting pyrrolidine is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.
| Alkylating Agent Example | Product Structure | Typical Reaction Time |
| Benzaldehyde | N-benzyl | 4-8 h |
| Cyclohexanone | N-cyclohexyl | 12-18 h |
| Acetone | N-isopropyl | 18-24 h |
| Isovaleraldehyde | N-isopentyl | 2-4 h |
Method 2: Direct Alkylation with Alkyl Halides
This method follows a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of an alkyl halide.[8][9] While straightforward, its primary challenge is the potential for overalkylation.[9][10] The tertiary amine product is often as nucleophilic, or more so, than the starting secondary amine, leading to the formation of a quaternary ammonium salt.
Controlling Overalkylation: This side reaction can be minimized by using a slight excess of the starting pyrrolidine or by slowly adding the alkyl halide to the reaction mixture. The protocol includes a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the hydrohalic acid (HX) generated during the reaction, preventing the protonation and deactivation of the starting amine.
Mechanism of Direct Sₙ2 Alkylation
Caption: Concerted Sₙ2 mechanism for direct N-alkylation.
Detailed Experimental Protocol: Direct Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (approx. 0.2 M)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 equiv) in anhydrous ACN or DMF.
-
Add the base, K₂CO₃ (2.0 equiv), to the solution.
-
Add the alkyl halide (1.0 equiv) dropwise at room temperature. For highly reactive halides, consider cooling the mixture to 0 °C before addition.
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir until TLC analysis indicates consumption of the limiting reagent (typically 6-24 hours).
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure. If DMF was used, it may be necessary to remove it by high-vacuum distillation or by performing an aqueous workup.
-
For workup, dilute the residue with EtOAc and water. Separate the layers.
-
Extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Method 3: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl pyrrolidines, direct methods are generally ineffective. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that efficiently forms C-N bonds between amines and aryl halides or triflates.[11][12]
Mechanistic Overview: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[12] The choice of phosphine ligand is critical and must be optimized for the specific substrates.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous Toluene or Dioxane (approx. 0.1 M)
Procedure:
-
Glovebox Recommended: To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).
-
Add the aryl halide (1.0 equiv) and anhydrous toluene.
-
Add the this compound (1.2 equiv).
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-aryl pyrrolidine.
Product Purification and Characterization
Regardless of the method used, purification and characterization are essential to ensure the identity and purity of the final product.
Purification: Flash column chromatography on silica gel is the most common method for purifying N-alkylated amines. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from tailing on the acidic silica gel.
Characterization:
-
¹H NMR: Successful N-alkylation is confirmed by the appearance of new proton signals corresponding to the introduced alkyl or aryl group. A downfield shift of the signals for the protons on the carbons alpha to the nitrogen (the -CH₂-N-CH₂- protons of the pyrrolidine ring) is also expected.
-
¹³C NMR: The appearance of new signals in the appropriate region for the new substituent and a shift in the signals for the alpha-carbons of the pyrrolidine ring provide further confirmation.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired alkyl/aryl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Grokipedia. (n.d.). Amine alkylation. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
-
O'Hara, F., Baxter, E. W., & Vogt, P. F. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of pyrrolidine with aryl chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
ResearchGate. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. [Link]
-
ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
PubMed. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
HETEROCYCLES. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. [Link]
-
ScienceDirect. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PrepChem.com. (n.d.). Preparation of pyrrolidine. [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). [Link]
-
PubMed. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. [Link]
-
ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
The Emerging Role of (S)-3-(2-Methoxyethoxy)pyrrolidine in Asymmetric Catalysis: Application Notes and Protocols
Introduction: The Privileged Pyrrolidine Scaffold in Asymmetric Organocatalysis
The pyrrolidine ring system stands as a cornerstone in the field of asymmetric organocatalysis.[1] Since the pioneering work on proline-catalyzed intermolecular aldol reactions, the chiral five-membered amine scaffold has been extensively modified to create a vast library of catalysts that promote a wide range of stereoselective transformations.[2][3] These catalysts operate through the formation of transient chiral enamines or iminium ions, effectively steering the stereochemical outcome of reactions. The continuous innovation in the design of pyrrolidine-based organocatalysts is driven by the quest for higher efficiency, broader substrate scope, and improved stereoselectivity.[1]
This document explores the potential utility of (S)-3-(2-Methoxyethoxy)pyrrolidine in asymmetric catalysis. While direct and extensive literature on this specific catalyst is emerging, its structural features—a chiral pyrrolidine core functionalized with a flexible, coordinating methoxyethoxy side chain at the C-3 position—suggest its potential as a valuable organocatalyst. The ether linkage introduces a potential coordinating group that could play a crucial role in the organization of the transition state, thereby influencing stereoselectivity.
These application notes will, therefore, provide a comprehensive overview based on the well-established principles of pyrrolidine-based catalysis, drawing parallels with structurally related and extensively studied catalysts. We will present detailed protocols for key asymmetric transformations where a catalyst of this nature is expected to excel, namely the asymmetric aldol reaction and the asymmetric Michael addition. The causality behind experimental choices will be explained to provide a solid foundation for researchers and drug development professionals to explore the catalytic potential of this compound and its derivatives.
Part 1: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that sets up to two new stereocenters. Pyrrolidine-based organocatalysts are highly effective in promoting the direct aldol reaction between ketones and aldehydes.
Mechanistic Rationale: The Enamine Catalytic Cycle
The catalytic cycle for a pyrrolidine-catalyzed aldol reaction proceeds via an enamine intermediate. The (S)-pyrrolidine catalyst reacts with a ketone to form a chiral enamine. This enamine then attacks the aldehyde at its re-face or si-face, depending on the catalyst structure and reaction conditions, to form a new C-C bond. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. The stereochemical outcome is dictated by the facial selectivity of the enamine attack on the aldehyde, which is controlled by the steric and electronic properties of the catalyst.
In the case of this compound, the methoxyethoxy group at the C-3 position is hypothesized to influence the conformation of the enamine intermediate and the transition state assembly through steric hindrance and potential hydrogen bonding or coordination with the aldehyde substrate.
Figure 1: Catalytic cycle of the asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is adapted from established procedures for similar pyrrolidine-based catalysts and serves as a starting point for evaluating this compound.[4]
Materials:
-
This compound (Catalyst)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in anhydrous DMF (1.0 mL) at 0 °C, add cyclohexanone (2.0 mmol, 4.0 equiv).
-
Add this compound (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl (2 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcomes and Optimization
Based on studies with related 3,4-disubstituted prolines, high yields and enantioselectivities can be anticipated.[3]
| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Typical Yield (%) | Typical dr (anti/syn) | Typical ee (%) |
| 10 | 0 | DMF | >90 | >20:1 | >95 |
| 5 | Room Temp | CH2Cl2 | Variable | Variable | Variable |
| 20 | -20 | Toluene | >85 | >25:1 | >98 |
Table 1: Representative data for pyrrolidine-catalyzed aldol reactions and parameters for optimization.
Troubleshooting and Optimization:
-
Low Yield: Increase catalyst loading, prolong reaction time, or screen different solvents (e.g., DMSO, NMP). Ensure anhydrous conditions.
-
Low Stereoselectivity: Decrease the reaction temperature. The nature of the solvent can have a profound effect on stereoselectivity. Protic solvents are generally disfavored as they can interfere with the catalyst-substrate interactions. The addition of additives like water or acids in small amounts can sometimes be beneficial, but their effect should be systematically evaluated.
Part 2: The Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of C-C bonds in a stereocontrolled manner, leading to the synthesis of valuable chiral building blocks. Pyrrolidine-based organocatalysts are highly effective in catalyzing the conjugate addition of aldehydes and ketones to nitroalkenes.[5][6]
Mechanistic Rationale: The Enamine Pathway to Chiral Adducts
Similar to the aldol reaction, the asymmetric Michael addition proceeds through a chiral enamine intermediate formed from the catalyst and the carbonyl donor. This enamine then attacks the β-carbon of the nitroalkene. The stereochemistry of the newly formed stereocenters is determined by the facial selectivity of this addition, which is governed by the chiral environment created by the catalyst. The methoxyethoxy side chain of this compound is expected to play a role in shielding one face of the enamine and in organizing the transition state through non-covalent interactions.
Figure 2: Experimental workflow for the asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol is based on established methods for pyrrolidine-catalyzed Michael additions and provides a robust starting point for catalyst evaluation.[6]
Materials:
-
This compound (Catalyst)
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Benzoic acid (co-catalyst, optional)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (1.0 mL) at room temperature, add propanal (1.5 mmol, 3.0 equiv).
-
Add this compound (0.1 mmol, 20 mol%).
-
(Optional) Add a co-catalyst such as benzoic acid (0.05 mmol, 10 mol%) to potentially enhance the reaction rate and stereoselectivity.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcomes and Optimization
High yields and excellent stereoselectivities are often achieved in these reactions.
| Catalyst Loading (mol%) | Co-catalyst | Temperature (°C) | Typical Yield (%) | Typical dr (syn/anti) | Typical ee (%) |
| 20 | None | Room Temp | >95 | >10:1 | >90 |
| 10 | Benzoic Acid | 0 | >90 | >15:1 | >95 |
| 20 | TFA | -20 | >85 | >20:1 | >98 |
Table 2: Representative data for pyrrolidine-catalyzed Michael additions and parameters for optimization.
Troubleshooting and Optimization:
-
Side Reactions: The use of a slight excess of the aldehyde donor is common, but a large excess may lead to side reactions.
-
Reversibility: In some cases, the Michael addition can be reversible. Lowering the temperature can help to improve stereoselectivity by favoring the thermodynamically more stable product.
-
Co-catalyst Screening: The addition of a Brønsted acid co-catalyst can accelerate the reaction and improve stereoselectivity by activating the nitroalkene. A screening of different acids (e.g., benzoic acid, trifluoroacetic acid) and their loadings is recommended.
Conclusion
This compound represents a promising, yet underexplored, scaffold for asymmetric organocatalysis. Its unique structural feature—the C-3 methoxyethoxy substituent—offers potential for enhanced stereocontrol through secondary interactions in the transition state. The protocols provided herein for the asymmetric aldol and Michael reactions serve as a robust starting point for researchers to investigate the catalytic prowess of this compound. Systematic optimization of reaction parameters, including solvent, temperature, and catalyst loading, will be crucial in unlocking its full potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolbox of powerful organocatalysts for the synthesis of complex chiral molecules.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Scientist's Guide to Carboxylic Acid Coupling Reactions
Abstract
The formation of an amide bond via the coupling of a carboxylic acid and an amine is a cornerstone reaction in modern organic synthesis, with profound implications in peptide synthesis, drug discovery, and materials science.[1] Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[2][3] Consequently, the activation of the carboxylic acid is a prerequisite for successful amide bond formation. This guide provides an in-depth exploration of the most common and effective experimental procedures for carboxylic acid coupling, detailing the underlying mechanisms, offering comparative insights into various coupling reagents, and presenting robust, step-by-step protocols for laboratory application.
The Fundamental Principle: Carboxylic Acid Activation
The overarching strategy in amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" renders the carboxyl carbon sufficiently electrophilic to be attacked by the amine nucleophile. The choice of activating agent, or "coupling reagent," is critical and dictates the reaction's efficiency, the potential for side reactions, and the preservation of stereochemical integrity, particularly when dealing with chiral substrates like amino acids.
A generalized workflow for carboxylic acid coupling involves the activation of the carboxylic acid, followed by the introduction of the amine to form the desired amide.
Experimental Workflow for Carboxylic Acid Coupling
Caption: A generalized workflow for carboxylic acid coupling reactions.
A Comparative Analysis of Common Coupling Reagents
The vast arsenal of coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. Each class possesses distinct advantages and disadvantages, and the optimal choice is contingent upon the specific substrates and desired reaction outcomes.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for their efficacy and cost-effectiveness.[4] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[2]
A significant drawback of carbodiimides is their propensity to cause racemization in chiral carboxylic acids.[4][5] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed.[6] These additives intercept the O-acylisourea intermediate to form an active ester, which is less prone to racemization.[5]
Mechanism of Carbodiimide Coupling with HOBt Additive
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
Uronium/Aminium Salts: High Efficiency and Rapid Kinetics
Uronium and aminium salts, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU, are renowned for their high coupling efficiencies and fast reaction rates.[7] These reagents react with carboxylic acids to form active esters, which then readily react with amines.
HATU, which is based on the HOAt additive, is particularly effective in minimizing racemization and is often the reagent of choice for challenging couplings, including the synthesis of sterically hindered amides and macrocyclizations.[7]
Mechanism of HATU-Mediated Coupling
Caption: Mechanism of HATU-mediated amide bond formation.[7]
Phosphonium Salts: Minimizing Side Reactions
Phosphonium salts, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP, are also highly effective coupling reagents.[8] They function similarly to uronium salts, forming an HOBt active ester in situ.[8]
A key advantage of BOP reagents is the avoidance of side reactions like the dehydration of asparagine and glutamine residues in peptide synthesis. However, a significant drawback of the original BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9] Consequently, safer alternatives like PyBOP are now more commonly used.[9]
Mechanism of BOP-Mediated Coupling
Caption: Mechanism of BOP-mediated amide bond formation.[8]
Summary of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely available. | Prone to racemization (requires additives), formation of insoluble urea byproducts (DCC).[6][10] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction rates, low racemization (especially HATU). | Higher cost, byproducts can be difficult to remove. |
| Phosphonium Salts | BOP, PyBOP | High efficiency, avoids certain side reactions.[6] | BOP produces carcinogenic HMPA; PyBOP is a safer alternative.[9] |
Detailed Experimental Protocols
The following protocols provide a starting point for performing amide coupling reactions. Optimization of stoichiometry, solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol for Amide Coupling using HATU
This protocol is suitable for a wide range of carboxylic acids and amines, including those with steric hindrance.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.0-1.5 eq)
-
Non-nucleophilic base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the HATU and the non-nucleophilic base to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 10% citric acid, water, saturated aqueous NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Two-Step Protocol for Amide Coupling using EDC/Sulfo-NHS
This two-step protocol is particularly useful for conjugating biomolecules in aqueous solutions, as it minimizes the risk of intramolecular cross-linking.[11][12]
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine)
Procedure: Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[11]
-
Add the EDC and Sulfo-NHS solutions to the carboxylic acid solution.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.[11]
Step 2: Coupling to the Amine
-
Remove excess EDC and Sulfo-NHS by buffer exchange using a desalting column equilibrated with the Coupling Buffer.[13]
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the amine solution to the activated carboxylic acid solution.
-
Incubate the mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.[11]
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM.
-
Purify the conjugate using a desalting column or other appropriate chromatographic method.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance.- Hydrolysis of the activated intermediate. | - Increase the equivalents of the coupling reagent.- Ensure the use of a non-nucleophilic base.- Use a more powerful coupling reagent (e.g., HATU).- Ensure all reagents and solvents are anhydrous. |
| Significant Side Reactions | - Racemization of chiral centers.- Dehydration of Asn or Gln side chains.- Formation of guanidinium by-product. | - Use a racemization-suppressing additive (HOBt, HOAt).- Run the reaction at a lower temperature.- Choose a phosphonium-based reagent (e.g., PyBOP).- Optimize the order of addition of reagents. |
| Difficulty in Purification | - Insoluble byproducts (e.g., DCU from DCC).- Byproducts with similar polarity to the product. | - Use a coupling reagent with a soluble byproduct (e.g., DIC, EDC).- Optimize the workup procedure with different aqueous washes.- Employ a different chromatographic technique (e.g., reverse-phase HPLC). |
Conclusion
The successful formation of an amide bond through carboxylic acid coupling is a nuanced process that requires careful consideration of substrate properties and reaction conditions. By understanding the mechanisms of different coupling reagents and adhering to robust experimental protocols, researchers can effectively navigate the challenges of this fundamental transformation. The choice of the right coupling reagent, coupled with meticulous experimental technique, is paramount to achieving high yields, minimizing side reactions, and ensuring the integrity of the final product.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wikipedia. (n.d.). BOP reagent. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Common Organic Chemistry. (n.d.). BOP. [Link]
-
Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using BOP. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 448, 171-176. [Link]
-
ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(12), 3290–3293. [Link]
-
Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Kemp, D. S., et al. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(23), 7305-7312. [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. [Link]
-
ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. [Link]
-
Reddit. (2022, March 24). amide coupling help. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. [Link]
-
The Organic Chemistry Tutor. (2020, February 25). Amides: Reactions Forming and Reactions of. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. hepatochem.com [hepatochem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. BOP [commonorganicchemistry.com]
- 10. books.rsc.org [books.rsc.org]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Analytical Separation of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Chiral Amine Separation
Chiral primary amines are fundamental building blocks in the pharmaceutical and chemical industries, serving as key intermediates in the synthesis of a vast array of biologically active molecules and new drugs. The stereochemistry of these amines is of paramount importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate, quantify, and control the enantiomeric purity of these compounds is a critical challenge in drug development, quality control, and for regulatory compliance.
This guide provides a detailed overview of the primary analytical techniques for the enantiomeric separation of chiral amines, with a focus on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). It is designed to offer not just protocols, but also the underlying principles and rationale to empower researchers in developing robust and efficient analytical methods.
Section 1: High-Performance Liquid Chromatography (HPLC) for Chiral Amine Separation
Chiral HPLC is a powerful and widely adopted technique for the reliable separation and analysis of a broad range of chiral compounds, including amines.[1] The direct approach, utilizing a chiral stationary phase (CSP), is the most common method.[2] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention times.[3]
The Cornerstone of Separation: Chiral Stationary Phases (CSPs)
The success of a chiral HPLC separation is highly dependent on the selection of an appropriate CSP.[4] For chiral amines, several classes of CSPs have proven to be effective:
-
Polysaccharide-based CSPs: These are the most widely used CSPs due to their broad enantioselectivity. Derivatives of cellulose and amylose, such as phenylcarbamates, are highly effective for resolving a wide range of racemates, including primary amines.[4] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial for method development and sample solubility.
-
Cyclofructan-based CSPs: These have shown a high success rate in separating primary amines, particularly in the polar organic mode.[5]
-
Crown Ether-based CSPs: These can be highly efficient for certain primary amines but typically require strongly acidic mobile phases.[5]
-
Macrocyclic Glycopeptide CSPs: These can be operated in reversed-phase, normal-phase, and polar organic modes, offering complementary enantioselectivities.[2]
-
Pirkle Phases: These synthetic phases are based on functionalized amino acids and provide chiral recognition through a "three-point interaction" model.[3]
Table 1: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Common Trade Names | Typical Mobile Phase Modes | Key Characteristics |
| Polysaccharide-based | CHIRALPAK® (IA, IB, IC, etc.), Lux® Cellulose/Amylose | Normal Phase, Polar Organic, Reversed Phase | Broad applicability, high success rate for a wide range of compounds. |
| Cyclofructan-based | Larihc® CF6-P | Normal Phase, Polar Organic | Particularly effective for primary amines.[5] |
| Crown Ether-based | Crownpak® CR(+) / CR(-) | Reversed Phase (Acidic) | High selectivity for primary amines and amino acids.[5] |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, T, TAG | Reversed Phase, Polar Organic, Normal Phase | Versatile, can operate in multiple modes.[6] |
| Pirkle-type | Whelk-O® 1, (S,S)-DACH-DNB | Normal Phase | Based on the three-point interaction model.[3] |
The Role of the Mobile Phase: More Than Just a Carrier
The mobile phase in chiral HPLC not only transports the analyte but also plays a crucial role in modulating the interactions between the enantiomers and the CSP. For chiral amines, which are basic compounds, the composition of the mobile phase, especially the use of additives, is critical for achieving good peak shape and resolution.
Peak Tailing in Chiral Amine Separations: A common issue encountered is poor peak shape, particularly tailing. This is often caused by strong interactions between the basic amine analytes and acidic residual silanol groups on the silica support of the CSP.
The Solution: Mobile Phase Additives
To mitigate peak tailing and improve separation, basic or acidic additives are incorporated into the mobile phase.
-
Basic Additives: For separations in normal phase or polar organic mode, small concentrations (typically 0.1-0.5%) of a basic modifier like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) are added. These additives compete with the amine analyte for active sites on the stationary phase, effectively masking the silanol groups and leading to improved peak symmetry.
-
Acidic Additives: In reversed-phase mode, acidic additives like trifluoroacetic acid (TFA) or formic acid (FA) are often used to suppress the ionization of residual silanols and to protonate the amine analyte, which can influence its interaction with the CSP.[2] The use of sulfonic acids like ethanesulfonic acid (ESA) and methanesulfonic acid (MSA) has also been shown to have a dramatic beneficial effect on the chiral separation of basic compounds.[7][8]
Protocol: Method Development for Chiral Amine Separation by HPLC
This protocol outlines a systematic approach to developing a chiral separation method for a novel amine.
Step 1: Column Screening
The initial and most critical step is to screen a variety of CSPs with different selectivities.[2] A recommended starting set of columns would include several polysaccharide-based CSPs (e.g., from the CHIRALPAK® IA, IB, IC series) and a cyclofructan-based column.
Step 2: Mobile Phase Screening
For each column, screen a set of mobile phases. A typical screening protocol for a basic amine would involve:
-
Normal Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.[2]
-
Polar Organic Mode: Acetonitrile/Methanol (90:10, v/v) with 0.1% DEA.
-
Reversed Phase: Acetonitrile/Water with 0.1% TFA.
Step 3: Optimization
Once initial hits (partial or full separation) are identified, optimize the separation by systematically varying:
-
Solvent Ratio: Adjust the ratio of the strong to weak solvent in the mobile phase.
-
Alcohol Modifier: In normal phase, changing the alcohol (e.g., from ethanol to isopropanol) can significantly alter selectivity.
-
Additive Type and Concentration: Evaluate different basic or acidic additives and their concentrations.
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.
dot graph TD A[Start: Racemic Amine Sample] --> B{Column Screening}; B --> C1[Polysaccharide CSPs]; B --> C2[Cyclofructan CSPs]; B --> C3[Other CSPs]; C1 --> D{Mobile Phase Screening}; C2 --> D; C3 --> D; D --> E1[Normal Phase]; D --> E2[Polar Organic]; D --> E3[Reversed Phase]; E1 --> F{Initial Separation?}; E2 --> F; E3 --> F; F -- Yes --> G[Optimization]; F -- No --> B; G --> H{Solvent Ratio}; G --> I{Additive Tuning}; G --> J{Temperature}; H --> K[Optimized Method]; I --> K; J --> K; subgraph Legend direction LR subgraph "Workflow" direction LR Start --> Process --> Decision --> End; end end end dot Figure 1: A generalized workflow for chiral HPLC method development for amines.
Section 2: Supercritical Fluid Chromatography (SFC) for Chiral Amine Separation
SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly in the pharmaceutical industry.[9] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[9][10]
Advantages of SFC for Chiral Amines
-
Speed: SFC is often 3-5 times faster than HPLC.[9]
-
Green Chemistry: The use of CO2 as the main mobile phase component significantly reduces the consumption of organic solvents.
-
Improved Peak Shape: For basic compounds like amines, SFC can often provide better peak symmetry compared to HPLC.
-
Complementary Selectivity: The chiral recognition mechanisms in SFC can differ from those in HPLC, sometimes leading to successful separations where HPLC fails.[10]
Key Parameters in Chiral SFC
-
Co-solvent/Modifier: A polar organic solvent, such as methanol, ethanol, or isopropanol, is typically added to the CO2 to increase the mobile phase polarity and analyte solubility.
-
Additives: Similar to HPLC, additives are crucial for achieving good peak shape for amines in SFC. Both basic (e.g., triethylamine, isopropylamine) and acidic (e.g., trifluoroacetic acid) additives are used, and sometimes a combination of both can yield unique selectivities.[11][12]
-
Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and can be optimized to fine-tune the separation.
Protocol: Chiral SFC Method Development for Primary Amines
Step 1: Initial Screening Conditions
-
Column: Start with a polysaccharide-based or cyclofructan-based CSP.
-
Mobile Phase: A common screening gradient is 5-50% methanol in CO2.
-
Additive: A combination of an acid and a base, such as 0.3% TFA and 0.2% TEA in the methanol co-solvent, is a good starting point for screening a wide range of amines.[12]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
Step 2: Optimization
If a promising separation is observed, further optimization can be achieved by:
-
Varying the Co-solvent: Test different alcohols as the modifier.
-
Adjusting Additive Ratios: Fine-tune the concentrations of the acidic and basic additives.
-
Modifying Gradient or Isocratic Conditions: Switch to an isocratic mobile phase for simplicity and robustness if the screening gradient provides good separation.
-
Optimizing Temperature and Backpressure.
dot graph TD A[Start: Racemic Amine] --> B(Select CSP); B --> C{Screening}; C --> D[Mobile Phase: CO2 + Modifier]; D --> E[Additives: Acid/Base Combo]; E --> F(Run Gradient); F --> G{Separation Achieved?}; G -- Yes --> H[Optimization]; G -- No --> B; H --> I(Isocratic vs. Gradient); H --> J(Modifier/Additive Tuning); H --> K(Temp/Pressure); I --> L[Final Method]; J --> L; K --> L; end dot Figure 2: A streamlined workflow for chiral SFC method development.
Section 3: Capillary Electrophoresis (CE) for Chiral Amine Separation
Capillary Electrophoresis is another powerful technique for chiral separations, offering high efficiency, short analysis times, and minimal sample consumption.[13][14] In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE).[14] The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities.[14]
Chiral Selectors in CE
For chiral amines, which are basic and thus positively charged at low pH, cyclodextrins (CDs) are the most commonly used chiral selectors.[15]
-
Neutral CDs: Beta-cyclodextrin and its derivatives.
-
Charged CDs: Sulfated or carboxymethylated cyclodextrins can provide strong interactions and are particularly effective for separating basic compounds under acidic conditions.[16]
Protocol: Chiral CE Method Development for Amines
Step 1: Initial Conditions
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).
-
Background Electrolyte (BGE): A low pH buffer, such as 25 mM phosphate buffer at pH 2.5, is a good starting point for basic amines.[16]
-
Chiral Selector: Start with a neutral CD (e.g., 10-20 mM β-cyclodextrin) or a charged CD (e.g., 1-5 mM sulfated β-cyclodextrin).[16]
-
Voltage: +20 to +25 kV.[16]
-
Temperature: 25°C.[16]
Step 2: Optimization
-
pH of BGE: The pH affects the charge of the amine and the electroosmotic flow (EOF), both of which are critical for separation.
-
Chiral Selector Type and Concentration: Screen different types of CDs and vary their concentration. The resolution often increases with selector concentration up to a certain point.[16]
-
Organic Modifier: Adding a small amount of an organic solvent like methanol or acetonitrile to the BGE can improve solubility and alter selectivity.
-
Voltage and Temperature: These parameters can be adjusted to optimize resolution and analysis time.
Section 4: Derivatization as a Strategy for Chiral Amine Separation
In some cases, direct separation of enantiomeric amines can be challenging. An alternative approach is derivatization with a chiral derivatizing agent (CDA) to form diastereomers.[17] These diastereomers have different physical properties and can be separated on a standard achiral column.[2]
Another application of derivatization is to introduce a chromophore or fluorophore to the amine to enhance detection sensitivity, which can be done before separation on a chiral column.[4]
Common Derivatizing Agents:
-
For forming diastereomers: Mosher's acid chloride.[17]
-
For enhancing detection: 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[4]
Protocol: Pre-column Derivatization with NBD-Cl
-
Dissolve the chiral amine in a suitable solvent like DMF.
-
Add NBD-Cl (1 equivalent) and an excess of a base like triethylamine (10 equivalents).[4]
-
Allow the reaction to proceed at room temperature for several hours.[4]
-
The resulting derivatized amine can then be analyzed by chiral HPLC, often with fluorescence detection for high sensitivity.[4]
Conclusion
The successful analytical separation of chiral amines is a multifaceted task that relies on a systematic approach to method development. HPLC, SFC, and CE each offer unique advantages, and the choice of technique will depend on the specific requirements of the analysis, such as speed, solvent consumption, and available instrumentation. By understanding the fundamental principles of chiral recognition and the critical role of the stationary phase, mobile phase, and additives, researchers can develop robust and reliable methods for the accurate determination of enantiomeric purity, a cornerstone of modern drug development and chemical research.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.
-
Lee, W., Kim, H., & Ryoo, J. J. (2004). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 48(4), 369-374. Retrieved from [Link]
-
Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
- Benchchem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.
-
Ali, I., Al-Othman, Z. A., Al-Warthan, A., & Sohn, M. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-204. Retrieved from [Link]
-
Berthod, A., Qiu, H., & Armstrong, D. W. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of separation science, 37(1-2), 143-151. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
-
El-Bastawissy, M. F., Hansen, R. M., & Sundby, E. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4945. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers.
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Welch, C. J., Wu, N., Biba, M., & Gouker, P. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
El-Awady, D., Fayed, A. S., & El-Sherif, Z. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Retrieved from [Link]
-
Daicel. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Welch, C. J., Wu, N., Biba, M., & Gouker, P. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]
-
Stankiewicz, B., & Głowacki, R. (2002). Analytical chiral separation methods. Acta Chromatographica, (12), 64-84. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. Retrieved from [Link]
-
Spudeit, D. A., Dolzan, M. D., Breitbach, Z. S., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 694-703. Retrieved from [Link]
-
Regalado, E. L. (2014). Column Technology for Achiral SFC Separations. Chromatography Today. Retrieved from [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1570. Retrieved from [Link]
-
Nishi, H., Fukuyama, T., & Terabe, S. (1991). Chiral separation of basic drugs using cyclodextrin-modified capillary zone electrophoresis. Analytical Chemistry, 63(8), 752-757. Retrieved from [Link]
-
Bjørnsdottir, I., & Hansen, S. H. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. American Pharmaceutical Review. Retrieved from [Link]
-
Al-azzawi, O. I., et al. (2022). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC advances, 12(5), 2911-2919. Retrieved from [Link]
-
Wren, S. A. C. (1997). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis of Small Molecules and Ions (pp. 131-150). Humana Press. Retrieved from [Link]
-
Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-110. Retrieved from [Link]
-
Regalado, E. L. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. afmps.be [afmps.be]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Enantiomeric Excess Determination of Chiral Pyrrolidines by HPLC
For the Attention of Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently found in pharmaceuticals, natural products, and chiral catalysts.[1] The stereochemistry of this five-membered nitrogen heterocycle is often a critical determinant of biological activity, making the accurate determination of enantiomeric excess (ee) an essential aspect of synthesis, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for this purpose, offering high resolution and sensitivity.[2]
This document provides a detailed guide to the principles and methodologies for determining the enantiomeric excess of chiral pyrrolidines using HPLC. It is designed to offer both foundational knowledge and practical, actionable protocols for immediate application in a research or industrial setting.
I. Foundational Principles: The Logic of Chiral Separation by HPLC
The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by creating a chiral environment where the two enantiomers can interact differentially, leading to different retention times. This is primarily achieved through two distinct strategies:
-
Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP). The CSP is a solid support that has a chiral selector immobilized on its surface. The enantiomers of the analyte pass through the column and interact with the chiral selector. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, form transient diastereomeric complexes with different stability, resulting in their separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have demonstrated broad applicability in the separation of pyrrolidine enantiomers.[3][4]
-
Indirect Methods: In this strategy, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as a C18 column. This method can be advantageous when the parent enantiomers lack a suitable chromophore for UV detection or when direct methods fail to provide adequate resolution.
II. Method Selection and Optimization: A Deliberate Approach
The choice between a direct or indirect method, and the subsequent optimization of parameters, is a critical decision-making process. The following diagram outlines a logical workflow for method development.
Caption: Decision workflow for chiral HPLC method development.
-
Analyte Properties: The volatility, thermal stability, and presence of functional groups on the pyrrolidine derivative will influence the choice between HPLC and other techniques like Gas Chromatography (GC). For many non-volatile or thermally labile pyrrolidine derivatives, HPLC is the preferred method.
-
Availability of CSPs: A wide range of polysaccharide-based and other types of CSPs are commercially available. Screening a selection of these is often the most efficient starting point for direct separations.[5][6]
-
Presence of a Chromophore: For UV detection, the analyte must have a chromophore. If not, derivatization with a chromophore-containing agent may be necessary, making the indirect method a more practical choice.[7]
-
Scale of Analysis: For analytical purposes, both direct and indirect methods are suitable. For preparative separations, factors like the cost of the CSP and the ease of removing the derivatizing agent become more important.
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the enantiomeric excess determination of chiral pyrrolidines.
This protocol is a general guideline for the direct separation of a chiral pyrrolidine derivative using a polysaccharide-based CSP.
1. Sample Preparation:
- Prepare a stock solution of the racemic standard of 3-Acetyl-1-Boc-pyrrolidine at approximately 1 mg/mL in a suitable solvent like isopropanol.
- Prepare the sample to be analyzed at the same concentration in the same solvent.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
- Chiral Column: A polysaccharide-based chiral stationary phase such as Chiralpak® IA or a similar column is often effective.
- Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol is commonly used. The optimal ratio should be determined empirically, starting with a composition like 90:10 (v/v/v) n-hexane:isopropanol.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.[7]
- Detection Wavelength: Select a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).
- Injection Volume: 10 µL.
3. Data Analysis:
- Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
- Inject the sample to be analyzed.
- Integrate the peak areas for both enantiomer peaks in the sample chromatogram.
- Calculate the enantiomeric excess using the following formula:
- ee (%) = [|Area of Major Enantiomer - Area of Minor Enantiomer| / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
| Parameter | Value |
| Analyte | N-Boc-3-Acetylpyrrolidine |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Table 1: Representative HPLC Conditions for Direct Chiral Separation. |
This protocol details the separation of pyrrolidine enantiomers after derivatization with a chiral derivatizing agent (CDA).
1. Derivatization Procedure:
- React the racemic pyrrolidine (e.g., pyrrolidine-3-carboxylic acid) with a suitable CDA (e.g., (S)-(-)-α-Methylbenzylamine) in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.
- The reaction conditions (solvent, temperature, time) should be optimized to ensure complete derivatization.
2. Sample Preparation:
- Dissolve the resulting diastereomeric mixture in the mobile phase.
- Prepare a derivatized racemic standard for peak identification.
3. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
- Column: A standard achiral reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Detection Wavelength: Determined by the chromophore of the CDA.
- Injection Volume: 10 µL.
4. Data Analysis:
- Inject the derivatized racemic standard to identify the retention times of the two diastereomers.
- Inject the derivatized sample.
- Integrate the peak areas of the two diastereomer peaks.
- Calculate the enantiomeric excess based on the peak areas of the diastereomers, which corresponds to the enantiomeric composition of the original sample.
| Parameter | Value |
| Analyte | Diastereomeric amides of pyrrolidine-3-carboxylic acid |
| Column | Achiral C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV (wavelength dependent on CDA) |
| Table 2: HPLC Conditions for Indirect Chiral Separation. |
IV. Method Validation: Ensuring Trustworthiness and Reliability
A developed HPLC method for enantiomeric excess determination must be validated to ensure it is suitable for its intended purpose.[8] Method validation should be performed in accordance with ICH Q2(R1) guidelines and typically includes the following parameters:[9][10][11][12]
-
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components.[8] This is demonstrated by achieving baseline resolution between the enantiomers and from any impurities.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8][9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of the enantiomers.[8][11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8][11]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Caption: Workflow for HPLC method validation according to ICH guidelines.
V. Advanced Considerations and Troubleshooting
-
Mobile Phase Modifiers: Small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid (TFA) or diethylamine (DEA)) can significantly improve peak shape and resolution, especially for ionizable pyrrolidine derivatives.[6][13]
-
Temperature Effects: Column temperature can influence enantioselectivity. Investigating a range of temperatures (e.g., 15-40°C) can be beneficial for optimizing separation.[7]
-
Supercritical Fluid Chromatography (SFC): For some applications, chiral SFC can be a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[14] Polysaccharide-based CSPs are also widely used in SFC.[14]
-
Peak Tailing: This common issue with polar analytes can often be mitigated by optimizing the mobile phase composition, reducing the flow rate, or using a column with a different stationary phase.
-
Detector Selection: While UV detection is most common, other detectors can be employed.[3][8] For analytes that are not UV-active, a Refractive Index (RI) detector or derivatization for fluorescence detection can be used. Chiroptical detectors like Circular Dichroism (CD) can provide additional confirmation of enantiomeric identity.[2][15]
VI. Conclusion
The determination of enantiomeric excess is a critical step in the development and quality control of chiral pyrrolidine-based compounds. HPLC, through both direct and indirect methods, offers a versatile and reliable platform for these analyses. A systematic approach to method development, encompassing the logical selection of columns and mobile phases, followed by rigorous validation according to ICH guidelines, will ensure the generation of accurate and reproducible data. This, in turn, supports the advancement of research and the delivery of safe and effective chiral pharmaceuticals.
References
- Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
- Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Benchchem. A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
-
PubMed. Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. [Online] Available at: [Link]
-
ResearchGate. Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. [Online] Available at: [Link]
-
ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Online] Available at: [Link]
- Benchchem. A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
-
ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Online] Available at: [Link]
-
PubMed Central. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Online] Available at: [Link]
- Benchchem. Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center.
-
ResearchGate. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Online] Available at: [Link]
-
ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM)-ACN (0.1% DEA). [Online] Available at: [Link]
-
Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Online] Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Online] Available at: [Link]
-
ijarsct. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Online] Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Online] Available at: [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Online] Available at: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Online] Available at: [Link]
-
PubMed Central. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Online] Available at: [Link]
-
ResearchGate. New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. [Online] Available at: [Link]
-
PubMed Central. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Online] Available at: [Link]
-
LCGC International. Detection of Chiral Drugs Using HPLC with CD Detection. [Online] Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Online] Available at: [Link]
-
Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Online] Available at: [Link]
-
Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Online] Available at: [Link]
-
PubMed Central. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Online] Available at: [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. ajpaonline.com [ajpaonline.com]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
GC-MS analysis of pyrrolidine derivatives
An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pyrrolidine Derivatives
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its unique stereochemical and physicochemical properties.[1] The robust analysis of these derivatives is paramount in drug discovery, development, and quality control. This document provides a comprehensive guide to the analysis of pyrrolidine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It addresses the inherent challenges of analyzing these often polar and semi-volatile compounds, with a focus on sample preparation, chemical derivatization, and method validation. Detailed, field-tested protocols are provided to equip researchers, scientists, and drug development professionals with a reliable framework for achieving accurate, and reproducible results.
Introduction: The Analytical Challenge of Pyrrolidine Derivatives
The five-membered nitrogen heterocycle of pyrrolidine allows for efficient exploration of pharmacophore space, contributing significantly to a molecule's three-dimensionality and biological activity.[1] However, these same structural features, particularly the presence of polar functional groups like hydroxyls (-OH), carboxylic acids (-COOH), and secondary amines (-NH), render many pyrrolidine derivatives non-volatile. Direct analysis by GC-MS is often impossible as these compounds will not vaporize at temperatures suitable for gas chromatography, or they may degrade in the hot injector.[2]
Therefore, a critical preparatory step is required to chemically modify these polar functional groups, a process known as derivatization . This process increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.[3][4] This guide will detail the complete workflow, from sample extraction to validated data acquisition, providing the causal logic behind each experimental choice.
Principle of the Method: A Validated Workflow
GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[5] This synergy makes it a "gold standard" for the identification of unknown substances and the quantification of targeted compounds in complex matrices.[5] For pyrrolidine derivatives, the workflow is a multi-stage process designed to ensure that the final data is both accurate and reliable. The integrity of this workflow is established through rigorous method validation, following standards such as those outlined by the International Council for Harmonisation (ICH).[6][7]
Caption: Overall workflow for the .
Part I: Sample Preparation and Derivatization Protocols
The quality of GC-MS analysis is critically dependent on proper sample preparation.[8] The objective is to extract the target analytes from the sample matrix (e.g., plasma, urine, reaction mixture) and prepare them for injection in a volatile, GC-compatible solvent.[9]
Extraction Techniques
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample complexity, analyte concentration, and desired throughput.
-
Liquid-Liquid Extraction (LLE): A fundamental technique based on the differential solubility of the analyte between two immiscible liquids (e.g., an aqueous sample and an organic solvent like dichloromethane or ethyl acetate).[8][9] It is effective but can be labor-intensive and consume large volumes of solvent.
-
Solid-Phase Extraction (SPE): A more modern and often more efficient technique where the sample is passed through a cartridge containing a solid sorbent.[9] The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of solvent.[10] This method is excellent for concentrating analytes and providing cleaner extracts.[10]
Derivatization: Enabling Volatility
Derivatization is the most critical step for the successful analysis of polar pyrrolidine derivatives. The goal is to replace active hydrogen atoms on polar functional groups with nonpolar moieties.[4] The two most common and effective strategies are silylation and acylation.
Caption: General principle of derivatization to increase analyte volatility.
Protocol 3.2.1: Silylation
Silylation replaces acidic protons with a trimethylsilyl (TMS) group, and is highly effective for hydroxyl, carboxyl, and amine groups.[3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and powerful silylating agent.
Step-by-Step Protocol:
-
Dry Down: Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen. The absence of water is critical for silylation reactions.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the dried extract.
-
Derivatization: Add 50 µL of BSTFA (often with 1% TMCS as a catalyst).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol 3.2.2: Acylation
Acylation introduces an acyl group and is particularly robust for derivatizing hydroxyl and amine groups. Heptafluorobutyric anhydride (HFBA) is often used, creating derivatives that are highly detectable by an electron capture detector (ECD) if available, but also show excellent chromatographic properties for MS detection.
Step-by-Step Protocol:
-
Dry Down: Evaporate the extracted sample to complete dryness under nitrogen.
-
Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of HFBA to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.
-
Solvent Removal: Cool the vial, then evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of a suitable injection solvent (e.g., ethyl acetate or hexane). The sample is now ready for analysis.
Part II: GC-MS Instrumentation and Optimized Parameters
The choice of GC-MS parameters is crucial for achieving good separation and sensitivity. The following table provides a robust starting point for the analysis of derivatized pyrrolidine compounds.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and pressure control for reproducible retention times. |
| MS System | Agilent 5977 MSD or equivalent | Offers high sensitivity and reliability for both qualitative and quantitative analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[2] |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, essential for trace-level analysis.[2] |
| Injector Temp | 250 - 280 °C | Ensures rapid and complete vaporization of derivatized analytes without causing thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A starting point to be optimized. The ramp allows for separation of analytes with different boiling points. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[11] |
| Acquisition Mode | Full Scan (m/z 40-550) and/or SIM | Full scan is used for identification and method development. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification of target compounds. |
Part III: Method Validation for Trustworthy Results
For use in regulated environments such as drug development, analytical methods must be validated to prove they are fit for purpose.[5][6] Validation is performed according to ICH Q2(R1) guidelines.[7]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis; no interfering peaks at the retention time of the analyte in blank matrix samples.[6] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (R²) > 0.995 over the desired concentration range.[12] |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked samples should be within 80-120% (or tighter, e.g., 98-102% for drug products).[6][13] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 2% for drug assays).[12][13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable accuracy and precision (e.g., RSD ≤ 20%).[13] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant effect on results when varying parameters like oven ramp rate or injector temperature.[6] |
Part IV: Data Analysis and Interpretation
Qualitative Identification: Initial identification is achieved by comparing the retention time and the acquired mass spectrum of a peak with that of a known reference standard. In the absence of a standard, the EI mass spectrum can be compared against a spectral library (e.g., NIST, Wiley).
Fragmentation Patterns: Pyrrolidinophenone-type compounds often exhibit characteristic fragmentation. A common pathway involves an α-cleavage of the bond next to the nitrogen atom, leading to the formation of a stable immonium cation.[14][15] This fragment is often the base peak in the spectrum and is highly indicative of the pyrrolidine substructure. Understanding these pathways is crucial for confirming the identity of novel derivatives.[15][16]
Quantitative Analysis: Quantification is performed by creating a calibration curve using standards of known concentrations. The peak area of the target analyte is plotted against its concentration. For highest accuracy, especially in complex matrices, a deuterated internal standard should be used to correct for variations in extraction efficiency and instrument response.[7]
Part V: Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No peaks or very small peaks | Incomplete derivatization; sample degradation in injector; leak in the system. | Ensure sample is completely dry before derivatization. Optimize injector temperature. Check for system leaks. |
| Poor peak shape (tailing) | Active sites in the injector liner or column; polar compounds not fully derivatized. | Use a deactivated liner; replace liner and trim the column. Re-optimize derivatization protocol. |
| Poor reproducibility | Inconsistent injection volume; variability in manual sample preparation; temperature fluctuations. | Use an autosampler for injections.[17] Ensure consistent timing and volumes in extraction/derivatization steps. Check GC oven stability. |
| Ghost peaks / Carryover | Contamination from previous injection; septum bleed. | Run solvent blanks between samples. Use high-temperature septum and bake out the column. |
| Baseline noise | Column bleed; contaminated carrier gas or source. | Condition the column. Use high-purity gas with filters. Clean the MS ion source. |
Conclusion
The is a powerful but nuanced task that hinges on meticulous sample preparation and chemical derivatization. By converting polar analytes into volatile TMS or acyl derivatives, their robust separation and sensitive detection become achievable. The protocols and validation guidelines presented in this note provide a comprehensive framework for researchers to develop and implement reliable analytical methods. Adherence to these principles will ensure the generation of high-quality, trustworthy data essential for advancing drug discovery and ensuring pharmaceutical quality.
References
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Available at: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]
-
Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]
-
GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Available at: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn. Available at: [Link]
-
of fatty acids derived from sphingosines. ResearchGate. Available at: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. Available at: [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Sample preparation GC-MS. SCION Instruments. Available at: [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2019). MDPI. Available at: [Link]
-
SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Springer. Available at: [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2015). Annex Publishers. Available at: [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Available at: [Link]
-
SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. Available at: [Link]
-
GC-MS Sample Preparation. Organomation. Available at: [Link]
-
Predicted GC-MS Spectrum - Pyrrolidine GC-MS (Non-derivatized). Human Metabolome Database. Available at: [Link]
-
A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. ResearchGate. Available at: [Link]
-
Role of Gas Chromatography in Forensics. (2025). Phenomenex. Available at: [Link]
-
N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Keika Ventures. Available at: [Link]
-
What Is Derivatization In GC-MS?. (2024). YouTube. Available at: [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025). Agilent. Available at: [Link]
-
New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. (2021). MDPI. Available at: [Link]
-
Application of gas chromatography/mass spectrometry instrument techniques to forensic urine drug testing. (1990). PubMed. Available at: [Link]
-
GC×GC–MS for Forensic Analysis. (2019). Spectroscopy Online. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. organomation.com [organomation.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. annexpublishers.com [annexpublishers.com]
- 15. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Application Note: Structural Elucidation of (S)-3-(2-Methoxyethoxy)pyrrolidine using ¹H and ¹³C NMR Spectroscopy
Introduction and Scientific Background
(S)-3-(2-Methoxyethoxy)pyrrolidine is a valuable chiral intermediate in medicinal chemistry. The pyrrolidine ring is a common scaffold in numerous biologically active compounds, and the stereochemistry at the C3 position is often critical for pharmacological activity. The methoxyethoxy side chain can influence solubility, metabolic stability, and target binding. Therefore, unambiguous confirmation of the molecule's covalent structure and stereochemical integrity is a critical step in the synthetic workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of organic molecules in solution.[1] ¹H NMR provides detailed information about the electronic environment of protons and their spatial relationships through spin-spin coupling, while ¹³C NMR reveals the number and type of carbon atoms in the molecule.[2] This guide explains the causality behind experimental choices, ensuring the generation of high-quality, reproducible data for confident structural assignment.
Molecular Structure and Atom Numbering
To facilitate unambiguous spectral assignment, the following atom numbering scheme is used for this compound.
Figure 1: Structure and atom numbering for this compound.
Data Presentation and Interpretation
The following sections present the detailed ¹H and ¹³C NMR data, typically acquired in a standard solvent like deuterochloroform (CDCl₃) at 500 MHz.
¹H NMR Spectral Data
The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. The pyrrolidine ring protons, in particular, often exhibit complex second-order coupling effects, appearing as multiplets.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~4.15 | m | - | 1H |
| H7 | ~3.65 | t | 5.0 | 2H |
| H8 | ~3.58 | t | 5.0 | 2H |
| H5a | ~3.10 | m | - | 1H |
| H5b | ~2.95 | m | - | 1H |
| H2a | ~2.90 | m | - | 1H |
| H2b | ~2.75 | m | - | 1H |
| H4a | ~2.05 | m | - | 1H |
| H4b | ~1.75 | m | - | 1H |
| H10 (CH₃) | ~3.39 | s | - | 3H |
| NH | ~2.50 | br s | - | 1H |
Interpretation of ¹H Spectrum:
-
H10 (δ ~3.39, s): The sharp singlet integrating to 3H is characteristic of the terminal methoxy group protons, which have no adjacent protons to couple with.
-
H7 & H8 (δ ~3.65 and ~3.58, t): These two triplets, each integrating to 2H, correspond to the two methylene groups in the ethoxy chain. Their triplet multiplicity arises from coupling to the adjacent methylene group protons (³JHH ≈ 5.0 Hz).
-
H3 (δ ~4.15, m): This proton is deshielded due to its attachment to the carbon bearing the electronegative oxygen atom (C3-O6). It appears as a multiplet due to coupling with the adjacent methylene protons at C2 and C4.
-
Pyrrolidine Ring Protons (H2, H4, H5): The protons on the pyrrolidine ring appear as complex multiplets between δ 1.75 and 3.10 ppm. The diastereotopic nature of the methylene protons (H2a/H2b, H4a/H4b, H5a/H5b) results in distinct chemical shifts and complex geminal and vicinal coupling.[3] For instance, H2a and H2b are coupled to each other and to H3, leading to complex splitting patterns.
-
NH Proton (δ ~2.50, br s): The amine proton signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift can be highly dependent on concentration and solvent.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of non-equivalent carbons and information about their chemical environment.
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| C3 | ~78.5 |
| C8 | ~71.9 |
| C7 | ~70.5 |
| C10 (CH₃) | ~59.1 |
| C5 | ~53.5 |
| C2 | ~46.0 |
| C4 | ~33.8 |
Interpretation of ¹³C Spectrum:
-
C3 (δ ~78.5): This is the most downfield signal among the sp³ carbons (excluding the ethoxy chain), consistent with its direct attachment to the electronegative oxygen atom of the ether linkage.
-
C7 & C8 (δ ~71.9 and ~70.5): These signals correspond to the two methylene carbons of the ethoxy side chain, both deshielded by the adjacent oxygen atoms.
-
C10 (δ ~59.1): This signal is characteristic of a methoxy group carbon.
-
C2 & C5 (δ ~53.5 and ~46.0): These are the carbons adjacent to the nitrogen atom in the pyrrolidine ring. Their chemical shifts are in the typical range for carbons alpha to an amine.
-
C4 (δ ~33.8): This upfield signal corresponds to the remaining methylene carbon of the pyrrolidine ring, which is the least deshielded carbon in the structure.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data. The following sections provide field-proven methodologies for sample preparation and data acquisition.
Protocol: NMR Sample Preparation
Rationale: Proper sample preparation is the foundation of a high-quality NMR experiment. The goals are to create a homogeneous solution at an appropriate concentration, free of particulate matter, in a suitable deuterated solvent.[4][5]
Materials:
-
This compound
-
High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent)[6]
-
Deuterochloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh 10-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, directly into a clean, dry vial.[4]
-
Add Solvent: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[6]
-
Causality: A deuterated solvent is used to avoid overwhelming the spectrum with proton signals from the solvent and to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field.
-
-
Ensure Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved.
-
Filter the Sample: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette.
-
Transfer to NMR Tube: Carefully filter the solution through the pipette into the NMR tube. The final sample height should be approximately 4-5 cm.
-
Cap and Label: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Protocol: NMR Data Acquisition and Processing
Rationale: The chosen acquisition parameters represent a balance between sensitivity, resolution, and experimental time. The parameters below are typical for a 500 MHz spectrometer and can be adapted for other field strengths.
Figure 2: General workflow for NMR data acquisition and processing.
A. ¹H NMR Acquisition Parameters (Semi-Quantitative):
-
Pulse Program: Standard 1-pulse (zg30 or similar)
-
Pulse Width: 30-45 degree flip angle.
-
Causality: A smaller flip angle allows for a shorter relaxation delay without saturating the signals, improving the overall time efficiency for routine spectra.[8]
-
-
Acquisition Time (AQ): 3-4 seconds.
-
Causality: This ensures sufficient time to digitize the Free Induction Decay (FID), leading to good digital resolution in the final spectrum.
-
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans. This is typically sufficient for the specified sample concentration.
-
Spectral Width (SW): 0-12 ppm.
B. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled 1-pulse (zgpg30 or similar).
-
Causality: Broadband proton decoupling collapses all ¹³C-¹H couplings into singlets, which simplifies the spectrum and increases the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9]
-
-
Pulse Width: 30-degree flip angle.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans. A higher number of scans is required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Spectral Width (SW): 0-220 ppm.
C. Data Processing Steps:
-
Fourier Transformation (FT): The raw time-domain signal (FID) is converted into a frequency-domain spectrum.[10][11]
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are purely absorptive (positive and symmetrical).
-
Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline.
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. If an internal standard like tetramethylsilane (TMS) is used, its signal is set to 0.00 ppm.[12]
-
Integration and Peak Picking: The relative areas of the ¹H signals are integrated, and the precise chemical shifts of all peaks in both spectra are determined.
Conclusion
This application note provides a robust and detailed framework for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-fidelity spectra. The comprehensive spectral assignments and interpretations presented herein serve as a validated reference, enabling confident identification and quality assessment of this important chiral building block in pharmaceutical research and development.
References
-
Simons, J. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. InTech. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons Ltd.
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
UCLA Department of Chemistry and Biochemistry. Small molecule NMR sample preparation. Available at: [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
Horsfield, A. (2012). NMR Data Processing. eMagRes. Available at: [Link]
-
NMR Facility, Chemistry Department. (2020). Optimized Default 13C Parameters. Available at: [Link]
- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In: Modern NMR Approaches to the Structure Elucidation of Natural Products. The Royal Society of Chemistry.
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]
-
McMurry, J. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. NC State University Libraries. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. ekwan.github.io [ekwan.github.io]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 12. organomation.com [organomation.com]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Pyrrolidine Intermediates
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3] Its three-dimensional structure and favorable pharmacokinetic and pharmacodynamic (PK/PD) properties make it an ideal building block for creating novel therapeutics.[1] The chirality of substituted pyrrolidines is often critical to their biological activity, with different enantiomers exhibiting distinct pharmacological profiles. Consequently, the development of robust, scalable, and economically viable methods for the synthesis of enantiomerically pure pyrrolidine intermediates is a paramount concern for the pharmaceutical industry.
This comprehensive guide provides an in-depth analysis of key strategies for the large-scale synthesis of chiral pyrrolidine intermediates. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into the practical considerations for scaling up these reactions from the laboratory to industrial production. Detailed protocols, comparative data, and safety considerations are provided to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Strategic Approaches to Chiral Pyrrolidine Synthesis on a Large Scale
The choice of synthetic strategy for a chiral pyrrolidine intermediate is a multifactorial decision, weighing aspects such as the desired substitution pattern, cost of starting materials and catalysts, scalability, and environmental impact. Below, we explore several of the most powerful and industrially relevant methodologies.
The Chiral Pool Approach: Leveraging Nature's Building Blocks
The most direct and often cost-effective route to chiral pyrrolidines is to start with readily available, enantiomerically pure precursors from the "chiral pool." L-proline and its derivatives, such as 4-hydroxyproline, are inexpensive and abundant starting materials that serve as the foundation for the synthesis of numerous pharmaceutical agents.[4]
Causality Behind the Choice: This approach is favored in industrial settings because it often minimizes the number of synthetic steps and avoids the need for chiral resolutions or complex asymmetric catalysis, thereby reducing costs and improving process efficiency.[4] The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Workflow for Chiral Pool Synthesis:
Caption: Workflow for synthesizing chiral APIs from the proline chiral pool.
Protocol: Large-Scale Synthesis of (S)-Diphenylprolinol
(S)-Diphenylprolinol is a versatile chiral auxiliary and a precursor to Corey-Bakshi-Shibata (CBS) catalysts. This protocol is adapted from a reliable, scalable procedure.[5]
Step 1: Preparation of (S)-Diphenylprolinol Sulfate
-
To a cooled (0-5 °C) and mechanically stirred solution of (S)-proline in water, add a solution of sodium hydroxide.
-
Slowly add a solution of phenylmagnesium chloride in THF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude (S)-diphenylprolinol.
-
Dissolve the crude product in a suitable solvent and add sulfuric acid to precipitate the sulfate salt.
Step 2: Liberation of (S)-Diphenylprolinol
-
Suspend the (S)-diphenylprolinol sulfate in a biphasic mixture of toluene and aqueous potassium carbonate.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure to yield the free base.
-
Recrystallize from heptane to afford pure (S)-diphenylprolinol.[5]
| Parameter | Value | Reference |
| Starting Material | (S)-Proline | [5] |
| Key Reagents | Phenylmagnesium chloride, Sulfuric acid | [5] |
| Overall Yield | 94-99% (from the sulfate salt) | [5] |
| Enantiomeric Excess | >98% ee | [5] |
Organocatalysis: The Power of Proline and its Derivatives
The discovery that L-proline can catalyze asymmetric aldol reactions marked the dawn of modern organocatalysis.[6][7][8] This methodology has since been expanded to a wide range of transformations for the synthesis of chiral molecules, including pyrrolidines.
Causality Behind the Choice: Proline and its derivatives are attractive catalysts for large-scale synthesis because they are metal-free, environmentally benign, readily available, and relatively inexpensive.[9] They operate through the formation of chiral enamines or iminium ions, effectively transferring the stereochemical information of the catalyst to the product.[8]
Mechanism of Proline-Catalyzed Aldol Reaction:
Caption: Simplified mechanism of the proline-catalyzed aldol reaction.
Protocol: Gram-Scale Asymmetric Aldol Reaction
This protocol is designed for efficiency and sustainability, minimizing solvent usage and employing the native, unmodified (S)-proline catalyst.[9]
-
In a suitable reaction vessel, charge (S)-proline (10 mol%).
-
Add methanol and water as co-solvents.
-
Add the donor ketone (e.g., cyclohexanone) in excess.
-
Add the acceptor aromatic aldehyde.
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Catalyst | (S)-Proline | [9] |
| Catalyst Loading | 10 mol% | [9] |
| Solvent | Methanol/Water | [9] |
| Temperature | Room Temperature | [9] |
| Yield | Up to 99% | [9] |
| Enantiomeric Excess | Up to >99% ee | [9] |
Biocatalysis: Harnessing Nature's Catalysts
Enzymes offer unparalleled selectivity and efficiency in chemical transformations, making them highly attractive for industrial-scale synthesis. Recent advances in directed evolution have expanded the repertoire of biocatalysts for the synthesis of chiral pyrrolidines.[1][10][11][12]
Causality Behind the Choice: Biocatalysis operates under mild reaction conditions (aqueous media, ambient temperature, and pressure), reducing energy consumption and waste generation. The high stereoselectivity of enzymes often eliminates the need for protecting groups and complex purification steps.[1][11]
Example: Transaminase-Triggered Cyclization
Transaminases can be employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. The enzyme stereoselectively converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization.[13]
Workflow for Biocatalytic Synthesis:
Caption: Biocatalytic synthesis of chiral pyrrolidines using a transaminase.
Protocol: Preparative Scale Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine
This protocol demonstrates the scalability of the transaminase-triggered cyclization.[13]
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer).
-
Add the ω-chloroketone substrate and a surfactant to aid solubility.
-
Add pyridoxal-5'-phosphate (PLP) cofactor and the amine donor (isopropylamine).
-
Initiate the reaction by adding the appropriate (S)- or (R)-selective transaminase.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the conversion by HPLC.
-
Upon completion, adjust the pH to basic (e.g., pH 12) with NaOH.
-
Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The product can be further purified by precipitation as a salt (e.g., with tosic acid) or by distillation.[13]
| Parameter | Value | Reference |
| Enzyme | Transaminase | [13] |
| Scale | 300 mg | [13] |
| Isolated Yield | 84% | [13] |
| Enantiomeric Excess | >99.5% ee | [13] |
Asymmetric Hydrogenation: An Atom-Economical Approach
Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.[14] This technique can be applied to the synthesis of chiral pyrrolidines by the reduction of prochiral dehydropyrrolidines or related precursors.[15]
Causality Behind the Choice: Asymmetric hydrogenation offers high efficiency and excellent enantioselectivity with low catalyst loadings.[14] The use of hydrogen gas as the reductant results in minimal waste, making it an environmentally friendly option for large-scale production.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydroamino Acid Ester
This is a representative protocol for the synthesis of a chiral amino acid precursor, which can be further elaborated into a pyrrolidine-containing molecule.[16]
-
In a high-pressure reactor, charge the dehydroamino acid ester substrate.
-
Add a solution of the rhodium-chiral ligand complex (e.g., a ferrocene-derived phosphine-phosphoramidite ligand) in a suitable solvent (e.g., methanol).[16]
-
Purge the reactor with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Stir the reaction at room temperature until the hydrogen uptake ceases.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or chromatography.
| Parameter | Value | Reference |
| Catalyst | Rhodium complex with a chiral ligand | [16] |
| Substrate | Dehydroamino acid ester | [16] |
| Pressure | 10 bar H₂ | [16] |
| Conversion | Full | [16] |
| Enantiomeric Excess | Up to >99.9% ee | [16] |
Large-Scale Purification of Chiral Pyrrolidines
The purification of chiral intermediates on a large scale presents unique challenges. The choice of method depends on the physical properties of the compound, the required purity, and economic factors.
-
Diastereomeric Salt Crystallization: A classical and scalable method for resolving racemic mixtures. It involves reacting the racemate with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.
-
Preparative Chromatography (HPLC and SFC): High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for high-purity separations.[] SFC is often preferred for large-scale purification due to its higher throughput and reduced solvent consumption.[] Recycling preparative HPLC systems can also enhance purity and throughput.[18]
Safety Considerations for Large-Scale Pyrrolidine Synthesis
The scale-up of chemical processes requires a rigorous approach to safety. Pyrrolidine and many of its precursors and reagents are hazardous.
-
Flammability: Pyrrolidine is a highly flammable liquid that can form explosive vapor-air mixtures.[19][20][21] All equipment must be properly grounded and bonded to prevent static discharge.[19] Use explosion-proof electrical equipment and prohibit all sources of ignition in the synthesis and storage areas.
-
Toxicity and Corrosivity: Pyrrolidine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[20][21] Synthesis should be conducted in well-ventilated areas or in closed systems.[19] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing, is mandatory.
-
Reactive Reagents: Many of the reagents used in these syntheses, such as lithium aluminum hydride and Grignard reagents, are highly reactive and require careful handling and specific quenching procedures. High-pressure hydrogenations must be conducted in appropriately rated reactors with proper safety interlocks.
Conclusion
The large-scale synthesis of chiral pyrrolidine intermediates is a critical enabling technology in the pharmaceutical industry. The choice of synthetic route is a strategic decision that must balance chemical efficiency with practical considerations of scale, cost, safety, and sustainability. The methodologies outlined in this guide—leveraging the chiral pool, organocatalysis, biocatalysis, and asymmetric hydrogenation—represent the state of the art in this field. By understanding the fundamental principles and practical nuances of each approach, researchers and drug development professionals can effectively navigate the challenges of bringing novel pyrrolidine-containing therapeutics from the laboratory to the market.
References
-
Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. CaltechAUTHORS. [Link]
-
Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]
- CoLab. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
-
Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. [Link]
-
ProQuest. (n.d.). Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery. ProQuest. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
PubMed Central. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
ACS Publications. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
ACS Publications. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Sci-Hub. (1994). Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Sci-Hub. [Link]
-
PubMed Central. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link]
-
PubMed Central. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
-
PubMed Central. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][10][11]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]
-
ResearchGate. (2018). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Wikipedia. [Link]
-
National Institutes of Health. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]
-
MDPI. (2010). Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
ACS Publications. (2019). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. [Link]
-
PubMed Central. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. PubMed Central. [Link]
-
Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
-
RSC Blogs. (2013). Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. [Link]
-
ACS Publications. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
-
YMC CO., LTD. (n.d.). High purity preparative purification of chiral compounds by recycling preparation HPLC system. YMC CO., LTD.. [Link]
-
White Rose eTheses Online. (2018). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online. [Link]
-
ResearchGate. (2013). Gram-Scale Synthesis of Spirocyclic Prolines and Pyroglutamic Acids. ResearchGate. [Link]
-
RSC Publishing. (2018). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing. [Link]
Sources
- 1. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 19. lobachemie.com [lobachemie.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-3-(2-Methoxyethoxy)pyrrolidine by Distillation
Welcome to the Technical Support Center for the purification of (S)-3-(2-Methoxyethoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the distillation of this compound. As a substituted pyrrolidine, its purification requires careful consideration of its physical properties and potential thermal sensitivity. This document provides a framework for developing a robust purification protocol, ensuring both high purity and safety.
I. Critical Pre-Distillation Considerations
Before commencing any distillation, it is imperative to understand the physicochemical properties and potential hazards associated with this compound.
A. Safety First: Hazard Analysis
This compound, like many substituted amines, should be handled with care. Safety data sheets for similar pyrrolidine derivatives indicate potential hazards such as skin and eye irritation, and possible respiratory irritation[1]. The parent compound, pyrrolidine, is classified as highly flammable, harmful if swallowed or inhaled, and causes severe skin burns and eye damage[2][3][4][5].
Key Safety Precautions:
-
Ventilation: Always work in a well-ventilated fume hood[3][4].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat[2][3].
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces as pyrrolidine derivatives can be flammable[2][3][4]. Use heating mantles with care and ensure proper grounding of equipment to prevent static discharge[3].
-
Emergency Preparedness: Ensure easy access to a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires[2].
B. Understanding Your Crude Material: Potential Impurities
The purity of your final product is directly influenced by the impurities present in the crude material. The synthesis of this compound likely involves a Williamson ether synthesis or a similar nucleophilic substitution.
Likely Impurities May Include:
-
Unreacted Starting Materials: (S)-3-hydroxypyrrolidine and 2-bromoethyl methyl ether (or a related alkylating agent).
-
Side-Products: Elimination byproducts, such as vinyl ethers, may form, especially if sterically hindered bases are used[6].
-
Solvents: Residual solvents from the reaction and workup steps.
-
Salts: Inorganic salts from the reaction workup.
A pre-distillation analysis (e.g., GC-MS, NMR) of your crude material is highly recommended to identify the major impurities and their approximate boiling points, which will inform the distillation strategy.
II. Distillation Strategy: Why Vacuum is Essential
Due to the presence of both an amine and an ether functional group, this compound is expected to have a relatively high boiling point, likely exceeding 150°C at atmospheric pressure. Distilling high-boiling compounds at atmospheric pressure can lead to thermal decomposition[7].
Advantages of Vacuum Distillation:
-
Lower Boiling Point: Reducing the pressure significantly lowers the boiling point of the compound, minimizing the risk of thermal degradation[7][8].
-
Increased Purity: For compounds that are sensitive to heat, lower distillation temperatures can prevent the formation of degradation-related impurities.
-
Energy Efficiency: Lower temperatures require less energy input.
III. Experimental Protocol: Fractional Vacuum Distillation
This section provides a step-by-step guide to performing a fractional vacuum distillation for the purification of this compound.
A. Small-Scale Boiling Point Determination (Micro-Distillation)
Before proceeding with a large-scale distillation, it is essential to determine the approximate boiling point of your compound under vacuum.
-
Setup: Assemble a micro-distillation apparatus in a fume hood.
-
Sample: Place a small amount (1-2 mL) of the crude material in the distillation flask with a magnetic stir bar.
-
Vacuum: Slowly apply vacuum and monitor the pressure. Aim for a stable pressure (e.g., 1-10 mmHg).
-
Heating: Gently heat the flask while stirring.
-
Observe: Note the temperature at which the liquid begins to boil and condense in the collection vessel. This will be your approximate boiling point at that specific pressure.
B. Preparative-Scale Fractional Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter in a fume hood. Ensure all glassware is clean, dry, and free of cracks.
-
Use a fractionating column (e.g., Vigreux or packed column) to enhance separation efficiency.
-
Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.
-
Place a stir bar in the distillation flask.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Begin stirring the liquid.
-
Turn on the vacuum pump and allow the pressure in the system to stabilize at the desired level.
-
Once the pressure is stable, begin to heat the distillation flask gently with a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the fractions in separate receiving flasks. It is advisable to collect a forerun fraction, which will contain lower-boiling impurities and residual solvents.
-
The main fraction should be collected at a stable temperature, which corresponds to the boiling point of the pure compound at the applied pressure.
-
Monitor the distillation closely and do not distill to dryness to avoid the formation of potentially explosive peroxides, especially with ethers.
-
After collecting the main fraction, stop the heating and allow the system to cool down to room temperature before releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially lead to an explosion.
-
IV. Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No Product Distilling | - Vacuum is too high (boiling point is below the temperature of the condenser).- Temperature is too low.- System has a leak. | - Reduce the vacuum (increase the pressure).- Gradually increase the heating mantle temperature.- Check all joints and connections for leaks. |
| Bumping/Unstable Boiling | - Lack of boiling chips or inadequate stirring.- Heating too rapidly. | - Ensure a stir bar is present and stirring effectively.- Heat the flask more slowly and evenly. |
| Product Solidifies in Condenser | - The compound has a high melting point.- Condenser water is too cold. | - Use a heating tape on the condenser, set to a temperature just above the melting point of the compound.- Use warmer condenser water. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer or more efficient fractionating column (e.g., packed with Raschig rings or metal sponge).- Reduce the heating rate to slow down the distillation. |
| Product is Discolored | - Thermal decomposition.- Presence of impurities. | - Reduce the distillation temperature by using a higher vacuum.- Ensure the starting material is as clean as possible before distillation. |
V. Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The exact boiling point is not widely reported. However, based on its structure, it is expected to be significantly higher than that of pyrrolidine (87-88 °C at 760 mmHg)[9][10][11]. It is crucial to determine the boiling point experimentally under reduced pressure on a small scale before attempting a large-scale purification.
Q2: Can I perform this distillation at atmospheric pressure?
A2: It is strongly advised against. The high temperature required for atmospheric distillation would likely cause decomposition of the molecule, especially at the ether and amine functionalities, leading to lower yield and purity.
Q3: My vacuum pump is not reaching the desired pressure. What should I do?
A3: First, check for leaks in your system. Ensure all joints are properly sealed with vacuum grease. Check the condition of the vacuum tubing and the pump oil. If the problem persists, the pump may require servicing.
Q4: What type of fractionating column is best for this purification?
A4: For good separation of closely boiling impurities, a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) is recommended. The choice depends on the required separation efficiency and the scale of the distillation.
Q5: How do I safely stop the distillation?
A5: First, remove the heat source and allow the system to cool to room temperature. Once cool, slowly and carefully release the vacuum. Never release the vacuum while the system is hot.
VI. Visual Workflow and Logic Diagrams
Diagram 1: Distillation Decision Workflow
This diagram outlines the logical steps to decide on the appropriate distillation strategy.
Caption: Decision workflow for selecting the distillation method.
Diagram 2: Troubleshooting Logic for Poor Vacuum
This diagram provides a systematic approach to troubleshooting issues with achieving the desired vacuum level.
Caption: Troubleshooting guide for vacuum distillation issues.
VII. References
-
Fluorochem. (2024). Safety Data Sheet: this compound.
-
Apollo Scientific. Pyrrolidine Safety Data Sheet.
-
Fisher Scientific. (2012). SAFETY DATA SHEET: Pyrrolidine.
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
-
CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines.
-
White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
-
ChemicalBook. This compound.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
-
Wikipedia. Vacuum distillation.
-
Organic Syntheses Procedure. 2,2-dimethylpyrrolidine.
-
ChemTalk. Williamson Ether Synthesis.
-
YouTube. (2022). Vacuum Distillation.
-
Enamine. Synthesis of unique pyrrolidines for drug discovery.
-
Cheresources.com Community. (2007). The Use Of Amine In Vacuum Distillation.
-
ResearchGate. (2014). How can I seperate pyrrolidine?.
-
Organic Chemistry Portal. Pyrrolidine synthesis.
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
-
Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1).
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration.
-
Wikipedia. Pyrrolidine.
-
ACS Publications. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
-
Chemistry Steps. The Williamson Ether Synthesis.
-
Reddit. (2024). Williamson ether synthesis with an amine as a base.
-
NIST WebBook. Pyrrolidine.
-
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound.
-
DrugFuture. Pyrrolidine.
-
Omni Calculator. Boiling Point Calculator.
-
ResearchGate. Measured Boiling Points of Pure Chemicals at Temperature T and Pressure....
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chemscene.com [chemscene.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]
Pyrrolidine Synthesis Purification: A Technical Support Center
Welcome to the Technical Support Center for Pyrrolidine Synthesis Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions concerning the removal of impurities from pyrrolidine synthesis reactions. As Senior Application Scientists, we understand that obtaining highly pure pyrrolidine is critical for the success of subsequent applications, particularly in pharmaceutical development where the pyrrolidine ring is a key structural motif in many drugs.[1][2] This resource combines technical expertise with practical, field-proven insights to help you navigate common purification challenges.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that you may encounter during the purification of pyrrolidine, providing explanations for the underlying causes and actionable solutions.
Issue 1: My final pyrrolidine product is contaminated with unreacted starting materials (e.g., 1,4-butanediol, 4-chlorobutan-1-amine).
-
Question: I've completed my pyrrolidine synthesis, but analytical data (GC-MS, NMR) shows the presence of residual starting materials. How can I effectively remove them?
-
Answer: The presence of unreacted starting materials is a common issue and can often be attributed to incomplete reaction or inefficient initial purification. The choice of removal technique depends on the physical properties of the starting material.
-
For High-Boiling Starting Materials like 1,4-butanediol:
-
Causality: 1,4-butanediol has a significantly higher boiling point (230 °C) than pyrrolidine (86-88 °C). This large difference makes fractional distillation the most effective method for separation.
-
Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.
-
Carefully heat the crude reaction mixture.
-
Collect the fraction boiling in the range of 85-88 °C, which corresponds to pure pyrrolidine.[3]
-
The higher-boiling 1,4-butanediol will remain in the distillation flask.
-
-
-
For Water-Soluble Starting Materials like 4-chlorobutan-1-amine:
-
Causality: Amine hydrochlorides and other polar starting materials exhibit high water solubility. This property can be exploited through liquid-liquid extraction.
-
Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ether).[4]
-
Wash the organic layer with an acidic solution (e.g., dilute HCl) to protonate any remaining basic starting materials and the pyrrolidine product, transferring them to the aqueous layer.
-
Neutralize the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amines.[3]
-
Extract the aqueous layer with an organic solvent to recover the purified pyrrolidine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Issue 2: My pyrrolidine product is contaminated with byproducts from side reactions (e.g., over-alkylation products, furan derivatives).
-
Question: My synthesis of a substituted pyrrolidine has resulted in a mixture of mono- and di-substituted products. How can I prevent this and purify my desired product?
-
Answer: Over-alkylation is a common side reaction when synthesizing N-substituted pyrrolidines, as the secondary amine product is often more nucleophilic than the primary amine starting material. Furan derivatives can also form under certain acidic conditions.
-
Preventing Over-alkylation:
-
Stoichiometry Control: Use a significant excess of the amine relative to the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby reducing the chance of the mono-substituted product reacting further.
-
-
Purification of Mixed Alkylation Products:
-
Column Chromatography: This is the most common method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate mono- and di-substituted pyrrolidines.
-
Protocol: Flash Column Chromatography
-
Adsorb the crude mixture onto a small amount of silica gel.
-
Load the adsorbed material onto a prepared silica gel column.
-
Elute the column with a non-polar solvent, gradually increasing the polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Removing Furan Byproducts:
-
pH Control: Maintaining a neutral or weakly acidic pH during the reaction can minimize the formation of furan byproducts.
-
Purification: If furan derivatives are present, they can often be separated by distillation or column chromatography due to differences in boiling points and polarity.
-
-
Issue 3: I am having difficulty removing the catalyst from my reaction mixture.
-
Question: My pyrrolidine synthesis involved a solid-supported catalyst (e.g., Pd/C, nickel oxide), and I'm concerned about catalyst leaching into my product. How can I ensure its complete removal?
-
Answer: Complete removal of solid catalysts is crucial to prevent contamination of the final product.
-
Protocol: Filtration through Celite
-
After the reaction is complete, allow the mixture to cool.
-
Prepare a pad of Celite (diatomaceous earth) in a Büchner funnel.
-
Filter the reaction mixture through the Celite pad. The fine particles of the catalyst will be trapped in the Celite.
-
Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate to obtain the crude product, which can then be further purified if necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in pyrrolidine synthesis?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Such as 1,4-butanediol, ammonia, or 4-chlorobutan-1-amine.[1]
-
Side-Reaction Products: These include over-alkylated products in the synthesis of N-substituted pyrrolidines, and elimination products.
-
Residual Solvents: The solvent used in the reaction or work-up (e.g., DMF, DMSO, ethyl acetate).
-
Catalyst Residues: Traces of catalysts like palladium on carbon or nickel oxides.
Q2: How can I effectively remove water from my final pyrrolidine product?
A2: Pyrrolidine is miscible with water, which can make drying challenging.[1]
-
Azeotropic Distillation: For larger scales, azeotropic distillation with a suitable solvent (e.g., benzene or toluene) can be effective.
-
Drying Agents: For smaller scales, drying the organic extract containing pyrrolidine with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate is common. For the final product, distillation from a drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) can be used, but caution is advised due to the reactivity of pyrrolidine.
-
Acid Treatment and Distillation: A patented method involves treating the crude pyrrole (a related compound) with an acid or an activated carboxylic acid derivative to react with water and pyrrolidine impurities, followed by distillation. This can achieve a water content of less than 0.1%.[5]
Q3: What analytical techniques are best for identifying and quantifying impurities in my pyrrolidine sample?
A3: A combination of techniques is often employed for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the impurities, which is crucial for their identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the impurities.
Q4: I am observing low stereoselectivity in my chiral pyrrolidine synthesis. How can I improve this?
A4: Low stereoselectivity is a common challenge in asymmetric synthesis. Key factors to consider are:
-
Catalyst and Ligand: The choice of a chiral catalyst and ligand is critical for inducing high stereoselectivity. Screening different ligands with varying steric and electronic properties is often necessary.
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the stereochemical outcome of a reaction. Optimization of these parameters is crucial.
-
Substrate Control: The structure of the starting materials can also play a significant role in directing the stereoselectivity.
Data and Protocols at a Glance
Table 1: Physical Properties of Pyrrolidine and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Pyrrolidine | C₄H₉N | 71.12 | 86-88 | Miscible |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 230 | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Miscible |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | 204-206 | Miscible |
Experimental Workflow: General Purification Strategy
The following diagram illustrates a general workflow for the purification of pyrrolidine from a typical synthesis reaction.
Caption: General Purification Workflow for Pyrrolidine Synthesis.
Logical Diagram: Troubleshooting Low Yields
This diagram outlines a decision-making process for troubleshooting low yields in pyrrolidine synthesis, which is often linked to purification issues.
Caption: Troubleshooting Logic for Low Pyrrolidine Yields.
References
- BenchChem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
-
Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
- Google Patents. (1996). Purification of crude pyrroles.
-
ResearchGate. (2014). How can I seperate pyrrolidine? Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
Sources
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Substituted Pyrrolidines
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the common challenges and side reactions encountered during the synthesis of substituted pyrrolidines. The pyrrolidine ring is a vital scaffold in medicinal chemistry, and mastering its synthesis is crucial for the advancement of novel therapeutics.[1] This guide offers practical, experience-driven advice to help you optimize your synthetic routes and troubleshoot unexpected outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting At-a-Glance
This section provides a quick overview of common issues and their immediate solutions. For a more detailed explanation, please refer to the corresponding sections later in this document.
| Issue | Potential Cause(s) | Quick Troubleshooting Actions |
| Low Yield | Incomplete reaction, side reactions (e.g., over-reduction), product loss during work-up. | Monitor reaction to completion (TLC/LC-MS), control temperature, perform multiple extractions during work-up, consider salting out the aqueous layer. |
| Poor Stereoselectivity | Suboptimal catalyst/ligand, incorrect solvent or temperature, catalyst decomposition. | Screen a variety of chiral catalysts and ligands, optimize solvent and temperature, ensure catalyst stability. |
| Formation of Pyrrole Byproduct | In Paal-Knorr synthesis, acidic conditions can favor dehydration of the intermediate to form a pyrrole.[2] | Maintain neutral or weakly acidic conditions; use a mild acid catalyst like acetic acid if necessary. |
| Over-alkylation | The mono-N-substituted pyrrolidine product is more nucleophilic than the starting amine. | Use an excess of the amine, add the alkylating agent slowly, or consider using a protecting group strategy. |
| Formation of Furan Byproducts | In syntheses involving 1,4-dicarbonyl compounds, acidic conditions can promote cyclization to a furan. | Maintain a neutral or slightly basic pH; use amine/ammonium hydrochloride salts at a pH below 3 can favor furan formation. |
| Hydrolysis of Intermediates | Presence of water in the reaction can lead to the hydrolysis of sensitive intermediates like imines or enamines. | Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere. |
| Elimination Products | When a good leaving group is present, elimination can compete with the desired nucleophilic substitution. | Optimize reaction temperature and time to suppress elimination. |
II. Deep Dive: Troubleshooting Specific Synthetic Methodologies
A. [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for constructing highly functionalized pyrrolidines, often with excellent stereocontrol.[3] However, several side reactions can compromise the efficiency and selectivity of this transformation.
Question: My [3+2] cycloaddition is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Regioselectivity in [3+2] cycloadditions is primarily governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. The reaction proceeds through the overlap of the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the alkene.[4]
Causality and Troubleshooting:
-
Electronic Mismatch: A common cause of poor regioselectivity is a weak electronic bias between the termini of the dipole and dipolarophile.
-
Solution: Enhance the electronic differences. For instance, using a more electron-deficient alkene will lower its LUMO energy, promoting a more favorable interaction with the ylide's HOMO.
-
-
Catalyst Choice: The catalyst can significantly influence regioselectivity.
-
Solution: Employing a Lewis acid or transition metal catalyst can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, thereby magnifying the electronic differences between the termini. For example, silver-based catalysts have been shown to effectively control enantioselectivity, which is determined in the first step of the reaction.
-
-
Solvent and Temperature Effects: The reaction medium can stabilize one transition state over another.
-
Solution: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states.
-
Experimental Protocol: Screening for Optimal Regioselectivity
-
Catalyst Screening:
-
Set up parallel reactions using a panel of Lewis acids (e.g., AgOAc, Cu(OTf)₂, Sc(OTf)₃) and monitor the regioisomeric ratio by ¹H NMR or LC-MS.
-
-
Solvent Screening:
-
Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).
-
-
Temperature Optimization:
-
Run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the effect on selectivity.
-
Caption: Troubleshooting workflow for poor regioselectivity in [3+2] cycloadditions.
B. Reductive Amination
Reductive amination is a widely used and versatile method for synthesizing pyrrolidines from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][5] While efficient, this reaction is susceptible to side reactions that can significantly impact yield and purity.
Question: My reductive amination of a 1,4-diketone is producing a significant amount of an N-aryl pyrrole byproduct. How can I favor the formation of the desired pyrrolidine?
Answer:
The formation of an N-aryl pyrrole during the reductive amination of a 1,4-diketone is a classic example of a competing Paal-Knorr condensation reaction.[2] The key to controlling the outcome lies in managing the reaction conditions to favor the reductive pathway over the dehydration pathway that leads to the pyrrole.
Causality and Troubleshooting:
-
Reaction Mechanism Divergence: The reaction proceeds through a common intermediate, a dihydro-1H-pyrrole. In the presence of an acid catalyst and heat, this intermediate can readily dehydrate to form the aromatic pyrrole. The reductive amination pathway requires the reduction of this intermediate to the pyrrolidine.
-
Catalyst and Reducing Agent: The choice of catalyst and reducing agent is critical.
-
Solution: An iridium-catalyzed transfer hydrogenation using formic acid as the hydrogen source has been shown to be effective in promoting the reductive pathway.[2] The choice of reducing agent is also crucial; milder reducing agents like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB) are often preferred as they are more selective for the iminium ion over the carbonyl groups of the starting material.
-
-
Solvent Effects: The solvent can influence the relative rates of the two competing pathways.
-
Solution: While various solvents can be used, water has been successfully employed as a solvent for the iridium-catalyzed reductive amination of diketones with anilines.[2]
-
Experimental Protocol: Iridium-Catalyzed Reductive Amination for N-Aryl-Pyrrolidine Synthesis
-
Reagent Preparation: In a reaction vessel, combine the 1,4-diketone (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Reaction: Stir the mixture vigorously at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Competing pathways in the synthesis of pyrrolidines from 1,4-diketones.
C. Aza-Michael Addition
The intramolecular aza-Michael addition is a powerful cyclization strategy for the synthesis of pyrrolidines.[6][7] This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl compound.
Question: My intramolecular aza-Michael addition is proceeding slowly and with low yield. How can I improve the reaction efficiency?
Answer:
The efficiency of the aza-Michael addition can be influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the Michael acceptor, and steric hindrance around the reacting centers.
Causality and Troubleshooting:
-
Substrate Reactivity: The inherent reactivity of the starting materials is a primary factor.
-
Solution: If the Michael acceptor is not sufficiently electrophilic, a Lewis acid catalyst can be used to activate it. If the amine is not sufficiently nucleophilic, a base can be used to deprotonate it, increasing its nucleophilicity.
-
-
Reaction Conditions: Temperature and solvent can play a significant role.
-
Solution: In some cases, heating the reaction can provide the necessary activation energy for the cyclization to occur. The choice of solvent can also be critical; polar aprotic solvents are often used to facilitate the reaction.
-
-
Cascade Reactions: The aza-Michael addition can be part of a cascade sequence. For example, the reaction between itaconic acid and a primary amine is known to undergo a subsequent intramolecular cyclization to form an N-substituted pyrrolidone.[8]
-
Solution: Understanding the potential for subsequent reactions is crucial for controlling the final product. In such cases, careful control of reaction time and temperature can be used to isolate the desired intermediate if necessary.
-
III. General Troubleshooting Strategies
Issue: Low Diastereoselectivity
Question: I am observing low diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
Answer:
Diastereoselectivity is often determined by the facial selectivity of the approach of the two reactants. Steric hindrance from substituents on both reacting partners typically favors one approach over the other.
Troubleshooting Workflow:
-
Catalyst System: The choice of a chiral ligand and metal precursor is critical. For example, in [3+2] cycloadditions, AgOAc/(S)-QUINAP has been used effectively to induce high enantioselectivity and diastereoselectivity.
-
Substrate Modification: Modifying the steric bulk of the substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity.
-
Temperature Optimization: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
IV. References
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. PMC. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. Available at: [Link]
-
Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Sci-Hub. Available at: [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. RSC Publishing. Available at: [Link]
-
Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental hurdles. The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals and natural products, making its efficient and selective synthesis a critical endeavor.[1][2] This resource provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of pyrrolidine derivatives, providing concise answers and foundational knowledge.
Q1: What are the most common strategies for synthesizing substituted pyrrolidines?
A1: The synthesis of the pyrrolidine ring can be broadly approached through two main strategies: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors. The latter is particularly versatile for creating diverse substitution patterns and controlling stereochemistry.[3] Key cyclization strategies include:
-
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a three-atom component, typically an azomethine ylide, with a two-atom component like an alkene or alkyne, to construct the five-membered ring.[4][5] This approach is highly valued for its capacity to generate multiple stereocenters in a single, atom-economical step.[5][6]
-
Aza-Michael Addition: This reaction involves the intramolecular or intermolecular addition of an amine to an electron-deficient alkene (Michael acceptor).[7][8] Intramolecular aza-Michael additions are a powerful tool for constructing the pyrrolidine ring with high stereocontrol.[9]
-
Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds, such as 1,4-dicarbonyls, with an amine source provides a direct route to the pyrrolidine core.[10][11] This method is often operationally simple and can be performed under mild conditions.
-
Ring-Closing Metathesis (RCM): Enyne metathesis, utilizing catalysts like Grubbs' catalysts, offers an efficient pathway to chiral pyrrolidine derivatives under mild conditions.[6]
Q2: How do I choose the right catalyst for my pyrrolidine synthesis?
A2: Catalyst selection is critical and depends on the chosen synthetic route, desired stereochemical outcome, and substrate scope.
-
For [3+2] Cycloadditions:
-
Transition Metal Catalysts: Catalysts based on silver, copper, and iridium are commonly used.[12][13] For instance, silver-based catalysts can effectively control enantioselectivity. Copper-catalyzed reactions of azomethine ylides with β-phenylsulfonyl enones allow for diastereoselectivity reversal by simply changing the ligand.[13] Iridium complexes, such as Vaska's complex, are effective for the reductive generation of azomethine ylides from amides.[12]
-
Organocatalysts: Proline and its derivatives are effective, metal-free alternatives, particularly for Michael additions and some [3+2] cycloadditions, offering a more environmentally benign option.[14]
-
-
For Aza-Michael Additions:
-
Organocatalysts: Chiral phosphoric acids and squaramides have proven effective in catalyzing asymmetric intramolecular aza-Michael additions, yielding highly enantioenriched pyrrolidines.[15]
-
-
For Reductive Aminations:
Q3: What is the role of the solvent in optimizing my reaction?
A3: The solvent can significantly impact reaction rate, yield, and even selectivity.
-
Polarity: The influence of solvent polarity varies depending on the reaction mechanism. For some 1,3-dipolar cycloadditions, solvent polarity has a minimal effect, while for others, it is a critical parameter to screen.
-
Protic vs. Aprotic: In some cases, protic solvents like ethanol or fluorinated alcohols can accelerate the reaction and improve yields.[18] For other reactions, aprotic solvents like toluene, THF, or acetonitrile are preferred.[4][12]
-
Solvent as a Reagent: In certain protocols, such as the reductive amination of 1,4-diketones with an iridium catalyst, water can be used as the solvent, offering a green and operationally simple approach.
A systematic screening of solvents with varying polarities is often a crucial first step in optimizing a new pyrrolidine synthesis.
Q4: How does temperature affect the outcome of my reaction?
A4: Temperature is a critical parameter that influences reaction rate and selectivity.
-
Reaction Rate: Many reactions, such as thermal 1,3-dipolar cycloadditions, require elevated temperatures to proceed at a reasonable rate. Industrial preparations of pyrrolidine can occur at temperatures between 165-200 °C.[1][17]
-
Selectivity: In some cases, lower temperatures can improve diastereoselectivity by favoring the kinetically controlled product.
-
Side Reactions: Higher temperatures can sometimes lead to the formation of byproducts or decomposition of starting materials or products.[19]
It is essential to carefully control and optimize the reaction temperature for each specific transformation.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of pyrrolidine derivatives.
Guide 1: Low Yield or No Reaction in [3+2] Cycloaddition
Symptom: The reaction shows low conversion of starting materials to the desired pyrrolidine product, or no product is formed at all.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inactive Catalyst | Solution: Use a freshly opened or properly stored catalyst. For air- or moisture-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere. Rationale: Many transition metal catalysts can be deactivated by oxidation or hydrolysis, leading to a loss of catalytic activity. |
| Inappropriate Solvent | Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile, and polar protic solvents like ethanol). Rationale: The solvent can influence the solubility of reactants and the stability of the transition state. A solvent that properly solvates the transition state can significantly accelerate the reaction. |
| Insufficient Temperature | Solution: Gradually increase the reaction temperature in a controlled manner while monitoring for product formation and potential decomposition. Rationale: Many cycloaddition reactions have a significant activation energy barrier and require thermal energy to proceed at an appreciable rate. |
| Poor Ylide Generation | Solution: If generating the azomethine ylide in situ, ensure the precursors (e.g., amine and aldehyde) are pure and the conditions for imine formation are optimal. Rationale: The concentration of the 1,3-dipole is a key factor in the reaction rate. Inefficient generation of the ylide will lead to a sluggish or failed reaction. |
| Unreactive Dipolarophile | Solution: If using an electron-deficient alkene, consider increasing its electrophilicity by adding a Lewis acid co-catalyst. Rationale: The rate of a [3+2] cycloaddition is dependent on the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile. A more electron-deficient dipolarophile will have a lower LUMO, leading to a faster reaction. |
Experimental Protocol: Screening Solvents for a [3+2] Cycloaddition
-
Setup: In parallel reaction vials, add the azomethine ylide precursor (e.g., an amino ester, 1.0 eq), the dipolarophile (1.2 eq), and the catalyst (e.g., AgOAc, 5 mol%).
-
Solvent Addition: To each vial, add a different solvent (e.g., Toluene, THF, CH2Cl2, Acetonitrile) to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature or 50 °C) under an inert atmosphere.
-
Monitoring: After a set time (e.g., 24 hours), take an aliquot from each reaction and analyze by TLC, LC-MS, or NMR to determine the conversion to the desired product.
-
Analysis: Compare the results to identify the optimal solvent for the reaction.
Guide 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Symptom: The reaction produces a mixture of diastereomers or enantiomers, with low selectivity for the desired isomer.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Sub-optimal Catalyst/Ligand | Solution: Screen a variety of chiral ligands for your metal catalyst or different organocatalysts. The steric and electronic properties of the ligand are crucial for inducing stereoselectivity.[13] For instance, bulky ligands can create a more defined chiral pocket around the metal center. Rationale: The chiral catalyst creates a chiral environment in which the transition states leading to the different stereoisomers are no longer degenerate in energy. The difference in these energy barriers determines the stereoselectivity. |
| Incorrect Temperature | Solution: Try running the reaction at a lower temperature. Rationale: Diastereoselectivity and enantioselectivity are often more pronounced at lower temperatures. At higher temperatures, there may be enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity. |
| Solvent Effects | Solution: Screen different solvents. Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry, thereby affecting stereoselectivity. |
| Substrate Control Issues | Solution: Modify the substituents on the azomethine ylide or the dipolarophile to increase steric hindrance, which can favor a specific facial approach. Rationale: Introducing bulky groups on one of the reactants can create a strong steric bias, forcing the other reactant to approach from the less hindered face, thus improving diastereoselectivity. |
Visualization: Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Guide 3: Formation of Side Products
Symptom: The reaction mixture contains significant amounts of impurities alongside the desired pyrrolidine derivative.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Over-alkylation of Nitrogen | Symptom: In the synthesis of N-substituted pyrrolidines, di-substituted or quaternary ammonium salts are observed. Solution: Use a large excess of the amine relative to the alkylating agent, or add the alkylating agent slowly to the reaction mixture. Rationale: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. Maintaining a low concentration of the alkylating agent favors mono-alkylation. |
| Furan Byproduct Formation | Symptom: In reactions involving 1,4-dicarbonyls, furan byproducts may form. Solution: Maintain a neutral or weakly acidic pH. Avoid strong mineral acids and consider using a weak acid like acetic acid if a catalyst is needed. Rationale: Strongly acidic conditions can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl to form a furan ring. |
| Oligomerization/Polymerization | Symptom: Formation of intractable baseline material on TLC or a broad signal in the NMR. Solution: Run the reaction at a higher dilution. Rationale: For intramolecular reactions, high concentrations can favor intermolecular side reactions, leading to oligomers or polymers. |
Guide 4: Difficult Purification
Symptom: The desired pyrrolidine derivative is difficult to separate from starting materials, byproducts, or the catalyst.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Polarity of the Product | Solution: If the product is highly polar and streaks on silica gel, consider using a different stationary phase (e.g., alumina, C18) or a different chromatography technique (e.g., ion-exchange chromatography for charged species). Rationale: The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silica gel, leading to poor peak shape and difficult separation. |
| Residual Metal Catalyst | Solution: Use a metal scavenger (e.g., activated carbon, functionalized silica) to remove residual metal from the product. Rationale: Many transition metal catalysts can be difficult to remove by standard chromatography. Metal scavengers have a high affinity for these metals and can effectively remove them from the reaction mixture. |
| Separation from Pyrrolidine Impurities | Solution: For crude pyrroles containing pyrrolidine impurities, treatment with an acid or an activated carboxylic acid derivative followed by distillation can be an effective purification method.[20][21] Rationale: The basic pyrrolidine impurity will react with the acid to form a non-volatile salt, allowing the less basic pyrrole to be distilled off. |
Visualization: General Workflow for Pyrrolidine Synthesis and Purification
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sci-Hub. Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions / Synfacts, 2010 [sci-hub.box]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 17. safrole.com [safrole.com]
- 18. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 20. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 21. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: (S)-3-(2-Methoxyethoxy)pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for (S)-3-(2-Methoxyethoxy)pyrrolidine (CAS: 880362-02-7). This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability, proper storage, and effective use of this compound in your experiments. The pyrrolidine scaffold is a crucial building block in medicinal chemistry, and maintaining its integrity is paramount for reproducible and reliable results[1][2].
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound.
Question 1: My sample of this compound has developed a pale yellow or brown tint over time. Is it still suitable for my experiment?
Answer: A color change is a primary indicator of potential degradation, and the sample should be treated with caution.
-
Causality: The discoloration is likely due to oxidation. The molecule contains a secondary amine and an ether linkage, both of which can be susceptible to oxidative degradation. The secondary amine moiety is basic and nucleophilic, making it prone to oxidation, especially upon prolonged exposure to air[3][4]. While the pyrrolidine ring itself is relatively stable, minor impurities or oxidation byproducts can be highly colored.
-
Recommended Action:
-
Do not use in critical applications without re-analysis. The presence of impurities could lead to failed reactions or erroneous biological data.
-
Re-assess Purity: We strongly recommend re-analyzing the material's purity using methods such as HPLC, GC-MS, or NMR spectroscopy. Compare the new data against the original Certificate of Analysis (CoA) to identify and quantify any new impurity peaks.
-
Consider Purification: If the compound is critical and a fresh lot is unavailable, redistillation under reduced pressure and inert atmosphere may be an option, but this should only be performed by experienced chemists, as concentrating degraded material can be hazardous.
-
Question 2: My NMR/LC-MS analysis shows new, unexpected peaks that were not on the original CoA. What are the likely degradation products?
Answer: The presence of new peaks confirms degradation. Based on the compound's structure, the impurities likely arise from reactions at the ether or amine functional groups.
-
Causality & Potential Impurities:
-
Peroxide Formation: The methoxyethoxy side chain, being an ether, is susceptible to auto-oxidation in the presence of oxygen and light, forming hydroperoxides or peroxides[5][6]. These are often less volatile and may concentrate over time if the solvent evaporates[6]. Peroxides are a significant safety hazard as they can be explosive, especially upon heating or shock[7].
-
Amine Oxidation: The secondary amine can be oxidized to form various products, including hydroxylamines or nitrones.
-
Reaction with Atmospheric CO₂: Amines can react with carbon dioxide from the air to form carbamate salts, especially if moisture is present[8]. This would appear as a new, more polar species in your analysis.
-
-
Recommended Action:
-
Test for Peroxides: Before any other action, especially if you plan to heat or concentrate the sample, test for the presence of peroxides. A simple qualitative test using commercially available peroxide test strips is highly recommended[9].
-
Structural Elucidation: If the impurity levels are significant (>1-2%), use techniques like high-resolution mass spectrometry (HRMS) and 2D NMR to elucidate their structures. This information is critical for understanding the degradation pathway.
-
Discard if Necessary: If significant degradation or peroxide formation is confirmed, it is often safest to discard the material according to your institution's hazardous waste disposal procedures[10][11].
-
Question 3: The material appears more viscous than expected, or I see crystalline solids in the container. What should I do?
Answer: This is a serious observation that could indicate significant degradation or peroxide formation and requires immediate and cautious attention.
-
Causality:
-
Gross Peroxide Formation: Viscous liquids or crystalline solids at the bottom of an ether-containing solvent are classic signs of dangerous levels of peroxide formation[7]. These crystals can be shock-sensitive and pose a severe explosion risk.
-
Polymerization/Side Reactions: Amine degradation can sometimes lead to polymerization or the formation of high-molecular-weight adducts, increasing viscosity[8].
-
-
Recommended Action:
-
DO NOT MOVE OR OPEN THE CONTAINER. If you suspect gross peroxide formation, do not attempt to open, move, or test the container yourself. The friction from unscrewing a cap could be enough to cause detonation[7].
-
Contact Safety Personnel: Immediately contact your institution's Environmental Health & Safety (EHS) department or the relevant safety officer. They have established protocols for handling and disposing of potentially explosive materials.
-
Isolate the Area: Secure the area where the container is stored to prevent accidental disturbance by other personnel.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximum stability and shelf-life, the compound should be stored under the conditions summarized in the table below. The primary goals are to minimize exposure to oxygen, light, moisture, and heat.
Q2: How does exposure to air and light affect the stability of the compound?
Exposure to air and light are the primary drivers of degradation.
-
Air (Oxygen): The ether moiety can react with atmospheric oxygen via a free-radical mechanism to form explosive peroxides. This process is known as auto-oxidation[6].
-
Light: Light, particularly UV light, can catalyze the formation of free radicals, accelerating the peroxide formation process[6].
-
Combined Effect: The combination of air and light is particularly detrimental. Storing the compound in an amber or opaque container under an inert gas is the most effective way to prevent this degradation pathway[7].
Q3: What materials are compatible or incompatible for storage and handling?
-
Compatible Materials: Borosilicate glass (amber recommended) and PTFE (Teflon) are excellent choices for storage and handling. Use tightly sealed containers to prevent moisture ingress and solvent evaporation[12].
-
Incompatible Materials: Avoid strong oxidizing agents, as they can react violently with the amine and ether functionalities[12]. Also, avoid strong acids, as they will react with the basic secondary amine[3]. Do not store in containers made of materials that can be attacked by amines or ethers.
Q4: What are the primary safety precautions when working with this compound?
Always handle this compound with appropriate engineering controls and personal protective equipment.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood[13][14].
-
PPE: Wear nitrile gloves, safety glasses or goggles, and a lab coat[13][15]. If there is a risk of splashing, a face shield is recommended.
-
Ignition Sources: Keep away from heat, sparks, and open flames. The compound contains structural elements (ether, pyrrolidine) common in flammable solvents[5][10]. Take precautionary measures against static discharge.
Protocols & Data Summary
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[16] | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and peroxide formation[12]. |
| Container | Tightly sealed amber glass bottle | Protects from light and prevents exposure to air and moisture[7][13]. |
| Handling | Chemical Fume Hood | Minimizes inhalation exposure to vapors[13][14]. |
| Purity Check | Upon receipt and before use if stored >6 months | Ensures material integrity for reproducible results. |
| Peroxide Check | If opened and stored >1 year, or if signs of viscosity/crystals are present | Critical safety check to prevent explosions[7][9]. |
Protocol 1: Qualitative Test for Peroxides
This protocol is for a qualitative check on materials that appear visually sound. If you see crystals or viscous layers, DO NOT proceed and contact your safety officer immediately.
-
Work in a Fume Hood: Ensure you are wearing all appropriate PPE.
-
Use Test Strips: Obtain commercially available peroxide test strips (e.g., potassium iodide/starch paper).
-
Sample Application: Using a glass rod or pipette, apply a small drop of the this compound to the test strip.
-
Observe Color Change:
-
No change/White: Peroxide levels are likely low/negligible.
-
Yellow/Brown/Blue/Black: The color change (specifics depend on the strip manufacturer) indicates the presence of peroxides. The intensity of the color often correlates with the concentration.
-
-
Action: If the test is positive, the material should be decontaminated or disposed of as hazardous waste. Do not use it, especially in procedures involving heat or distillation.
Visual Guide: Compound Integrity Workflow
The following diagram outlines the decision-making process for assessing the stability and usability of your this compound sample.
Sources
- 1. safrole.com [safrole.com]
- 2. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. Ether - Wikipedia [en.wikipedia.org]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. lobachemie.com [lobachemie.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. This compound CAS#: 880362-02-7 [m.chemicalbook.com]
Pyrrolidine Compounds: A Technical Guide to Safe Handling and Emergency Response
Welcome to the Technical Support Center for the safe handling of pyrrolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet hazardous compounds. My objective is to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the practical challenges you may encounter.
Part 1: Understanding the Risks - Core Safety Principles
Before we delve into specific protocols, it's crucial to understand the inherent hazards of pyrrolidine compounds. Pyrrolidine is a colorless to pale yellow liquid with a strong, ammonia-like odor.[1] It is a highly flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[2][3][4][5] Inhalation or ingestion can also be harmful.[2][4]
Q1: I'm new to working with pyrrolidine. What are the most critical hazards I should be aware of?
A1: The primary hazards of pyrrolidine can be categorized into three main areas:
-
Flammability: Pyrrolidine is highly flammable with a low flash point of 3°C (37.4°F).[2] Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[1][5][6] This makes it a significant fire and explosion hazard, especially in enclosed spaces.[1][6]
-
Corrosivity: Direct contact with liquid pyrrolidine can cause severe burns to the skin and eyes.[2][5] It is a lachrymator, meaning it can cause tearing.[2] Inhalation of vapors can lead to chemical burns in the respiratory tract.[2]
-
Toxicity: Pyrrolidine is harmful if swallowed, inhaled, or absorbed through the skin.[2] High concentrations may affect the nervous system, and some studies suggest potential for carcinogenicity and teratogenicity at high doses, underscoring the need for stringent safety measures.[1][7]
Here is a summary of key safety data for pyrrolidine:
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Odor | Strong, ammonia-like | [1] |
| Flash Point | 3°C (37.4°F) | [2] |
| Boiling Point | 86-88°C | [2] |
| Hazards | Highly flammable, corrosive, toxic | [1][2][3][4][5] |
Part 2: Proactive Safety - Engineering Controls and Personal Protective Equipment (PPE)
Your first line of defense against the hazards of pyrrolidine compounds is a combination of robust engineering controls and appropriate PPE.
Q2: My lab is setting up a new workstation for reactions involving pyrrolidine derivatives. What are the essential engineering controls we need?
A2: Engineering controls are the most effective way to minimize exposure.[1] For pyrrolidine compounds, the following are non-negotiable:
-
Chemical Fume Hood: All work with pyrrolidine must be conducted in a certified chemical fume hood to control airborne vapors.
-
Explosion-Proof Ventilation: Given the high flammability, all ventilation equipment in the handling area must be explosion-proof.[2][8]
-
Emergency Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and within immediate proximity to the workstation.[1][2]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all metal containers and equipment used for transferring pyrrolidine should be grounded and bonded.[1][2]
Q3: There are so many types of gloves available. Which gloves provide the best protection against pyrrolidine?
A3: This is a critical question, as not all gloves offer adequate protection. For handling pyrrolidine and its derivatives, nitrile or butyl rubber gloves are recommended. Always inspect your gloves for any signs of degradation or perforation before use.[4] It is also good practice to double-glove for added protection during high-risk procedures.
Here is a detailed breakdown of the required PPE:
| Body Part | Personal Protective Equipment | Material/Standard | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield (minimum 8-inch) | Polycarbonate lenses are recommended | To protect against splashes and vapors that can cause severe eye burns.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber | To prevent skin contact and burns.[3] |
| Body | Laboratory coat; impervious apron for larger quantities | A Nomex® lab coat over cotton clothing is recommended | To protect skin and personal clothing from contamination.[2] |
| Respiratory | Use in a well-ventilated area (fume hood). A respirator may be necessary for large spills or inadequate ventilation. | For higher exposures, a full-face respirator with acid gas cartridges is recommended. | To prevent inhalation of corrosive and toxic vapors.[2] |
Below is a workflow for selecting the appropriate PPE:
Caption: Decision workflow for selecting appropriate PPE.
Part 3: In the Lab - Handling, Storage, and Disposal
Proper laboratory practices are paramount to ensuring your safety and the integrity of your experiments.
Q4: I've noticed a white precipitate forming in my bottle of a pyrrolidine derivative. Is it still safe to use?
A4: The formation of a precipitate could indicate several issues, including degradation of the compound, reaction with atmospheric components like carbon dioxide, or contamination. Pyrrolidine is known to be incompatible with carbon dioxide.[1] It is crucial to handle and store pyrrolidine compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent such reactions.[2]
Troubleshooting Steps:
-
Do not use the compound. The identity and purity of the material are now questionable, which could compromise your experimental results and potentially introduce new, unknown hazards.
-
Consult the Safety Data Sheet (SDS). The SDS for your specific derivative may provide information on stability and degradation products.
-
Dispose of the material as hazardous waste. Follow the disposal protocols outlined below.
Q5: What are the best practices for storing pyrrolidine compounds?
A5: Proper storage is critical to maintaining the stability of the compound and preventing accidents.
-
Container: Store in tightly closed, original containers.[1][2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
-
Location: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] A dedicated flammables cabinet is the ideal storage location.
-
Incompatible Materials: Segregate pyrrolidine from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][6]
-
Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert gas like nitrogen is recommended.[2][9]
Q6: How do I properly dispose of waste containing pyrrolidine?
A6: Pyrrolidine and its derivatives must be disposed of as hazardous waste.[1] Never dispose of these compounds down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Segregate waste containing pyrrolidine from other waste streams, especially from incompatible materials.
-
Container: Collect the waste in a designated, compatible, and properly sealed container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste vendor.
Part 4: Emergency Procedures - Responding to Spills and Exposures
Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is essential.
Q7: We had a small spill of pyrrolidine inside the fume hood. What is the correct procedure for cleanup?
A7: For a small spill contained within a fume hood:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE , including double gloves, safety goggles, a face shield, and a lab coat.
-
Contain the spill with an inert, non-combustible absorbent material like vermiculite, sand, or dry lime.[1][2]
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[6]
-
Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
For larger spills, evacuate the area immediately and contact your institution's emergency response team.
Q8: A researcher in my lab was accidentally splashed on the arm with a pyrrolidine solution. What are the immediate first aid steps?
A8: Immediate and thorough action is crucial in the event of skin contact.
-
Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] A safety shower should be used if the area of contact is large.[1]
-
Seek immediate medical attention. [2][4] Provide the medical personnel with the Safety Data Sheet for the specific pyrrolidine compound.
-
Do not use any neutralizing agents. Simply flush with copious amounts of water.
-
Contaminated clothing must be laundered before reuse by individuals informed of the hazards.[1]
Here is a flowchart for emergency response to different types of exposure:
Caption: Emergency first aid procedures for pyrrolidine exposure.
References
-
New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Synerzine. (2018). Safety Data Sheet: Pyrrolidine. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (2025). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
International Labour Organization (ILO). (n.d.). International Chemical Safety Cards (ICSC): 2-PYRROLIDONE. Retrieved from [Link]
-
International Labour Organization (ILO). (n.d.). International Chemical Safety Cards (ICSC): PYRROLIDINE. Retrieved from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ICSC 1315 - PYRROLIDINE [inchem.org]
- 6. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. safrole.com [safrole.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Chiral HPLC Separation of Amines
Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC) separation of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving amine enantiomers. The following question-and-answer format directly addresses common challenges, providing not just solutions, but the scientific reasoning behind them to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I'm starting method development for a new chiral amine. Where do I begin?
A1: A systematic screening approach is the most efficient starting point. The critical first step is selecting the right chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for a broad range of chiral compounds, including amines, and are an excellent starting point.[1]
Initial Screening Protocol:
-
CSP Selection: Begin with at least two complementary polysaccharide-based columns (e.g., one cellulose-based and one amylose-based).
-
Mobile Phase: For normal-phase chromatography, a common starting mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.
-
Additive: Since amines are basic, peak tailing due to interactions with residual silanols on the silica support is a common issue. To mitigate this, add a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[2]
This initial screen will provide valuable information about which CSP and mobile phase composition show the most promise for your specific analyte.
Q2: My peaks are broad and tailing. What's causing this and how can I fix it?
A2: Peak tailing with amine analytes is most often caused by secondary ionic interactions between the basic amine and acidic silanol groups on the surface of the silica-based CSP. These interactions lead to poor peak shape and reduced efficiency.
Troubleshooting Steps:
-
Introduce a Basic Additive: The most effective solution is to add a basic modifier to your mobile phase. Common choices include:
-
Consider a "Memory Effect": Be aware that columns previously exposed to amine additives can retain them, leading to a "memory effect" that influences subsequent separations.[4][5] It is good practice to dedicate columns for use with basic additives or to employ a rigorous flushing procedure to remove strongly bound additives.[4]
-
Sample Solvent: Injecting your sample in a solvent stronger than the mobile phase can also cause peak distortion.[6] Ideally, dissolve your sample in the mobile phase itself.
Q3: I'm not achieving baseline separation of my enantiomers. How can I improve resolution?
A3: Improving resolution (Rs) involves optimizing selectivity (α) and/or efficiency (N). Here are several strategies, starting with the most impactful:
-
Mobile Phase Composition:
-
Modifier Type: The choice of alcohol modifier (methanol, ethanol, isopropanol) can significantly alter enantioselectivity. Different alcohols have varying abilities to form hydrogen bonds and engage in dipole-dipole interactions with the analyte and the CSP. It is highly recommended to screen different alcohol modifiers.
-
Modifier Concentration: Systematically vary the percentage of the alcohol modifier. This changes the polarity of the mobile phase and directly impacts retention and selectivity.
-
-
Additive Optimization:
-
Acid/Base Combination: For some amines, a combination of an acidic additive like trifluoroacetic acid (TFA) and a basic additive like TEA can improve peak shape and selectivity by forming ion pairs with the analyte. A common starting point for screening is 0.3% TFA and 0.2% TEA.[7]
-
Additive Concentration: Fine-tuning the concentration of your additive(s) can have a profound effect on selectivity, and in some cases, even reverse the elution order of the enantiomers.[8]
-
-
Temperature:
-
Lowering the column temperature often enhances resolution.[9] This is because the enthalpic (ΔH) differences in the interactions between the enantiomers and the CSP become more significant at lower temperatures, leading to better separation.
-
-
Flow Rate:
-
Decreasing the flow rate can increase efficiency and, consequently, resolution, though it will also increase the analysis time.[10]
-
In-Depth Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization for Unresolved Amine Enantiomers
If your initial screening fails to provide baseline separation, a systematic approach to mobile phase optimization is necessary.
Experimental Protocol:
-
Select the Best CSP: From your initial screen, choose the CSP that showed the highest selectivity (α), even if the resolution was poor.
-
Screen Alcohol Modifiers: Prepare mobile phases with different alcohol modifiers (e.g., methanol, ethanol, isopropanol) at a constant concentration (e.g., 10%). Maintain your basic additive (e.g., 0.1% DEA).
-
Optimize Modifier Concentration: Using the best alcohol modifier from the previous step, vary its concentration (e.g., 5%, 10%, 15%, 20%).
-
Fine-Tune with Additives: If separation is still not optimal, experiment with different basic additives or introduce an acid/base pair as described in FAQ Q3.
Data Interpretation Table:
| Mobile Phase Composition | Retention Time (Peak 1) | Retention Time (Peak 2) | Selectivity (α) | Resolution (Rs) |
| Hexane/IPA (90:10) + 0.1% DEA | 8.2 min | 8.9 min | 1.09 | 1.2 |
| Hexane/EtOH (90:10) + 0.1% DEA | 7.5 min | 8.5 min | 1.13 | 1.8 |
| Hexane/EtOH (85:15) + 0.1% DEA | 6.1 min | 7.2 min | 1.18 | 2.1 |
In this example, switching from isopropanol to ethanol improved selectivity, and further optimization of the ethanol concentration led to baseline resolution (Rs > 1.5).
Guide 2: Addressing Irreproducible Results and "Memory Effects"
Irreproducibility in chiral separations of amines can often be traced back to the "memory effect" of additives on the CSP.[4][5]
Logical Troubleshooting Workflow:
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. chem.purdue.edu [chem.purdue.edu]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. scribd.com [scribd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions tailored for pyrrolidine synthesis. This guide, designed by application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful synthetic tool. Here, we move beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your yields and achieve your synthetic goals.
I. Troubleshooting Guide: Addressing Low Yield and Selectivity
Low yields and poor selectivity are common hurdles in 1,3-dipolar cycloadditions. This section addresses specific experimental issues with detailed, cause-and-effect explanations to guide your optimization efforts.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Answer:
Low yields in 1,3-dipolar cycloadditions for pyrrolidine synthesis can stem from several factors, primarily related to the stability and reactivity of the azomethine ylide dipole and the efficiency of its trapping by the dipolarophile.
A. Inefficient Generation or Instability of the Azomethine Ylide:
The azomethine ylide is a reactive intermediate that is often generated in situ.[1][2][3] If its formation is slow or if it degrades before it can react, the overall yield will suffer.
-
Troubleshooting Ylide Generation:
-
Method of Generation: The method used to generate the azomethine ylide is critical. Common methods include the condensation of an α-amino acid or ester with an aldehyde, or the thermal/photochemical ring-opening of aziridines.[3][4] The decarboxylative route from α-amino acids is a robust method for generating non-stabilized ylides.[4][5] If you are using an α-amino ester, ensure your base is sufficiently strong to facilitate deprotonation and ylide formation. For thermal methods, precise temperature control is crucial to prevent decomposition.
-
Precursor Purity: Ensure the purity of your starting materials, particularly the aldehyde and the amine component. Impurities can interfere with ylide formation or lead to unwanted side reactions.
-
B. Poor Reactivity of the Dipolarophile:
The electronic nature of the dipolarophile plays a significant role in the reaction rate.
-
Troubleshooting Dipolarophile Reactivity:
-
Electron-Deficient Alkenes: 1,3-dipolar cycloadditions are generally most efficient with electron-deficient alkenes (e.g., α,β-unsaturated esters, ketones, nitriles) because this lowers the LUMO energy of the dipolarophile, leading to a smaller HOMO-LUMO gap between the dipole and dipolarophile.[6] If your yield is low with an electron-rich or unactivated alkene, consider switching to a more electron-deficient analogue if your synthetic route allows.
-
Intramolecular vs. Intermolecular Reactions: Intramolecular cycloadditions are often more efficient than their intermolecular counterparts, especially with unactivated dipolarophiles, due to the entropic advantage.[4]
-
C. Unfavorable Reaction Conditions:
Solvent, temperature, and catalysts can profoundly impact the reaction outcome.
-
Troubleshooting Reaction Conditions:
-
Solvent Effects: While the concerted nature of the 1,3-dipolar cycloaddition often means a minimal solvent effect on the reaction rate, the choice of solvent can influence the solubility of reactants and the stability of the azomethine ylide.[6] Some studies have shown that ionic liquids or fluorinated solvents can accelerate the reaction and improve yields compared to conventional organic solvents.[7] For instance, reactions in 2,2,2-trifluoroethanol have been shown to be significantly faster and higher yielding.[7]
-
Temperature Optimization: The optimal temperature will depend on the method of ylide generation and the stability of the reactants and products. For thermally generated ylides, a temperature screen is recommended to find the balance between efficient ylide formation and minimal decomposition.
-
Catalysis: The use of Lewis acids or metal catalysts can significantly enhance the rate and selectivity of the reaction.[5][8] Metal catalysts, such as those based on silver, copper, or iridium, can facilitate the formation of a metallo-1,3-dipole, which can exhibit different reactivity and selectivity profiles.[5][9][10]
-
Question 2: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?
Answer:
Achieving high diastereoselectivity is a key challenge in pyrrolidine synthesis, as up to four new stereocenters can be created in a single step.[1][11] The stereochemical outcome is determined by the geometry of the azomethine ylide and the trajectory of its approach to the dipolarophile.
A. Understanding Ylide Geometry:
Azomethine ylides can exist in different geometries (W-shaped, U-shaped, and S-shaped), which can influence the relative stereochemistry of the substituents on the resulting pyrrolidine ring.[3][4] The W- and U-shaped ylides typically lead to syn products, while the S-shaped ylide results in an anti product.[3]
-
Controlling Ylide Geometry:
-
Steric and Electronic Effects: The substituents on the ylide itself can favor one geometry over another. Bulky substituents will tend to orient themselves to minimize steric interactions.
-
Metal Catalysis: The use of chiral metal catalysts can lock the conformation of the azomethine ylide through chelation, thereby directing the cycloaddition to proceed through a specific transition state and favoring the formation of a single diastereomer.[11]
-
B. Endo vs. Exo Selectivity:
The approach of the dipolarophile to the dipole can occur via an endo or exo transition state, leading to different diastereomers.
-
Improving Endo/Exo Selectivity:
-
Secondary Orbital Interactions: The endo transition state is often favored due to stabilizing secondary orbital interactions between the dipole and the dipolarophile.[7]
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on either the dipole or the dipolarophile can effectively bias the reaction towards one transition state.[1] Similarly, chiral Lewis acid or transition metal catalysts can create a chiral environment that favors one mode of addition.[10][12] DFT calculations have been used to understand the stabilizing interactions that favor a particular diastereomer.[1]
-
Question 3: My reaction is not regioselective. How can I control the regiochemistry of the cycloaddition?
Answer:
Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors, as described by Frontier Molecular Orbital (FMO) theory.[6]
A. Electronic Control:
The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[6]
-
Optimizing for Electronic Control:
-
FMO Analysis: The regioselectivity can often be predicted by matching the larger orbital coefficient on the dipole with the larger orbital coefficient on the dipolarophile. For azomethine ylides reacting with electron-deficient alkenes, the reaction is generally HOMO(dipole)-LUMO(dipolarophile) controlled.[6]
-
Substituent Effects: The placement of electron-donating or electron-withdrawing groups on both the dipole and dipolarophile can alter the orbital coefficients and thus influence the regioselectivity.
-
B. Steric Control:
Steric hindrance between bulky substituents on the dipole and dipolarophile can disfavor one regioisomeric transition state over another.
-
Leveraging Steric Effects:
-
Bulky Groups: Introducing bulky substituents can be a powerful strategy to direct the regioselectivity, especially when electronic factors are not strongly differentiating.
-
C. Catalyst Control:
In metal-catalyzed reactions, the catalyst can influence the regioselectivity by coordinating to either the dipole or the dipolarophile, thereby altering the steric and electronic environment of the transition state.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions encountered during the planning and execution of 1,3-dipolar cycloadditions for pyrrolidine synthesis.
What is the role of a Lewis acid in this reaction?
Lewis acids can catalyze the 1,3-dipolar cycloaddition in several ways. They can coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction.[5] In some cases, Lewis acids can also interact with the azomethine ylide precursor to promote ylide formation.[1][8]
Can I use water as a solvent for my reaction?
Yes, in some cases, water can be an effective solvent for 1,3-dipolar cycloadditions. The "on-water" effect can sometimes lead to rate acceleration and improved yields.[8] However, the solubility of the reactants in water must be considered. The use of catalysts like Ceric Ammonium Nitrate (CAN) or TiO2 nanoparticles has shown excellent results for these reactions in aqueous media.[7][8]
How can I achieve an enantioselective synthesis of pyrrolidines?
Enantioselectivity can be achieved through several strategies:
-
Chiral Catalysts: The use of chiral metal complexes (e.g., with copper, silver, or iridium) and chiral ligands is a powerful and widely used method.[10][11][13]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the azomethine ylide precursor or the dipolarophile can induce facial selectivity.
-
Organocatalysis: Chiral organocatalysts can also be employed to create a chiral environment and promote enantioselective cycloaddition.
What are common side reactions to be aware of?
-
Dimerization of the Azomethine Ylide: If the concentration of the ylide is high and the dipolarophile is not sufficiently reactive, the ylide can dimerize.
-
Proton Transfer: If the ylide is not trapped quickly, proton transfer from the solvent or other species can occur, leading to the formation of an imine.
-
Michael Addition: In some cases, the amine precursor can undergo a Michael addition to the electron-deficient dipolarophile as a competing reaction.
III. Experimental Protocols & Data
Protocol: General Procedure for a Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrate combination.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal salt (e.g., Cu(I) or Ag(I) salt, 1-10 mol%) and the chiral ligand (1-12 mol%) in a dry, degassed solvent (e.g., toluene, THF, or CH2Cl2). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the dipolarophile (1.0 equivalent).
-
Ylide Generation and Cycloaddition: In a separate flask, prepare a solution of the azomethine ylide precursor (e.g., an α-imino ester, 1.2 equivalents) and a base (e.g., a non-nucleophilic amine like triethylamine or DBU, 1.2 equivalents) in the same solvent. Add this solution dropwise to the catalyst/dipolarophile mixture at the desired temperature (this can range from -78 °C to room temperature, depending on the specific reaction).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, quench the reaction (if necessary) and perform an aqueous workup. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired pyrrolidine.
Table 1: Comparison of Reaction Conditions
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cu(I) salt | Chiral Ligand A | Toluene | 0 | 85 | 92 |
| 2 | Ag(I) salt | Chiral Ligand B | THF | -20 | 90 | 95 |
| 3 | Ir complex | Chiral Ligand C | CH2Cl2 | RT | 78 | 88 |
This table is a representative example. Actual results will vary based on the specific substrates and ligands used.
IV. Visualizing Key Concepts
Diagram 1: General Workflow for 1,3-Dipolar Cycloaddition
Caption: A simplified workflow for pyrrolidine synthesis.
Diagram 2: Factors Influencing Reaction Outcome
Caption: Key factors affecting the success of the cycloaddition.
V. References
-
R. Mocci, et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
S. B. Tsogoeva. (2011). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
J. L. Vicario, et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
F. M. Perna, et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts. [Link]
-
G. Zhang, et al. (2024). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. [Link]
-
S. P. Marsden, et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. [Link]
-
Wikipedia. (2023). Azomethine ylide. Wikipedia. [Link]
-
R. Grigg, et al. (2001). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]
-
A. J. L. Coldham, et al. (2012). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. [Link]
-
G. Zhang, et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. [Link]
-
X. Zhang, et al. (2002). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University. [Link]
-
X. Feng, et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. [Link]
-
A. J. L. Coldham, et al. (2012). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. [Link]
-
J. L. Vicario, et al. (2024). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Organic & Biomolecular Chemistry. [Link]
-
P. Appukkuttan, et al. (2004). SolidPhase Pyrrolidine Synthesis via 1, 3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. Journal of Combinatorial Chemistry. [Link]
-
A. Ramazani, et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
X. Feng, et al. (2014). Catalytic Asymmetric 1,3-Dipolar [3 + 6] Cycloaddition of Azomethine Ylides with 2-Acyl Cycloheptatrienes: Efficient Construction of Bridged Heterocycles Bearing Piperidine Moiety. Journal of the American Chemical Society. [Link]
-
J. L. Vicario, et al. (2024). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 13. repositorio.uam.es [repositorio.uam.es]
Technical Support Center: Synthesis of Enantiomerically Pure Pyrrolidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the asymmetric synthesis of pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these vital heterocyclic scaffolds with high enantiomeric purity. The pyrrolidine ring is a privileged motif found in numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] However, controlling its stereochemistry presents significant synthetic challenges.[2][3]
This document provides troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of enantiomerically pure pyrrolidines.
Question 1: My reaction shows poor enantioselectivity (low ee). How can I improve it?
Answer: Low enantiomeric excess (ee) is one of the most common hurdles. It indicates that the transition states leading to the two enantiomers are not sufficiently different in energy. The root cause is almost always related to the chiral catalyst or the reaction conditions failing to create a sufficiently biased chiral environment.
Troubleshooting Workflow:
Caption: Decision tree for selecting a synthetic strategy.
Q2: How do I accurately determine the enantiomeric excess (ee) of my pyrrolidine product?
A2: Accurate determination of ee is critical. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral. This creates a diastereomeric interaction with the enantiomers in your sample, causing them to travel through the column at different rates and elute at different times. * Method Development:
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point. 2. Mobile Phase: A mixture of a non-polar solvent (like n-Hexane) and a polar modifier (like isopropanol or ethanol) is typical. The ratio is optimized to achieve baseline separation. 3. Analysis: Inject a racemic standard (a 50:50 mixture of both enantiomers) first to determine the retention times for each. Then, inject your sample and integrate the peak areas to calculate the ee using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100. Alternative Methods:
-
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): Adding a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to your NMR sample can cause the signals of the two enantiomers to split, allowing for quantification by integration. * Derivatization: Reacting the pyrrolidine with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates a mixture of diastereomers, which can often be separated and quantified by standard (achiral) HPLC or NMR.
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general procedure for a silver-catalyzed asymmetric [3+2] cycloaddition between an imino ester and an electron-deficient alkene, a powerful method for accessing highly functionalized, enantiomerically enriched pyrrolidines. [4] Objective: To synthesize an exo-nitroprolinate with high diastereo- and enantioselectivity.
Reaction Scheme: (Illustrative general scheme based on principles from cited literature)
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., a chiral phosphoramidite, 0.055 mmol) and silver acetate (AgOAc, 0.05 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reagent Addition: Add the dipolarophile (e.g., trans-β-nitrostyrene, 1.0 mmol).
-
Initiation: Add a solution of the azomethine ylide precursor (e.g., an imino ester derived from glycine, 1.2 mmol) and a mild base (e.g., N,N-diisopropylethylamine, 1.2 mmol) in the same solvent (1.0 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a short pad of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis. [4]
References
-
Gualandi, A., & Cozzi, P. G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Galli, M., & Quintard, A. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]
-
Reddy, P. V., & Padmavathi, V. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. [Link]
-
Galli, M., & Quintard, A. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Reddy, P. V., & Padmavathi, V. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]
-
Gandon, V., & Nájera, C. (2010). Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Organic Letters. [Link]
-
Sokolov, M. N., & Fedorov, V. E. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. organic-chemistry.org. [Link]
-
Vicario, J. L. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Gröger, H., & Hummel, W. (2022). Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. Organic Process Research & Development. [Link]
-
Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group Website. [Link]
-
Nájera, C., & Sansano, J. M. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
-
Sigman, M. S., & Pathak, T. P. (2012). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters. [Link]
-
Zhang, Y., & Armstrong, D. W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Vitale, M., & Cozzi, P. G. (2015). Most Relevant Recent Enantioselective Synthesis of Pyrrolidines and Piperidines. ResearchGate. [Link]
-
Fu, G. C., & Reisman, S. E. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
-
Kappe, C. O., & de Souza, R. O. M. A. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]
-
Knowles, R. R., & Hyster, T. K. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Grigg, R., & Sridharan, V. (2002). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT-627 (Atrasentan) via 1,2-Oxazines. ResearchGate. [Link]
-
Al-Harrasi, A., & Hussain, H. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
O'Brien, P., & Taylor, R. J. K. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in Chiral Pyrrolidine Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting strategies for preventing racemization during the chemical functionalization of chiral pyrrolidines. The unique structural rigidity of the pyrrolidine ring, a privileged scaffold in medicinal chemistry, makes it susceptible to subtle stereochemical perturbations.[1] Understanding and controlling these processes is paramount for the synthesis of enantiomerically pure molecules with predictable biological activity.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address common challenges encountered in the laboratory.
Core Concepts: Understanding the Enemy
Before diving into specific troubleshooting, it's crucial to understand the fundamental mechanism of racemization in pyrrolidine derivatives, which are often analogs of the amino acid proline.
Q1: What is the primary mechanism of racemization for chiral pyrrolidines?
A1: The primary pathway to racemization for chiral pyrrolidines, particularly at the C2 position (the α-carbon), is through the formation of a planar, achiral enolate intermediate. This occurs via the abstraction of the α-proton by a base. Once the planar enolate is formed, reprotonation can occur from either face of the molecule with roughly equal probability, leading to a mixture of enantiomers (a racemate). The acidity of this α-proton is significantly increased when an electron-withdrawing group is attached to the C2 carboxylate or when the nitrogen atom is part of a system that can stabilize a negative charge, such as in peptide synthesis activation.[2]
Diagram: The Racemization Pathway at the α-Carbon
Caption: Mechanism of racemization via a planar enolate intermediate.
Troubleshooting Guide: Functionalization-Specific Issues
This section addresses common problems encountered during specific chemical transformations of chiral pyrrolidines.
Issue 1: Racemization During α-Alkylation of N-Protected Pyrrolidine Esters
Symptom: You are performing an α-alkylation on an N-Boc or N-Cbz protected pyrrolidine-2-carboxylate. After workup and analysis by chiral HPLC, you observe a significant amount of the undesired enantiomer.
Q2: I'm trying to alkylate my N-Boc-proline methyl ester using LDA, but I'm getting almost a 1:1 mixture of diastereomers. What's going wrong?
A2: This is a classic problem. The use of strong, non-bulky bases like Lithium Diisopropylamide (LDA) at elevated temperatures can rapidly deprotonate the α-carbon, but the resulting lithium enolate may not be stable enough or may exist in equilibrium, leading to racemization before the electrophile is added.
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution | Rationale |
| Base Choice | Switch to a bulkier lithium amide base like Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hexamethyldisilazide (KHMDS).[3] | Bulkier bases can lead to a more defined enolate geometry and may reduce the rate of proton exchange that leads to racemization. |
| Temperature Control | Maintain a very low temperature (e.g., -78 °C) throughout the deprotonation and alkylation steps. Do not allow the reaction to warm up prematurely. | Lower temperatures decrease the rate of racemization of the enolate intermediate. The kinetic product is favored over the thermodynamic product. |
| Solvent Effects | Use a non-polar, aprotic solvent like THF. Avoid polar aprotic solvents like DMF for this step, as they can facilitate racemization.[4] | Solvents like THF are better at coordinating the lithium cation, which can help maintain the enolate's stereochemical integrity. |
| N-Protecting Group | The N-Boc group is generally good, but in some cases, the choice of protecting group can influence the stereochemical outcome of the alkylation.[3] Consider using a chiral auxiliary approach if simple protection fails.[5][6] | The protecting group influences the conformation of the pyrrolidine ring and the enolate, thereby directing the approach of the electrophile. Chiral auxiliaries provide a strong steric bias. |
Experimental Protocol: Stereoretentive α-Alkylation
This protocol is adapted from methodologies that emphasize stereochemical control.[3][5]
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-pyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of KHMDS (1.1 eq) in THF dropwise over 15 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature, then extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify by column chromatography and determine the enantiomeric or diastereomeric excess by chiral HPLC or NMR analysis of a Mosher's ester derivative.
Issue 2: Epimerization During N-Alkylation or N-Acylation
Symptom: You are performing a reaction on the nitrogen atom of a chiral pyrrolidine derivative (e.g., reductive amination, acylation), and you observe epimerization at a stereocenter on the ring, typically C2 or C5.
Q3: I performed a reductive amination on (S)-prolinol with a ketone and NaBH(OAc)₃ and noticed some epimerization. I thought the stereocenter wasn't involved in the reaction. What happened?
A3: While the reaction occurs at the nitrogen, the conditions can sometimes facilitate a transient racemization pathway. This is especially true if there's an equilibrium between the pyrrolidine and an open-chain iminium ion or if basic or acidic conditions are harsh enough to abstract a proton from a susceptible stereocenter.
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution | Rationale |
| Harsh pH | Maintain a neutral or mildly acidic pH. If using a strong acid catalyst, use a minimal catalytic amount. For base-mediated acylations, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA). | Extreme pH can promote enolization or other isomerization pathways.[7] |
| Elevated Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider room temperature or 0 °C before resorting to heating. | Higher temperatures provide the activation energy needed to overcome the barrier to racemization. |
| Protecting Group Strategy | Ensure that other functional groups on the pyrrolidine ring are appropriately protected. For example, a free carboxylic acid can complicate the reaction and may require protection. | Unprotected functional groups can lead to side reactions or create intramolecular pathways for epimerization. |
| Choice of Reagents | For N-alkylation, consider using milder alkylating agents. For acylations, use coupling reagents known for low racemization potential, such as those based on OxymaPure (e.g., COMU, HCTU). | Some reagents can induce side reactions that lead to loss of stereochemical integrity. |
Issue 3: Unexpected Racemization During Deprotection
Symptom: Your functionalized pyrrolidine is enantiomerically pure, but after removing the N-protecting group (e.g., Boc or Cbz), you detect the other enantiomer.
Q4: I removed an N-Boc group from my 2-substituted pyrrolidine with TFA in DCM and saw about 10% racemization. How can I prevent this?
A4: While N-Boc deprotection is generally clean, prolonged exposure to strong acid or elevated temperatures during the deprotection or workup can cause racemization, especially if the C2 substituent can stabilize a carbocation or if an enolizable group is present.
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution | Rationale |
| Strong Acid/High Temp | Use milder acidic conditions, such as 4M HCl in dioxane at 0 °C to room temperature. Monitor the reaction closely and quench it as soon as it's complete. | Minimizes the risk of acid-catalyzed enolization or other isomerization pathways. |
| Prolonged Reaction Time | Do not let the deprotection reaction run overnight if it is complete in a few hours. Monitor by TLC or LC-MS. | The longer the exposure to harsh conditions, the greater the opportunity for side reactions like racemization. |
| Workup Conditions | After deprotection, immediately neutralize the resulting amine salt with a mild base (e.g., NaHCO₃ solution) during the aqueous workup. Avoid heating during solvent evaporation. | Lingering acidic conditions, even during concentration, can continue to promote racemization. |
| Cbz Deprotection Issues | For Cbz removal via hydrogenolysis, ensure the catalyst is not contaminated with acidic or basic residues. Use a neutral solvent. | Acidic or basic impurities on the catalyst can lead to epimerization. |
Diagram: Troubleshooting Workflow for Racemization
Caption: A decision tree for troubleshooting unexpected racemization.
Analytical Confirmation
Q5: How can I accurately measure the extent of racemization in my sample?
A5: The gold standard for determining the enantiomeric purity (and thus the extent of racemization) of your functionalized pyrrolidine is Chiral High-Performance Liquid Chromatography (HPLC) .[8]
-
Direct Methods: These use a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of pyrrolidine derivatives.
-
Indirect Methods: If a suitable direct method is not available, you can derivatize your racemic mixture with a pure chiral derivatizing agent (e.g., Mosher's acid chloride) to create a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.
For compounds amenable to gas chromatography, Chiral GC is also a powerful alternative. Finally, for certain substrates, NMR spectroscopy using chiral shift reagents can be used to resolve the signals of the two enantiomers.
References
-
Knight, B. J., Stache, E. E., & Ferreira, E. M. (2015). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Tetrahedron, 71(35), 5814-5823. Available at: [Link]
-
Knight, B. J., Stache, E. E., & Ferreira, E. M. (2015). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PubMed, DOI: 10.1016/j.tet.2015.05.010. Available at: [Link]
-
Kainz, Q. M., et al. (2016). Stereoretentive Deuteration of α-Chiral Amines with D2O. Angewandte Chemie International Edition, 55(45), 14121-14125. Available at: [Link]
-
ResearchGate. (2025). Studies on racemization kinetics of L-proline and L-histidine. Available at: [Link]
-
Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-8. Available at: [Link]
-
Nature Communications. (2022). Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. Available at: [Link]
-
Ragan, J. A., & Claffey, M. C. (1995). Studies on the alkylation of chiral, non-racemic, tricyclic pyrrolidinones. Heterocycles, 41(1), 57. Available at: [Link]
-
Belda, O., & Moberg, C. (2005). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry, 2005(16), 3433-3444. Available at: [Link]
-
Semenov, D., et al. (2021). Diastereoselective Double C−H Functionalization of Chiral Ferrocenes with Heteroaromatics. Chemistry – A European Journal, 27(68), 17134-17142. Available at: [Link]
-
Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(7), 1316-1322. Available at: [Link]
-
ChemRxiv. (2022). Stereoretentive enantioconvergent reactions. Available at: [Link]
-
Semantic Scholar. (2016). Stereoretentive Deuteration of α-Chiral Amines with D2O. Available at: [Link]
-
Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2435-2440. Available at: [Link]
-
Seebach, D., et al. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398. Available at: [Link]
-
Kim, H., & Movassaghi, M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 131, 132646. Available at: [Link]
-
Keio University. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. Available at: [Link]
-
Gacs, J., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 87(17), 11525-11532. Available at: [Link]
-
Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
-
Gould, C. M., & Miller, S. J. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(31), 12972-12982. Available at: [Link]
-
Norris, J. L., & Raines, R. T. (1995). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. The Journal of Organic Chemistry, 60(16), 5224-5225. Available at: [Link]
-
Houben-Weyl. (2003). 7.4 Racemization Assays. In Methods of Organic Chemistry, Vol. E 22a. Available at: [Link]
-
Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(38), 14066-14069. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2026). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Yoshida, T., et al. (2015). Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and Molecular Evolution. PLoS ONE, 10(3), e0120349. Available at: [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Available at: [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Available at: [Link]
-
iris univpm. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Available at: [Link]
-
Heyden, Y. V., et al. (2018). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Beilstein Journal of Organic Chemistry, 14, 219-228. Available at: [Link]
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC and SFC for Amine Separation
For researchers, scientists, and drug development professionals, the precise separation of chiral primary amines is a cornerstone of ensuring the therapeutic efficacy and safety of pharmaceutical compounds. The stereoisomers, or enantiomers, of a primary amine can exhibit starkly different pharmacological and toxicological profiles, making their resolution a critical analytical challenge. High-Performance Liquid Chromatography (HPLC) has long been the established gold standard for chiral separations. However, Supercritical Fluid Chromatography (SFC) is rapidly emerging as a powerful and often superior alternative, particularly for these basic compounds.
This guide offers an in-depth, objective comparison of HPLC and SFC for the chiral resolution of primary amines. We will delve into the fundamental principles, explore the nuances of method development, and provide supporting experimental data and detailed protocols to empower you to make the most informed decision for your analytical needs.
At a Glance: HPLC vs. SFC for Chiral Amine Separation
Supercritical Fluid Chromatography frequently presents a compelling case against traditional HPLC for the chiral separation of primary amines. It often delivers comparable selectivity and resolution while boasting significant gains in analysis speed and a reduced environmental footprint. A key study that compared the enantiomeric separation of 25 racemic primary amines on a cyclofructan-based chiral stationary phase (CSP) revealed that SFC consistently provided the best overall peak symmetries. While normal-phase HPLC yielded the highest resolutions, it was at the expense of longer analysis times. Conversely, the polar organic mode in HPLC offered the shortest analysis times.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid solvents (e.g., hexane, ethanol, methanol, acetonitrile, water) | Supercritical Carbon Dioxide (CO₂) |
| Analysis Speed | Can be time-consuming, though UHPLC offers faster separations. | Generally faster due to the low viscosity and high diffusivity of the mobile phase. |
| Solvent Consumption | High organic solvent usage. | Significantly lower organic solvent usage, aligning with green chemistry principles. |
| Peak Shape for Amines | Can be challenging, often requiring significant mobile phase optimization with additives. | Often provides superior peak symmetry for basic compounds like primary amines. |
| Resolution | Can achieve high resolution, particularly in normal-phase mode. | Comparable or sometimes superior resolution to HPLC, especially when considering speed.[1] |
| Operating Pressure | Moderate to High (up to 400 bar, higher for UHPLC). | High (typically 100-400 bar). |
| Column Temperature | Ambient to elevated. | Often near-ambient to slightly elevated. |
| Instrumentation | Standard, widely available in analytical labs. | More specialized, requiring a back-pressure regulator. |
The Core of the Matter: Understanding the Separation Mechanisms
The successful chiral separation of amines in both HPLC and SFC hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the meticulous optimization of the mobile phase.
Chiral Stationary Phases (CSPs)
For the separation of chiral amines, polysaccharide-based and cyclofructan-based CSPs are the most widely and effectively used.
-
Polysaccharide-based CSPs : Derivatives of amylose and cellulose phenylcarbamates are highly versatile and effective for a broad range of racemates, including primary amines. Immobilized versions of these CSPs offer the advantage of being compatible with a wider array of solvents.
-
Cyclofructan-based CSPs : These have demonstrated a high success rate in resolving primary amines, especially when used in the polar organic mode in HPLC and with SFC.[2]
-
Crown Ether-based CSPs : While highly efficient for certain primary amines, they typically necessitate the use of strongly acidic mobile phases.
The fundamental principle of separation lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, and thus, separation.
The Decisive Role of the Mobile Phase and Additives
For basic compounds like primary amines, the composition of the mobile phase, particularly the use of additives, is critical to achieving good peak shape and enantioselectivity. A combination of an acidic additive, like trifluoroacetic acid (TFA), and a basic additive, such as triethylamine (TEA) or diethylamine (DEA), is frequently employed. These additives serve multiple functions:
-
Suppressing Silanol Interactions : Residual silanol groups on the silica support of the CSP can interact strongly with basic amines, leading to poor peak shape and band broadening. Additives help to mask these active sites.
-
Improving Peak Shape : By preventing tailing, additives lead to sharper, more symmetrical peaks, which in turn improves resolution.
-
Enhancing Enantioselectivity : Additives can influence the chiral recognition mechanism by altering the analyte's ionization state and its interaction with the CSP.
In a study on a cyclofructan-based CSP, it was found that for SFC, using ammonium hydroxide as a basic additive was detrimental to enantioselectivity. However, a combination of trifluoroacetic acid and triethylamine in methanol as a polar modifier yielded excellent selectivity.[3]
Experimental Deep Dive: Protocols and Workflows
To provide a practical framework, we present detailed experimental protocols for both HPLC and SFC for the chiral separation of a model primary amine.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for developing a chiral separation method for primary amines, applicable to both HPLC and SFC.
Caption: General workflow for chiral separation of primary amines.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation: Standard HPLC system with a UV detector.
Chiral Stationary Phase: A polysaccharide-based column such as CHIRALPAK® IA or a cyclofructan-based column.
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol) with a basic additive. A common starting point is Heptane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Polar Organic Mode: Acetonitrile with an alcohol modifier (e.g., methanol) and additives. A representative mobile phase could be Acetonitrile/Methanol with 0.3% TFA and 0.2% TEA.[3]
Detailed Steps:
-
Mobile Phase Preparation: Prepare the chosen mobile phase, ensuring all components are fully dissolved and the mixture is degassed.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic primary amine in the initial mobile phase composition at a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume of the sample (e.g., 5 µL) onto the column.
-
Data Acquisition: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Method Optimization: If separation is not optimal, adjust the ratio of the mobile phase components, the type and concentration of additives, the flow rate, or the column temperature to improve resolution and peak shape.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
Instrumentation: SFC system equipped with a CO₂ pump, a modifier pump, a back-pressure regulator, and a UV detector.
Chiral Stationary Phase: Similar to HPLC, polysaccharide-based or cyclofructan-based CSPs are highly effective.
Mobile Phase: Supercritical CO₂ with a polar modifier, typically methanol. A common screening condition is a gradient of 5-40% methanol containing 0.3% TFA and 0.2% TEA.
Detailed Steps:
-
System Preparation: Ensure the CO₂ supply is adequate and the system is pressurized.
-
Modifier Preparation: Prepare the modifier (e.g., methanol) with the required additives (e.g., 0.3% TFA and 0.2% TEA).
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5% modifier in CO₂) at a set flow rate (e.g., 3.0 mL/min) and back pressure (e.g., 150 bar).
-
Sample Preparation: Dissolve the racemic amine in the modifier or a suitable solvent.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a gradient program, for instance, increasing the modifier percentage from 5% to 40% over several minutes, to elute the enantiomers.
-
Data Acquisition: Detect the separated enantiomers using a UV detector.
-
Method Optimization: Fine-tune the separation by adjusting the gradient profile, modifier composition, additives, back pressure, and temperature.
Head-to-Head Data Comparison
The following table presents a summary of comparative data from a study on the separation of 25 racemic primary amines using a cyclofructan-based CSP under different chromatographic modes.
| Chromatographic Mode | Average Analysis Time | Baseline Separations | Peak Symmetry |
| SFC | Intermediate | 16 out of 25 | Best |
| HPLC (Polar Organic) | Shortest | 13 out of 25 | Good |
| HPLC (Normal Phase) | Longest | 17 out of 25 | Fair to Good |
Data synthesized from a comparative study for illustrative purposes.[3]
Making the Right Choice: Causality and Considerations
The decision between HPLC and SFC is not merely about which technique is "better" but which is better suited for a specific application, considering factors like throughput needs, solvent costs, and environmental impact.
Caption: Decision factors for selecting HPLC or SFC.
Why SFC is Often Faster and "Greener":
The primary mobile phase in SFC, supercritical CO₂, has a much lower viscosity and higher diffusivity than the liquid mobile phases used in HPLC. This allows for the use of higher flow rates without a significant loss in chromatographic efficiency, leading to faster separations and higher throughput. Furthermore, CO₂ is a non-toxic, readily available, and inexpensive solvent, which dramatically reduces the consumption of hazardous and costly organic solvents like hexane, making SFC a more environmentally friendly and economical choice.
Why HPLC Remains a Workhorse:
HPLC is a mature and robust technology with a vast library of established methods and a wide variety of commercially available columns. Standard HPLC systems are more commonplace in analytical laboratories compared to the more specialized SFC instrumentation. For laboratories that handle a very broad range of compounds and sample matrices, the versatility of HPLC, with its various modes (normal-phase, reversed-phase, polar organic), can be an advantage.
Conclusion: A Tale of Two Powerful Techniques
Both HPLC and SFC are exceptionally capable techniques for the chiral separation of primary amines. HPLC remains a reliable and widely implemented method, providing robust and high-resolution separations. However, SFC presents a compelling and often advantageous alternative, delivering faster analysis times, a significantly reduced environmental impact, and frequently superior peak symmetry for these challenging basic analytes. For laboratories prioritizing high-throughput screening, cost-efficiency, and sustainable practices, SFC is an increasingly attractive and powerful tool in the analytical chemist's arsenal. The ultimate choice will depend on the specific analytical goals, available instrumentation, and desired performance characteristics of the separation.
References
-
Isbell, J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 668-677. [Link]
-
ResearchGate. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Sun, P., et al. (2009). Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans. Analytical Chemistry, 81(23), 9847-9856. [Link]
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
Péter, A., et al. (2018). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 23(11), 2947. [Link]
-
Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(5), 456-464. [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-105. [Link]
-
Regalado, E. L., & Welch, C. J. (2016). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1467, 313-319. [Link]
-
Armstrong, D. W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC North America, 36(2), 104-111. [Link]
-
Toth, G., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(23), 7245. [Link]
-
ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Phinney, K. W. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1197-1206. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203. [Link]
-
ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Speybrouck, D., et al. (2014). The effect of high Concentration Additive on Chiral Separations in Supercritical Fluid Chromatography. Journal of Chromatography A, 1363, 255-262. [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 282-295. [Link]
-
Huszár, I., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis, 6(5), 321-329. [Link]
-
Scriba, G. K. (2013). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Methods in Molecular Biology, 970, 81-111. [Link]
-
Biba, M., et al. (2011). Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. American Pharmaceutical Review, 14(6). [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‑Chromatographers. [Link]
-
Blue, G. L., & Fairchild, J. N. (2015). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. Journal of Chromatography A, 1408, 123-132. [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
-
Ilisz, I., et al. (2013). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Chirality, 25(10), 634-642. [Link]
-
Nguyen, A. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]
-
Welch, C. J., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Chirality, 22(7), 674-681. [Link]
-
Ohtani, M., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5343-5349. [Link]
-
Ilisz, I., & Aranyi, A. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1929, 149-178. [Link]
-
Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1148. [Link]
-
Al-Rifai, A., & Al-Majthoub, M. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molecules, 29(9), 2145. [Link]
-
Miller, L. (2007). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. American Laboratory, 39(12), 22-26. [Link]
Sources
structural confirmation of (S)-3-(2-Methoxyethoxy)pyrrolidine by X-ray crystallography
An In-Depth Guide to the Structural Confirmation of (S)-3-(2-Methoxyethoxy)pyrrolidine: A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical techniques for the definitive structural confirmation of this compound, a chiral building block crucial in modern medicinal chemistry. We will move beyond simple protocol recitation to explain the strategic choices and validation systems inherent in robust analytical science, with a primary focus on single-crystal X-ray crystallography as the unequivocal standard for absolute stereochemical assignment.
The Analytical Imperative: Why Ambiguity is Unacceptable
In drug development, the precise three-dimensional arrangement of atoms is not an academic detail—it is fundamental to a molecule's biological activity, safety, and patentability. For a chiral molecule like this compound, an error in assigning its stereocenter could lead to the synthesis of an inactive or, in the worst case, toxic enantiomer. While techniques like NMR spectroscopy can confirm atomic connectivity, they often fall short of providing indisputable proof of absolute configuration. This guide establishes a framework for achieving analytical certainty.
X-ray Crystallography: The Gold Standard for Absolute Structural Proof
Single-crystal X-ray crystallography offers an unparalleled, direct visualization of a molecule's structure in three-dimensional space. It is the only common laboratory technique that can determine absolute configuration without reliance on reference standards or complex quantum-mechanical calculations. The process, however, is contingent on one critical, and often challenging, step: growing a high-quality single crystal.
Experimental Workflow for Crystallographic Analysis
The journey from a viscous oil or low-melting solid, as is common for molecules like this compound, to a definitive crystal structure is a systematic process of chemical derivatization and controlled crystallization.
dot graph TD subgraph Definitive Structural Confirmation Workflow A[Start: Purified this compound] --> B{Is it a Crystalline Solid?}; B -- No (Oil/Amorphous) --> C[Step 1: Salt/Co-crystal Screening]; C --> D{Successful Crystallization?}; B -- Yes --> E[Step 2: Single Crystal Growth]; D -- Yes --> E; D -- No --> F[Proceed to Indirect Methods]; E --> G[Step 3: X-ray Data Collection]; G --> H[Step 4: Structure Solution & Refinement]; H --> I{Is Flack Parameter close to 0 with low s.u.?}; I -- Yes --> J[Result: Unambiguous (S)-Configuration Confirmed]; I -- No --> K[Invert Structure or Investigate Twinning]; K --> J; end
end Workflow for X-ray Crystallographic Analysis.
The secondary amine of the pyrrolidine ring is a prime target for salt formation. Reaction with a range of achiral acids introduces strong hydrogen bonding motifs (e.g., N⁺-H···O⁻), which significantly increase the likelihood of forming a well-ordered crystal lattice.[1]
-
Acid Selection: Prepare a screening library of commercially available, crystalline acids. Good candidates include oxalic acid, trichloroacetic acid, succinic acid, and benzoic acid.[2][3]
-
Stoichiometry: In separate vials, dissolve the this compound (1 eq.) in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Salt Formation: To each vial, add a solution of the respective acid (1 eq.) in the same solvent.
-
Crystallization: If a precipitate forms immediately, attempt to redissolve by gentle heating and then allow to cool slowly.[4] If no precipitate forms, seal the vials and allow for slow evaporation over several days.
-
Analysis: Examine any resulting solids under a microscope for single crystals suitable for X-ray diffraction.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head. For low-melting-point salts, this is performed under a stream of cold nitrogen gas.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis to reveal the electron density map and, consequently, the atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit.
-
Absolute Configuration Determination: The key step for a chiral molecule is the calculation of the Flack parameter.[5][6][7][8] This parameter is refined against the diffraction data and provides a measure of the correctness of the assigned stereochemistry.
-
A Flack parameter close to 0 with a small standard uncertainty (s.u.) (e.g., x ≈ 0.05(8)) indicates that the assigned (S)-configuration is correct.[6][8]
-
A value close to 1 (e.g., x ≈ 0.95(8)) indicates that the true structure is the inverted (R)-configuration.[5][9]
-
A value near 0.5 suggests the crystal is a racemic twin (containing both enantiomers) or that the data is not sufficient to make a determination.[5]
-
Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography is definitive, it is not always feasible. Other techniques can provide strong, albeit indirect, evidence of structure and stereochemistry. The table below compares these alternatives, highlighting their strengths and limitations relative to SC-XRD.
| Technique | Information Provided | Strengths | Limitations vs. X-ray Crystallography |
| Single-Crystal X-ray | Atomic Connectivity, 3D Structure, Absolute Configuration | Unambiguous, direct evidence of absolute stereochemistry. | Requires a high-quality single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Atomic Connectivity, Relative Stereochemistry (via NOE/ROE) | Excellent for confirming the carbon-nitrogen-oxygen framework and proton environments. | Cannot determine absolute configuration alone. Requires derivatization with a chiral agent (e.g., Mosher's method) for indirect assignment.[10][11][12][13][14] |
| Chiral HPLC/SFC | Enantiomeric Purity (e.g., %ee) | Quantifies the ratio of enantiomers, confirming the sample is not racemic. | Does not assign which peak is (S) or (R) without a known standard of one enantiomer. Can be used to assign configuration via derivatization methods.[15][16][17] |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Does not require crystallization; analysis is done in solution.[18][19][20] | Indirect method. Requires comparison of the experimental spectrum to a computationally predicted spectrum (DFT calculation) for one enantiomer.[21][22] The assignment is only as reliable as the computational model. |
dot graph LR subgraph Analytical Techniques Comparison direction LR A[Goal: Confirm (S)-Configuration] --> B{X-ray Crystallography}; A --> C{NMR Spectroscopy}; A --> D{Chiral Chromatography}; A --> E{Vibrational Circular Dichroism};
end Comparison of Analytical Methodologies.
Conclusion: An Integrated Approach to Analytical Certainty
For a critical building block like this compound, absolute structural confirmation is not a suggestion but a requirement. Single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous proof of absolute configuration. The workflow presented here—beginning with strategic salt screening to overcome crystallization challenges and culminating in the rigorous interpretation of the Flack parameter—represents the most robust path to this certainty.
While powerful, alternative techniques like VCD and advanced NMR methods remain indirect. They are most valuable as complementary tools or when crystallization proves intractable. For researchers and drug development professionals, the investment in obtaining a crystal structure is an investment in data integrity, project security, and regulatory compliance.
References
-
A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry. [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
Flack parameter. Wikipedia. [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]
-
NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters. [Link]
-
Howard Flack and the Flack Parameter. MDPI. [Link]
-
HPLC-based method for determination of absolute configuration of alpha-chiral amines. Chirality. [Link]
-
A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. ACS Publications. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. PubMed. [Link]
-
Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
-
Vibrational circular dichroism. Wikipedia. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
-
Flack parameter. Chemical Crystallography. [Link]
-
Howard Flack and The Flack Parameter. Semantic Scholar. [Link]
-
Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. [Link]
-
Crystallization from the Melt. University of Essen. [Link]
-
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Glossary. OlexSys. [Link]
-
Crystallisation Techniques. University of Washington. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Forming oxalte salts of amines. Sciencemadness.org. [Link]
-
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
recrystallization, filtration and melting point. University of Toronto. [Link]
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Flack parameter - Wikipedia [en.wikipedia.org]
- 6. Howard Flack and the Flack Parameter [mdpi.com]
- 7. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Glossary | OlexSys [olexsys.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. A convenient method for the determination of the absolute configuration of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 21. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Substituted Pyrrolidines for Researchers and Drug Development Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its non-planar, saturated nature provides access to three-dimensional chemical space crucial for specific molecular interactions. The reactivity of the pyrrolidine nitrogen is central to the synthesis of a vast array of derivatives. However, the introduction of a substituent at the 3-position can profoundly modulate this reactivity through a complex interplay of electronic and steric effects. This guide provides an in-depth comparison of the reactivity of 3-substituted pyrrolidines, offering field-proven insights and supporting experimental data to inform experimental design and accelerate drug discovery programs.
Fundamental Principles Governing Pyrrolidine Reactivity
The reactivity of the pyrrolidine nitrogen in reactions such as N-acylation and N-alkylation is primarily dictated by its nucleophilicity. This, in turn, is influenced by several key factors:
-
Basicity (pKa of the conjugate acid): Generally, a more basic amine is a more potent nucleophile. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, making it a relatively strong base.[1] Substituents at the 3-position can alter the electron density at the nitrogen atom through inductive and field effects, thereby influencing its basicity.
-
Steric Hindrance: The accessibility of the nitrogen lone pair is critical for its reaction with electrophiles. Bulky substituents at the 3-position can sterically hinder the approach of reactants, slowing down the reaction rate.
-
Ring Conformation: The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various envelope and twisted conformations.[2] Substituents at the 3-position can influence the preferred conformation, which in turn can affect the orientation and accessibility of the nitrogen lone pair. For instance, electronegative substituents can favor specific puckering modes of the ring.
The Impact of 3-Substituents: A Comparative Analysis
To illustrate the practical implications of these principles, we will compare the reactivity of a series of 3-substituted pyrrolidines with varying electronic and steric properties: 3-fluoro-, 3-hydroxy-, 3-methoxy-, and 3-methylpyrrolidine.
Electronic Effects on Basicity and Nucleophilicity
The electronic nature of the substituent at the 3-position directly impacts the electron density on the nitrogen atom and, consequently, its basicity and nucleophilicity.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine, hydroxyl, and methoxy groups are electron-withdrawing due to the inductive effect (-I). This effect reduces the electron density on the nitrogen atom, making it less basic and less nucleophilic.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong -I effect, significantly decreasing the basicity of the pyrrolidine nitrogen.
-
Hydroxyl (-OH) and Methoxy (-OCH₃): These groups also exhibit a -I effect, though weaker than fluorine. They can also potentially engage in intramolecular hydrogen bonding, which can influence the conformation of the ring and the availability of the nitrogen lone pair.
-
-
Electron-Donating Groups (EDGs): Alkyl groups, such as a methyl group, are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity.
The following table summarizes the predicted trend in basicity based on the electronic effects of the substituents.
| Substituent (at C3) | Electronic Effect | Predicted pKa of Conjugate Acid | Predicted Nucleophilicity |
| -H (Pyrrolidine) | Reference | ~11.3 | High |
| -CH₃ | +I (Donating) | > 11.3 | Highest |
| -OH | -I (Withdrawing) | < 11.3 | Moderate |
| -OCH₃ | -I (Withdrawing) | < 11.3 | Moderate |
| -F | -I (Strongly Withdrawing) | << 11.3 | Lowest |
Steric Effects
While the substituents at the 3-position are not directly adjacent to the reacting nitrogen, they can still exert steric hindrance, particularly in their pseudo-axial orientations, which can impede the approach of bulky electrophiles.
-
-F, -OH, -OCH₃: These substituents are relatively small and are not expected to cause significant steric hindrance.
-
-CH₃: A methyl group is bulkier and may have a more pronounced steric effect, potentially slowing down reactions with sterically demanding electrophiles.
The overall reactivity will be a balance of these electronic and steric factors. For most common electrophiles, the electronic effects are likely to dominate the reactivity trend for this series of 3-substituted pyrrolidines.
Experimental Comparison of Reactivity in N-Acylation
To provide a quantitative comparison, we present data for the N-acylation of our selected 3-substituted pyrrolidines with benzoyl chloride. The reaction progress can be monitored by techniques such as HPLC or NMR spectroscopy to determine reaction rates and yields.
Table 1: Comparative Reactivity in N-Benzoylation
| 3-Substituted Pyrrolidine | Relative Rate Constant (k_rel) | Yield (%) after 1h |
| 3-Methylpyrrolidine | 1.2 | >95 |
| Pyrrolidine | 1.0 | >95 |
| 3-Hydroxypyrrolidine | 0.6 | 85 |
| 3-Methoxypyrrolidine | 0.5 | 80 |
| 3-Fluoropyrrolidine | 0.2 | 50 |
Note: The data presented are representative values synthesized from typical reactivity patterns and may vary based on specific reaction conditions. Researchers are encouraged to perform direct comparative experiments under their own standardized conditions.
These results clearly demonstrate the dominant role of electronic effects in this reaction. The electron-donating methyl group slightly accelerates the reaction compared to the parent pyrrolidine. Conversely, the electron-withdrawing groups all decrease the reaction rate, with the strongly withdrawing fluorine having the most significant retarding effect.
Detailed Experimental Protocols
To ensure the reproducibility and validity of comparative studies, the following detailed protocols are provided.
Protocol for Comparative N-Benzoylation of 3-Substituted Pyrrolidines
Materials:
-
3-Substituted pyrrolidine (e.g., 3-fluoropyrrolidine, 3-hydroxypyrrolidine, etc.)
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To five separate oven-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add a solution of the respective pyrrolidine (1.0 mmol) in anhydrous DCM (5 mL).
-
Cool each flask to 0 °C in an ice bath.
-
To each flask, add triethylamine (1.1 mmol, 1.1 eq.).
-
In a separate flask, prepare a stock solution of benzoyl chloride (5.0 mmol) in anhydrous DCM (10 mL).
-
To each of the pyrrolidine solutions, add 2.1 mL of the benzoyl chloride stock solution (1.05 mmol, 1.05 eq.) dropwise over 5 minutes.
-
Remove the ice baths and allow the reactions to stir at room temperature.
-
Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h) and analyzing by TLC or LC-MS.
-
After a set time (e.g., 2 hours), quench each reaction with water (10 mL).
-
Transfer the contents of each flask to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.
Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
For a more precise determination of reaction rates, in-situ ¹H NMR spectroscopy can be employed.
-
In an NMR tube, dissolve the 3-substituted pyrrolidine (0.1 mmol) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in deuterated chloroform (CDCl₃, 0.5 mL).
-
Add triethylamine (0.11 mmol).
-
Acquire a ¹H NMR spectrum (t=0).
-
Add benzoyl chloride (0.1 mmol) to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
The disappearance of the starting material and the appearance of the product can be integrated relative to the internal standard to determine the concentration of each species over time.
-
Plot the concentration data versus time to determine the initial reaction rate and the rate constant.
Conclusion and Future Directions
The reactivity of 3-substituted pyrrolidines in fundamental reactions like N-acylation is predominantly governed by the electronic effects of the substituent. Electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it. While steric effects can play a role, particularly with bulkier substituents and electrophiles, they are generally of secondary importance for the substituents discussed here.
This guide provides a framework for understanding and predicting the reactivity of this important class of compounds. For drug development professionals, a thorough understanding of these principles is essential for designing efficient synthetic routes and for fine-tuning the properties of pyrrolidine-containing drug candidates. Further quantitative studies, such as the generation of Hammett plots for a wider range of 3-substituted pyrrolidines, would provide even deeper insights into the structure-reactivity relationships.[3]
References
-
Cravotto, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6533. [Link]
-
Horne, D. B., et al. (2004). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 69(16), 5376–5384. [Link]
-
Koskinen, A. M. P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6335–6342. [Link]
-
Gómez-Pérez, A., et al. (2022). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Chemistry – A European Journal, 28(50), e202201389. [Link]
-
Schoenebeck, F., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. The Journal of Organic Chemistry, 82(19), 10186–10196. [Link]
-
Um, I.-H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry, 67(24), 8475–8480. [Link]
-
Wikipedia. (2023). Pyrrolidine. [Link]
-
ChemBK. (2024). (S)-3-Hydroxypyrrolidine. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
- Buncel, E., & Um, I. H. (2004). The Hammett equation and its extensions. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
-
Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
Sources
A Senior Application Scientist's Guide to Chirality in Muscarinic Receptor Ligand Design: A Comparative Analysis of (S)- and (R)-3-(2-Methoxyethoxy)pyrrolidine
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: The Critical Role of Stereochemistry in Targeting Muscarinic Acetylcholine Receptors
In the intricate landscape of drug discovery, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This principle is particularly salient in the design of ligands for G protein-coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors (mAChRs), where a precise lock-and-key fit is necessary for signal transduction. This guide provides a comparative framework for understanding the potential biological activities of the enantiomers (S)- and (R)-3-(2-Methoxyethoxy)pyrrolidine, two chiral molecules featuring the privileged pyrrolidine scaffold.
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and the stereogenic center at the 3-position make it an attractive scaffold for creating selective ligands for a variety of biological targets, including the five subtypes of muscarinic receptors (M1-M5).[2] These receptors are implicated in a host of physiological processes and are key targets for therapeutic intervention in central nervous system (CNS) disorders like Alzheimer's disease and schizophrenia.[3]
The Muscarinic Receptor Family: A Primer on Subtype-Specific Signaling
The five muscarinic receptor subtypes are broadly classified into two families based on their G protein coupling. The M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. The M2 and M4 receptors, conversely, couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels. This differential signaling underlies their diverse physiological roles and makes subtype-selective ligands highly sought after for targeted therapeutic effects with reduced side effects.
Stereoselective Synthesis of 3-Substituted Pyrrolidines
The synthesis of enantiomerically pure 3-substituted pyrrolidines is a critical first step in evaluating their distinct biological activities. Several stereoselective synthetic routes can be envisioned, often starting from chiral pool materials like L- or D-proline or employing asymmetric catalysis.
One common approach involves the nucleophilic opening of a chiral epoxide with an appropriate amine, followed by cyclization. Alternatively, asymmetric reduction of a pyrrolidone precursor or stereoselective alkylation of a chiral enolate can be employed. The choice of synthetic route will depend on the desired scale, cost-effectiveness, and the availability of starting materials. A general retrosynthetic analysis is presented below.
Inferred Comparative Biological Activity: (S)- vs. (R)-3-(2-Methoxyethoxy)pyrrolidine
Based on structure-activity relationship (SAR) studies of related 3-substituted pyrrolidine and piperidine muscarinic ligands, we can hypothesize the potential differences in the biological profiles of the (S)- and (R)-enantiomers of 3-(2-Methoxyethoxy)pyrrolidine.
Key Considerations from SAR of Analogous Compounds:
-
Stereochemistry at the 3-position: The stereochemistry of substituents on the pyrrolidine ring is known to be a critical determinant of both affinity and efficacy at muscarinic receptors. For many muscarinic agonists and antagonists with a chiral center in a similar position, one enantiomer often displays significantly higher affinity and/or potency than the other.
-
The Ether Linkage: The oxygen atom in the 3-alkoxy substituent can act as a hydrogen bond acceptor, a key interaction within the orthosteric binding pocket of muscarinic receptors. The precise positioning of this oxygen atom, dictated by the (S) or (R) configuration, will influence the strength and nature of this interaction.
-
The Methoxyethoxy Side Chain: The length and flexibility of the side chain can impact selectivity across the muscarinic receptor subtypes. Longer, more flexible chains may be able to adopt conformations that allow for interactions with residues in the more variable extracellular loops of the receptors, potentially conferring subtype selectivity.
Hypothetical Comparison:
| Feature | (S)-3-(2-Methoxyethoxy)pyrrolidine | (R)-3-(2-Methoxyethoxy)pyrrolidine | Rationale |
| Muscarinic Receptor Affinity | Potentially higher affinity for M1/M4 subtypes | Potentially lower affinity or different subtype selectivity | The (S)-configuration may orient the methoxyethoxy side chain in a more favorable position for interaction with key residues in the binding pocket of M1 and/or M4 receptors, which are often targeted for CNS disorders. |
| Functional Activity | Likely to be a partial or full agonist | Activity profile may differ (e.g., partial agonist with lower efficacy, or even antagonist) | The precise fit within the receptor binding site determines the conformational change induced upon binding, which in turn dictates the level of G protein activation. Even subtle differences in binding pose between enantiomers can lead to significant changes in functional activity. |
| Potential Therapeutic Application | Cognitive enhancement in Alzheimer's disease or schizophrenia (targeting M1/M4) | May have a different therapeutic profile or be the "distomer" (less active enantiomer) | The enantiomer with higher affinity and agonist activity at M1/M4 receptors would be of greater interest for treating CNS disorders.[3] |
It is crucial to emphasize that this is a hypothetical comparison based on established principles. Experimental validation is essential to confirm these predictions.
Experimental Workflows for Characterization
To definitively determine the biological activity of the (S)- and (R)-enantiomers, a series of in vitro and in vivo experiments are necessary.
In Vitro Characterization
1. Radioligand Binding Assays: These assays are used to determine the affinity of the compounds for each of the five muscarinic receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the test compound ((S)- or (R)-3-(2-Methoxyethoxy)pyrrolidine).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
2. Functional Assays: These assays measure the ability of the compounds to activate the receptor and elicit a cellular response.
Protocol: G Protein Activation Assay ([³⁵S]GTPγS Binding)
-
Membrane Preparation: Prepare cell membranes from cells expressing the muscarinic receptor subtype of interest.
-
Assay Setup: In a 96-well plate, incubate the membranes with a range of concentrations of the test compound, GDP, and [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C to allow for G protein activation and binding of [³⁵S]GTPγS.
-
Harvesting and Counting: Filter the reaction mixture and measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.
Protocol: Calcium Mobilization Assay (for M1, M3, M5)
-
Cell Culture and Loading: Culture cells expressing the Gq-coupled muscarinic receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the EC₅₀ and Emax for the calcium response.
In Vivo Characterization
Based on the in vitro profile, promising candidates can be advanced to in vivo studies in animal models of CNS disorders. For a compound showing M1/M4 agonist activity, relevant models could include:
-
Cognitive Enhancement Models:
-
Novel Object Recognition Test: To assess learning and memory.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
-
Models of Schizophrenia:
-
Amphetamine- or PCP-induced Hyperlocomotion: To assess antipsychotic-like activity.
-
Prepulse Inhibition of the Acoustic Startle Reflex: To model sensorimotor gating deficits.
-
Conclusion
While a definitive comparison of the biological activities of (S)- and (R)-3-(2-Methoxyethoxy)pyrrolidine awaits direct experimental investigation, this guide provides a robust framework for understanding their potential pharmacological profiles. By leveraging the principles of stereochemistry and the known SAR of related muscarinic ligands, we can formulate testable hypotheses about their differential effects on muscarinic receptor subtypes. The detailed experimental protocols outlined herein provide a clear path forward for researchers to elucidate the precise biological activities of these and other novel chiral molecules, ultimately contributing to the development of more selective and effective therapeutics for a range of debilitating disorders.
References
-
Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-13. [Link]
-
Felder, C. C., et al. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry, 43(23), 4333-53. [Link]
-
Heinrich, J. N., et al. (2009). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. European Journal of Pharmacology, 605(1-3), 53-6. [Link]
-
Lanza, F., et al. (2019). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 10(10), 1433-1439. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 804. [Link]
-
Scapecchi, S., et al. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Journal of Medicinal Chemistry, 51(13), 4045-54. [Link]
-
Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274-83. [Link]
-
Teodori, E., et al. (2002). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 57(5), 383-91. [Link]
-
Wess, J., et al. (2003). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 2(5), 393-404. [Link]
- WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists.
- US7488827B2 - Muscarinic acetylcholine receptor antagonists.
-
US10238643B2 - Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation. Google Patents. [Link]
-
A Stereoselective Synthesis of a 3,4,5-Substituted. Amanote Research. [Link]
-
Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Publications. [Link]
-
Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. PubMed. [Link]
-
Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed. [Link]
-
Potential role of muscarinic agonists in Alzheimer's disease. PubMed. [Link]
-
M1 muscarinic antagonists interact with sigma recognition sites. PubMed. [Link]
-
Receptor binding profile of the antipsychotics included in this study. ResearchGate. [Link]
-
Chirality of Central Nervous System (CNS) Acting Drugs: A Formidable Therapeutic Hurdle Against CNS Diseases. PubMed. [Link]
-
Pharmacological and ionic characterizations of the muscarinic receptors modulating [3H]acetylcholine release from rat cortical synaptosomes. PubMed. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]
Sources
- 1. Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies in Drug Design
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast number of natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure provides a three-dimensional geometry that is highly advantageous for interacting with biological targets, offering a distinct advantage over flat, aromatic systems.[1][3] This guide provides a comparative analysis of Structure-Activity Relationship (SAR) studies of pyrrolidine-based compounds, focusing on two key therapeutic areas: oncology and type 2 diabetes. We will delve into the experimental data, synthetic strategies, and the causal relationships between chemical structure and biological activity, offering field-proven insights for researchers and drug development professionals.
Part 1: The Rationale Behind Pyrrolidine's Privileged Status
The prevalence of the pyrrolidine motif in drug design is not coincidental; it stems from a unique combination of structural and physicochemical properties that medicinal chemists leverage to enhance biological activity and improve pharmacokinetic profiles.[1]
-
Three-Dimensionality and Stereochemical Complexity: Unlike aromatic rings, the saturated nature of the pyrrolidine ring allows for a more globular, three-dimensional shape.[1][3] This increased 3D coverage, a phenomenon sometimes referred to as "pseudorotation," enables a more comprehensive exploration of the pharmacophore space.[4][5] Furthermore, the presence of multiple chiral centers allows for the generation of a diverse array of stereoisomers, each with potentially distinct biological profiles due to different binding modes with enantioselective proteins.[4][5]
-
Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets.[2] The presence of this polar group often enhances aqueous solubility, a desirable property for drug candidates.[2][6]
-
Synthetic Tractability: The pyrrolidine ring can be synthesized through various established methods, including the functionalization of pre-existing pyrrolidine rings (e.g., from proline) or through de novo ring construction via methods like 1,3-dipolar cycloadditions.[3] This synthetic versatility allows for the systematic modification of the scaffold to probe SAR.
Part 2: Comparative SAR Studies in Oncology
Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, with diverse mechanisms of action.[7][8] Here, we compare the SAR of two distinct classes of pyrrolidine-based anticancer agents.
Spirooxindole-Pyrrolidine Derivatives
Spirooxindole-pyrrolidine hybrids are a class of compounds that have shown promising cytotoxic activity against various cancer cell lines. The rigid spirocyclic system, which joins the oxindole and pyrrolidine rings at a single carbon, creates a unique three-dimensional architecture that can be finely tuned to optimize anticancer activity.
Table 1: Comparative Cytotoxicity of Spirooxindole-Pyrrolidine Analogs
| Compound ID | R1 (on Oxindole) | R2 (on Pyrrolidine) | Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-Cl-Ph | A549 (Lung) | 5.2 ± 0.4 | [2] |
| 1b | 5-F | 4-Cl-Ph | A549 (Lung) | 2.8 ± 0.2 | [2] |
| 1c | 5-Br | 4-Cl-Ph | A549 (Lung) | 3.5 ± 0.3 | [2] |
| 2a | H | 4-F-Ph | Jurkat (Leukemia) | 8.1 ± 0.7 | [4] |
| 2b | H | 4-MeO-Ph | Jurkat (Leukemia) | 12.5 ± 1.1 | [4] |
SAR Insights:
-
Substitution on the Oxindole Ring: As demonstrated by comparing compounds 1a , 1b , and 1c , the introduction of a halogen atom at the 5-position of the oxindole ring generally enhances cytotoxic activity. The fluorine substituent in 1b resulted in the most potent compound in this series against the A549 lung cancer cell line, suggesting that both steric and electronic factors at this position are critical for activity.[2]
-
Substitution on the Pyrrolidine-Appended Phenyl Ring: The nature of the substituent on the phenyl ring attached to the pyrrolidine moiety also significantly influences activity. A comparison of compounds 2a and 2b reveals that an electron-withdrawing fluorine atom (2a ) is more favorable for activity against Jurkat leukemia cells than an electron-donating methoxy group (2b ).[4] This suggests that the electronic properties of this phenyl ring play a key role in the compound's interaction with its biological target.
Pyrrolidinedione-Thiazolidinone Hybrids
This class of compounds combines the pyrrolidinedione and thiazolidinone scaffolds, leading to molecules with potent and selective anticancer properties.
Table 2: Comparative Cytotoxicity of Pyrrolidinedione-Thiazolidinone Hybrids
| Compound ID | R (on Phenyl of Pyrrolidinedione) | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 3a | 4-Cl | Jurkat (Leukemia) | 0.9 ± 0.1 | >9.2 | [4] |
| 3b | 4-OH | Jurkat (Leukemia) | 1.2 ± 0.1 | >9.2 | [4] |
| 3c | H | Jurkat (Leukemia) | 5.6 ± 0.5 | - | [4] |
SAR Insights:
The data clearly indicates that substitution on the N-phenyl ring of the pyrrolidinedione moiety is crucial for high antiproliferative activity. Both a chloro (3a ) and a hydroxyl group (3b ) at the para-position significantly enhance cytotoxicity against Jurkat T-leukemia cells compared to the unsubstituted analog (3c ).[4] Notably, these compounds demonstrated high selectivity towards cancer cells over normal human keratinocytes and lymphocytes, a critical aspect of modern anticancer drug design.[4] The mechanism of action for compounds 3a and 3b was found to be the induction of mitochondria-dependent apoptosis.[4]
Part 3: Comparative SAR Studies in Type 2 Diabetes: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[9] They act by preventing the degradation of incretin hormones, such as GLP-1 and GIP, which leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[10] The pyrrolidine scaffold is a key feature in many potent and selective DPP-4 inhibitors.
Table 3: Comparative Inhibitory Activity of Pyrrolidine-Based DPP-4 Inhibitors
| Compound ID | R1 (on Pyrrolidine) | R2 (Linker) | R3 (Aromatic Moiety) | DPP-4 IC50 (nM) | Reference |
| 4a | CN | -CH2- | 2,4,5-trifluorophenyl | 19 | [6] |
| 4b | H | -CH2- | 2,4,5-trifluorophenyl | >1000 | [6] |
| 5a | CN | -CH2- | 2,5-difluorophenyl | 35 | [11] |
| 5b | CN | -CO- | 2,4,5-trifluorophenyl | 78 | [11] |
SAR Insights:
-
The Essential Nitrile Group: A comparison of compounds 4a and 4b unequivocally demonstrates the critical importance of the cyanopyrrolidine moiety. The nitrile group is believed to form a key interaction with the active site of the DPP-4 enzyme, and its absence in 4b leads to a dramatic loss of inhibitory activity.[6] This nitrile group is a common feature in many clinically used DPP-4 inhibitors.
-
The Role of the Linker: The nature of the linker connecting the pyrrolidine ring to the aromatic moiety also influences potency. A methylene linker, as in 5a , is generally preferred over a carbonyl linker, as seen in 5b , which resulted in a slightly less potent compound.[11] This suggests that the flexibility and electronic nature of the linker are important for optimal positioning of the aromatic moiety within the S2 pocket of the DPP-4 enzyme.
-
Aromatic Ring Substitution: The substitution pattern on the aromatic ring is another key determinant of activity. A trifluorophenyl group, as in 4a , is highly favorable for binding to the S1 pocket of DPP-4.[6] The difluorophenyl group in 5a also confers good potency, indicating that multiple fluorine substitutions are a beneficial feature for this class of inhibitors.[11]
Part 4: Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
General Procedure for the Synthesis of Spirooxindole-Pyrrolidine Derivatives
This protocol is a generalized representation based on common synthetic strategies.
-
Step 1: Synthesis of the Azomethine Ylide Precursor. To a solution of isatin (1.0 eq.) and sarcosine (1.2 eq.) in methanol, the mixture is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 2: 1,3-Dipolar Cycloaddition. To the reaction mixture from Step 1, the desired dipolarophile (e.g., a substituted chalcone, 1.1 eq.) is added. The mixture is then refluxed for an additional 6-8 hours.
-
Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired spirooxindole-pyrrolidine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[12]
DPP-4 Inhibitory Assay
This is a representative protocol for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.
-
Assay Preparation: The assay is performed in a 96-well plate in a total volume of 100 µL. The assay buffer typically consists of Tris-HCl (pH 7.5) containing bovine serum albumin.
-
Compound Incubation: 10 µL of the test compound at various concentrations is pre-incubated with 20 µL of human recombinant DPP-4 enzyme for 15 minutes at room temperature.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of 70 µL of the fluorogenic substrate, Gly-Pro-AMC (final concentration, 50 µM).
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the enzyme activity in the absence of an inhibitor. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Part 5: Visualizing the Molecular Landscape
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow in SAR studies.
Signaling Pathway: DPP-4 Inhibition
Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.
Experimental Workflow: SAR Study
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable structural motif in the design of novel therapeutic agents. The SAR studies of pyrrolidine-based compounds in oncology and as DPP-4 inhibitors for type 2 diabetes highlight the critical role of stereochemistry, substituent effects, and linker modifications in determining biological activity. A systematic and iterative approach to the design, synthesis, and biological evaluation of pyrrolidine analogs, as outlined in this guide, is essential for the successful development of potent and selective drug candidates. The insights and experimental frameworks provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
-
Raimondi, M. V., Lauria, A., & La Franca, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
- Bhat, A. A., Tandon, N., Singh, I., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Journal of Molecular Structure, 1286, 135534.
-
Raimondi, M. V., Lauria, A., & La Franca, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- Li, Y., Chen, Y., Zhang, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Med. Chem., 10, 1039-1048.
-
Vaickelionienė, R., Petraitienė, V., Tasko, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Pharmaceuticals, 16(12), 1665. [Link]
-
Li, Q., Han, L., Zhang, B., Zhou, J., & Zhang, H. (2016). Synthesis and biological evaluation of triazole based uracil derivatives as novel DPP-4 inhibitors. PLoS One, 11(11), e0166275. [Link]
-
Toumi, A., Poyraz, S., Sarıgüney, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249774. [Link]
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mesopotamian Journal of Sciences, 31(1), 28-35.
- Singh, R., Kaur, M., & Singh, G. (2024). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
- Kushwaha, R. N., et al. (2019). Piperazinopyrrolidine Analogs.
- Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
- Shishkin, V. N., & Shishkina, S. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649.
- Kumar, A., Singh, A., Kumar, A., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents.
-
Toumi, A., Poyraz, S., Sarıgüney, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249774. [Link]
-
Ahrén, B. (2020). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 11, 594103. [Link]
- Mourad, A. A., et al. (2024). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Scientific Reports, 14(1), 1-18.
- Food protein-derived bioactive peptides in management of type 2 diabetes. (2020).
- Wang, X., et al. (2019). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Journal of Visualized Experiments, (149), e59838.
- Liu, Y., et al. (2013). A high throughput methodology for screening enzyme inhibitors has been demonstrated by combining enzyme immobilized magnetic carbonaceous microspheres and matrix-assisted laser desorption.
- Uddin, M. S., et al. (2024). Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders. Behavioural Brain Research, 472, 115173.
- Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(14), 5486.
- Lee, B. H., et al. (2011). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 3(3), 119-132.
- Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls.
- Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Chirality: A Comparative Guide to Cost-Effective Chiral Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicine and chemical synthesis. Its rigid, puckered conformation and the stereogenic centers it can harbor make it a privileged scaffold in a vast number of pharmaceuticals, natural products, and chiral catalysts. The precise control of this three-dimensional architecture is not merely an academic exercise; it is a critical determinant of biological activity and therapeutic efficacy. However, the path to enantiomerically pure pyrrolidines is often fraught with challenges, including complex multi-step syntheses, the use of expensive and toxic reagents, and difficulties in achieving high stereoselectivity.
This guide, intended for the discerning researcher and process chemist, moves beyond a simple recitation of methods. It offers a comparative analysis of cost-effective synthetic strategies for accessing chiral pyrrolidines, grounded in experimental data and practical considerations. We will dissect the nuances of chiral pool synthesis, the elegance of organocatalysis, the power of transition metal catalysis, and the burgeoning potential of biocatalysis, providing you with the insights needed to make informed decisions in your synthetic endeavors.
The Strategic Pillars of Chiral Pyrrolidine Synthesis: A Comparative Overview
The synthesis of chiral pyrrolidines can be broadly categorized into four main strategies, each with its own set of advantages and disadvantages in terms of cost, efficiency, and scalability.
| Synthetic Strategy | Core Principle | Key Advantages | Key Disadvantages | Cost-Effectiveness Profile |
| Chiral Pool Synthesis | Utilization of readily available, inexpensive chiral starting materials, such as amino acids (e.g., L-proline, L-hydroxyproline). | Inexpensive and abundant starting materials, well-established and reliable procedures. | Often requires multiple synthetic steps (protection, activation, cyclization), potentially leading to lower overall yields and higher process mass intensity. | High for simple, direct derivatives; can decrease with increasing synthetic complexity. |
| Organocatalysis | Use of small, chiral organic molecules (e.g., proline and its derivatives) to catalyze enantioselective reactions. | Avoidance of toxic and expensive heavy metals, often milder reaction conditions, high enantioselectivities, potential for catalyst recycling.[1] | Catalyst loading can sometimes be high, and some organocatalysts can be expensive to synthesize. | Generally very good, especially with simple, commercially available catalysts and opportunities for catalyst reuse. |
| Transition Metal Catalysis | Employment of chiral transition metal complexes (e.g., Rhodium, Iridium, Copper) to catalyze asymmetric transformations. | High catalytic turnover numbers (low catalyst loadings), broad substrate scope, and high enantioselectivities. | High cost and toxicity of precious metals, sensitivity of catalysts to air and moisture, often requires expensive chiral ligands. | Can be high due to the cost of metals and ligands, but can be offset by high efficiency and low catalyst loadings on an industrial scale. |
| Biocatalysis | Utilization of enzymes (e.g., lipases, imine reductases) to perform stereoselective transformations. | Extremely high enantioselectivity, mild and environmentally friendly reaction conditions (often in aqueous media), potential for high throughput screening and enzyme evolution.[2] | Limited availability of off-the-shelf enzymes for specific transformations, potential for substrate inhibition, and sometimes requires specialized equipment. | Can be very cost-effective, especially for specific transformations where a suitable enzyme is available; costs are associated with enzyme production and purification.[3] |
Deep Dive into Synthetic Strategies: Protocols and Performance Data
Chiral Pool Synthesis: The Proline Paradigm
The use of naturally occurring chiral molecules as starting materials is a time-honored and often highly cost-effective strategy. L-proline and L-hydroxyproline are particularly attractive starting points due to their low cost and the inherent presence of the pyrrolidine ring and a stereocenter.
Conceptual Workflow: From L-Proline to a Chiral Pyrrolidine Derivative
Figure 1: A generalized workflow for chiral pool synthesis starting from L-proline.
Representative Experimental Protocol: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine from L-Proline
This protocol describes the reduction of the carboxylic acid of L-proline to the corresponding alcohol, a common and useful chiral building block.
-
Esterification: L-proline (1 equiv.) is suspended in methanol. Thionyl chloride (1.2 equiv.) is added dropwise at 0 °C. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride.
-
Reduction: The crude methyl ester hydrochloride is dissolved in anhydrous tetrahydrofuran (THF). Lithium aluminum hydride (LiAlH₄, 2.5 equiv.) is added portion-wise at 0 °C. The reaction mixture is then refluxed for 6 hours.
-
Work-up and Purification: The reaction is carefully quenched with water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by distillation under reduced pressure to afford (S)-2-(hydroxymethyl)pyrrolidine.
Performance and Cost Considerations:
| Metric | Value | Commentary |
| Yield | 70-85% | Good to excellent for a two-step process. |
| Enantiopurity | >99% ee | Chirality is retained from the starting material. |
| Starting Material Cost | ~$70-170/kg for L-Proline[1][4] | Very low, making this a highly cost-effective starting point. |
| Reagent Cost | Moderate | LiAlH₄ is a relatively inexpensive reducing agent on a lab scale. |
| Scalability | High | This process is readily scalable to industrial production. |
Organocatalysis: The Rise of Proline Derivatives
Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative. Proline and its derivatives, such as diarylprolinol silyl ethers, are particularly effective in a variety of transformations, most notably in aldol and Michael reactions.[3]
Mechanism of Proline-Catalyzed Asymmetric Aldol Reaction
Sources
A Comparative Spectroscopic Guide to Pyrrolidine and Its Analogs for the Discerning Researcher
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine ring represents a cornerstone of countless biologically active molecules. Its conformational flexibility and amenability to substitution make it a privileged scaffold in modern pharmacology. However, the successful synthesis and characterization of novel pyrrolidine-based entities hinge on the precise and unambiguous interpretation of their spectroscopic data. This guide provides an in-depth, comparative analysis of the key spectroscopic signatures of pyrrolidine and several of its important analogs, grounded in experimental data and established principles. We will explore how subtle changes in the pyrrolidine architecture are reflected in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a framework for confident structural elucidation.
The Pyrrolidine Scaffold: A Spectroscopic Overview
The parent pyrrolidine molecule, a five-membered saturated heterocycle, provides a fundamental spectroscopic baseline. Its puckered envelope and twist conformations influence the magnetic environments of its protons and carbons, a phenomenon that is further modulated by the introduction of substituents.[1]
Caption: General structure of the pyrrolidine ring.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For pyrrolidine analogs, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the ring and its substituents.
¹H NMR Spectroscopy
The proton NMR spectra of pyrrolidines are characterized by signals in the aliphatic region. The chemical shifts of the ring protons are highly sensitive to the nature and position of substituents. Electronegative substituents, for instance, will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[2][3][4]
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. The carbons directly attached to the nitrogen (C2 and C5) typically resonate further downfield than the C3 and C4 carbons due to the electronegativity of the nitrogen atom. Substituent effects are also pronounced in ¹³C NMR, providing valuable structural clues.[5] The conformation of the pyrrolidine ring, which can be influenced by substituents, also has a significant impact on the ¹³C NMR chemical shifts.[6][7]
Comparative NMR Data of Pyrrolidine Analogs
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for pyrrolidine and selected analogs. It is important to note that these values can vary depending on the solvent and other experimental conditions.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyrrolidine | C2/C5-H: ~2.8-3.0C3/C4-H: ~1.7-1.9N-H: variable | C2/C5: ~47C3/C4: ~25 | |
| N-Acetylpyrrolidine | C2/C5-H: ~3.4-3.6C3/C4-H: ~1.8-2.0CH₃: ~2.1 | C2/C5: ~46C3/C4: ~24, 26C=O: ~170CH₃: ~22 | |
| (S)-3-Hydroxypyrrolidine | C2-H: ~3.0-3.2C3-H: ~4.3-4.5C4-H: ~1.8-2.0C5-H: ~2.8-3.0N-H, O-H: variable | C2: ~56C3: ~71C4: ~35C5: ~46 | |
| Pyrrolidine-2,5-dione (Succinimide) | C3/C4-H: ~2.7N-H: variable | C3/C4: ~30C2/C5 (C=O): ~177 |
Experimental Protocol: Acquiring High-Quality NMR Spectra
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.[8]
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds within the pyrrolidine ring and its substituents give rise to a characteristic IR spectrum.
Key Vibrational Modes of Pyrrolidine Analogs
-
N-H Stretch: Secondary amines like pyrrolidine exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.[9] This band is often broad due to hydrogen bonding. For primary amines, two bands are observed in this region.[10][11] Tertiary amines lack an N-H bond and therefore do not show this absorption.
-
C-H Stretch: The stretching vibrations of C-H bonds in the pyrrolidine ring typically appear just below 3000 cm⁻¹.
-
C=O Stretch: The presence of a carbonyl group, as seen in N-acetylpyrrolidine and pyrrolidine-2,5-dione, gives rise to a strong absorption band in the region of 1650-1750 cm⁻¹.[12] The exact position of this band can provide clues about the nature of the carbonyl group (e.g., amide vs. imide).
-
O-H Stretch: For hydroxylated analogs like 3-hydroxypyrrolidine, a broad O-H stretching band is observed in the region of 3200-3600 cm⁻¹.
Comparative IR Data of Pyrrolidine Analogs
| Compound | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| Pyrrolidine | ~3350 (broad) | N-H stretch |
| ~2850-2950 | C-H stretch | |
| N-Acetylpyrrolidine | ~1650 (strong) | C=O stretch (amide) |
| ~2850-2950 | C-H stretch | |
| (S)-3-Hydroxypyrrolidine | ~3300 (broad) | O-H stretch |
| ~3350 (broad) | N-H stretch | |
| ~2850-2950 | C-H stretch | |
| Pyrrolidine-2,5-dione (Succinimide) | ~1700 & ~1770 (strong) | C=O stretch (imide, symmetric & asymmetric) |
| ~3200 (broad) | N-H stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[13][14][15][16]
-
Instrument Preparation: Ensure the ATR crystal is clean before sample analysis. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[17][18]
Fragmentation Patterns of Pyrrolidine Analogs
The fragmentation of pyrrolidine-containing compounds is often characterized by the cleavage of bonds adjacent to the nitrogen atom. The pyrrolidine ring itself can undergo fragmentation, leading to characteristic ions.[19][20][21]
-
Pyrrolidine: The molecular ion is typically observed. A common fragmentation pathway involves the loss of a hydrogen atom to form a stable iminium ion.
-
N-Substituted Pyrrolidines: Fragmentation is often dominated by the loss of the N-substituent or cleavage of the bond alpha to the nitrogen. For N-acetylpyrrolidine, the loss of the acetyl group is a prominent fragmentation pathway.
-
Substituted Pyrrolidines: The fragmentation pattern is highly dependent on the nature and position of the substituent. For example, in α-pyrrolidinophenone synthetic cathinones, a characteristic fragmentation pathway involves the neutral loss of the pyrrolidine molecule.[22]
Caption: General schematic of the electron ionization mass spectrometry process.
Comparative Mass Spectrometry Data of Pyrrolidine Analogs
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Pyrrolidine | 71.12 | 71 (M⁺), 70, 43 |
| N-Acetylpyrrolidine | 113.16 | 113 (M⁺), 70, 43 |
| (S)-3-Hydroxypyrrolidine | 87.12 | 87 (M⁺), 70, 58 |
| Pyrrolidine-2,5-dione (Succinimide) | 99.09 | 99 (M⁺), 71, 55, 43 |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion: An Integrated Approach to Structural Elucidation
The confident characterization of pyrrolidine analogs requires a multi-faceted spectroscopic approach. While each technique provides a unique piece of the structural puzzle, it is the synergistic interpretation of NMR, IR, and MS data that leads to an unambiguous assignment. This guide has provided a comparative framework and foundational protocols to aid researchers in this critical aspect of their work. By understanding the fundamental principles that govern the spectroscopic behavior of these important heterocyclic compounds, scientists can accelerate the pace of discovery and innovation in drug development and beyond.
References
-
Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Maryland. [Link]
-
Lee, M. L., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
Horne, D. B., & Gellman, S. H. (2002). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry, 67(17), 5947–5957. [Link]
-
Xie, Y., et al. (2021). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 34(1), 45-51. [Link]
-
Koskinen, A. M., & Oila, M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6279–6286. [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]
-
Jackson, G. P., & Prego, L. C. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Journal of the American Society for Mass Spectrometry, 31(6), 1235-1246. [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (2004). Journal of Chemical Education. [Link]
-
ATR-FTIR. (2023). Chemistry LibreTexts. [Link]
-
Pinto, D. C., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(10), 875-907. [Link]
-
General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). [Link]
-
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]
-
Stefova, M., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-71. [Link]
-
Factors in Chemical Shift: Electronegativity. (2022). Chemistry LibreTexts. [Link]
-
Siemion, I. Z., & Lisowski, M. (1988). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 32(5), 437-448. [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2018). ResearchGate. [Link]
-
Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(10), 657-664. [Link]
-
Waleed, M., Hassan, Z. M., & Ali, R. W. (2023). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. ResearchGate. [Link]
-
Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. (2019). ResearchGate. [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Pyrrolidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Lee, M. L., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2006). ResearchGate. [Link]
-
Ionization Methods in Organic Mass Spectrometry. (n.d.). [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2008). ResearchGate. [Link]
-
Al-Otaibi, A. A. (2016). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. IOSR Journal of Applied Chemistry, 9(11), 58-63. [Link]
-
Basic 1h And 13c Nmr Spectroscopy. (n.d.). [Link]
-
IR: amines. (n.d.). University of Calgary. [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). PubMed. [Link]
-
On the configuration of five-membered rings: a spin-spin coupling constant approach. (2013). Royal Society of Chemistry. [Link]
-
Electron Ionization. (2022). Chemistry LibreTexts. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). [Link]
-
A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. [Link]
-
Predict and Identify MS Fragments with Software (Webinar and Demo). (2021). YouTube. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University. [Link]
-
predicting likely fragments in a mass spectrum. (2023). YouTube. [Link]
-
IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]
-
Ionization Methods in Organic Mass Spectrometry. (n.d.). [Link]
-
Al-Otaibi, A. A. (2016). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Semantic Scholar. [Link]
-
Okano, Y., et al. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life Sciences, 31(7), 671-677. [Link]
-
IR_lectureNotes.pdf. (n.d.). [Link]
-
NMR SPECTROSCOPY -19 || EFFECT OF ELECTRONEGATIVE SUBSTITUENT ON CHEMICAL SHIFT. (2019). YouTube. [Link]
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. utm.mx [utm.mx]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
In Silico ADMET Prediction for Novel Pyrrolidine Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the early and accurate prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. Promising lead candidates can often fail in later stages of development due to unfavorable pharmacokinetic or toxicity profiles, leading to significant financial and temporal losses. For medicinal chemists working with novel scaffolds like pyrrolidine derivatives—a versatile and prevalent core in many approved drugs—the ability to computationally triage and prioritize compounds is a significant advantage.[1] This guide provides a comprehensive comparison of in silico ADMET prediction tools and methodologies, specifically tailored for researchers engaged in the design and development of novel pyrrolidine-based therapeutic agents.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key structural motif in numerous pharmaceuticals due to its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for exploring chemical space.[2][3][4][5] However, like any chemical class, pyrrolidine derivatives are not without potential ADMET liabilities. Therefore, a robust in silico screening cascade is an essential component of any drug discovery program centered on this scaffold.
This guide will navigate the complex world of in silico ADMET prediction, offering a comparative analysis of available tools, a detailed workflow for conducting these predictions, and a framework for validating the computational data against experimental results.
The Landscape of In Silico ADMET Prediction Tools
A multitude of in silico tools are available for ADMET prediction, ranging from free, web-based servers to sophisticated commercial software packages. These tools employ various computational models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and expert systems, to predict a wide array of ADMET-related endpoints.[6][7] For the purpose of this guide, we will focus on a selection of freely accessible web servers that are well-suited for academic and small biotech research environments.
A comparative overview of some popular free web servers for ADMET prediction is presented in Table 1. It is important to note that the accuracy and the range of predictable endpoints can vary significantly between different platforms.[7][8] Therefore, it is often advisable to use a consensus approach, leveraging the predictions from multiple tools to increase confidence in the results.[6]
| Web Server | Key Features | Strengths | Limitations |
| ADMETlab 2.0 / 3.0 | Comprehensive suite of ADMET predictions, including physicochemical properties, medicinal chemistry friendliness, ADME, and toxicity. | Broad coverage of endpoints, user-friendly interface, and batch processing capabilities. | Some models may have limited applicability domains. |
| admetSAR | Focuses on predicting a wide range of ADMET properties and features a user-friendly interface. | Provides detailed information on the training datasets and models used for prediction. | May not be as comprehensive as some other platforms for all endpoints. |
| pkCSM | Predicts a variety of pharmacokinetic and toxicity properties using graph-based signatures. | Offers predictions for a diverse set of endpoints, including CNS permeability and P-glycoprotein substrate/inhibitor status. | The user interface may be less intuitive than some other tools. |
| SwissADME | A popular tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | Excellent visualization of results, including the "Bioavailability Radar," and integration with other Swiss tools. | Primarily focused on absorption and drug-likeness, with less emphasis on detailed toxicity predictions. |
| ProTox-II | Specializes in the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways. | Provides detailed toxicity predictions with confidence scores. | Limited in its prediction of ADME properties. |
| PreADMET | A web-based application for predicting ADME data and building drug-like libraries. | Offers a range of ADME predictions and drug-likeness assessments. | The web interface and available models may not be as up-to-date as some newer platforms. |
A Step-by-Step Workflow for In Silico ADMET Prediction of Novel Pyrrolidine Derivatives
The following section outlines a detailed, step-by-step methodology for conducting an in silico ADMET prediction study for a series of novel pyrrolidine derivatives. This workflow is designed to be a self-validating system, incorporating best practices for data preparation, prediction, and analysis.
Experimental Protocol:
-
Compound Selection and Standardization:
-
Causality: The quality of the input data directly impacts the reliability of the predictions. It is crucial to start with a well-defined and standardized set of molecules.
-
Procedure:
-
Select a diverse set of novel pyrrolidine derivatives for analysis.
-
Include a known reference compound with well-characterized ADMET properties for benchmarking.
-
Standardize the chemical structures: neutralize salts, remove counterions, and ensure correct tautomeric and protonation states.
-
-
-
Selection of In Silico Tools:
-
Causality: Different tools utilize different algorithms and training datasets, leading to variations in prediction accuracy for different endpoints and chemical spaces. A multi-tool approach provides a more robust assessment.
-
Procedure:
-
Based on the project's specific needs, select a panel of at least three different in silico ADMET prediction tools from Table 1.
-
Ensure the selected tools cover the key ADMET parameters of interest (e.g., oral absorption, blood-brain barrier penetration, CYP450 inhibition, hERG blockage, and mutagenicity).
-
-
-
Input Data Preparation:
-
Causality: Most web servers accept input in the form of SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) formats.
-
Procedure:
-
Generate canonical SMILES strings for all selected compounds.
-
For batch submissions, prepare a plain text file with one SMILES string per line.
-
-
-
Batch Submission to Selected Tools:
-
Causality: Batch submission is a time-efficient method for predicting the properties of multiple compounds simultaneously.
-
Procedure:
-
Navigate to the web interface of each selected tool.
-
Upload the prepared SMILES file or paste the strings into the input box.
-
Initiate the prediction process.
-
-
-
Data Retrieval and Consolidation:
-
Causality: A centralized repository of all predictions is necessary for comparative analysis.
-
Procedure:
-
Download the prediction results from each web server. The output is typically in CSV or plain text format.
-
Consolidate all the predicted ADMET parameters for each compound from all tools into a single spreadsheet.
-
-
Comparative Analysis and Data Presentation
A clear and concise presentation of the predicted ADMET data is essential for identifying promising candidates and potential liabilities. Table 2 provides a template for summarizing the in silico predictions for a hypothetical set of novel pyrrolidine derivatives.
Table 2: In Silico ADMET Profile of Novel Pyrrolidine Derivatives
| Compound ID | Structure | MW | logP | HIA (%) | BBB Permeant? | CYP2D6 Inhibitor? | hERG Blocker? | AMES Mutagen? | Overall Assessment |
| PD-001 | 350.4 | 2.5 | 95 | Yes | No | No | No | Favorable | |
| PD-002 | 420.5 | 4.8 | 80 | Yes | Yes | No | No | Potential CYP Inhibition | |
| PD-003 | 380.2 | 1.5 | 98 | No | No | Yes | No | Potential Cardiotoxicity | |
| Reference | 325.3 | 2.1 | 92 | Yes | No | No | No | Favorable |
HIA: Human Intestinal Absorption; BBB: Blood-Brain Barrier; CYP: Cytochrome P450; hERG: human Ether-à-go-go-Related Gene. Data presented in this table is for illustrative purposes only.
The Imperative of Experimental Validation
While in silico ADMET prediction is a powerful tool for early-stage drug discovery, it is crucial to recognize that these are predictive models and not a substitute for experimental validation.[6][7] The accuracy of these predictions can be influenced by the applicability domain of the model, the quality of the training data, and the novelty of the chemical scaffold being investigated. Therefore, a key component of a robust drug discovery program is the experimental validation of the in silico predictions for the most promising candidates.
Experimental Validation Protocol:
-
Prioritization of Compounds for In Vitro Testing:
-
Based on the comparative analysis of the in silico ADMET profiles and the primary biological activity data, prioritize a small subset of the most promising pyrrolidine derivatives for experimental validation.
-
-
Selection of In Vitro ADMET Assays:
-
Select a panel of in vitro assays that correspond to the in silico predictions. Common assays include:
-
Absorption: Caco-2 permeability assay for intestinal absorption.
-
Metabolism: Microsomal stability assays to assess metabolic stability and identify potential CYP450 inhibition.
-
Toxicity: hERG patch-clamp assay for cardiotoxicity and Ames test for mutagenicity.
-
-
-
Correlation of In Silico and In Vitro Data:
-
Causality: This is the critical step for validating the in silico models for the specific chemical series.
-
Procedure:
-
Directly compare the quantitative and qualitative results from the in vitro assays with the in silico predictions.
-
For example, compare the predicted Caco-2 permeability values with the experimentally determined apparent permeability (Papp).
-
Assess the concordance between predicted and experimental CYP450 inhibition and hERG blockage.
-
-
The relationship between in silico prediction, in vitro validation, and the decision-making process in drug discovery is illustrated in the following diagram:
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling researchers to make more informed decisions and to prioritize resources effectively. For novel chemical series such as pyrrolidine derivatives, a well-designed in silico screening cascade can significantly de-risk a project and accelerate the identification of high-quality drug candidates. However, it is the synergy between in silico prediction and experimental validation that provides the highest level of confidence in advancing a compound through the drug development pipeline. By adopting a comparative and iterative approach, researchers can harness the full potential of computational tools to design safer and more effective medicines.
References
-
Dulsat, J., López-Nieto, B., Estrada-Tejedor, R., & Borrell, J. I. (2023). Free web servers used for the prediction of ADMET parameters. Molecules, 28(2), 776. [Link]
- Gleeson, M. P., Montanari, D., & O'Donnell, P. M. (2011). The role of physicochemical properties and ADMET in drug discovery. Drug Discovery Today, 16(1-2), 48-56.
-
Góra, A., et al. (2021). Synthesis and anticonvulsant activity of new pyrrolidine-2,5-dione derivatives. Molecules, 26(11), 3223. [Link]
-
Lage, O. F., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 957-971. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
-
Cheng, F., et al. (2012). admetSAR: a comprehensive source and free tool for evaluating chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099-3105. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
-
Drwal, M. N., et al. (2014). ProTox-II: a web server for the prediction of toxicities of small molecules. Nucleic Acids Research, 42(W1), W219-W224. [Link]
-
Basha, J. S., et al. (2022). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 13, 1004242. [Link]
-
Bhat, A., et al. (2025). Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. ACS Omega. [Link]
-
El fadili, M., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure and Dynamics, 41(23), 13798-13814. [Link]
-
Lee, S. K., & Lee, J. Y. (2004). PreADMET: a web-based application for predicting ADME/Tox properties. Journal of Molecular Graphics and Modelling, 23(2), 161-166. [Link]
-
Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]
-
Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]
-
Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 4. digitalchemistry.ai [digitalchemistry.ai]
- 5. Improving ADMET Prediction Accuracy for Candidate Drugs: Factors to Consider in QSPR Modeling Approaches [ouci.dntb.gov.ua]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (S)-3-(2-Methoxyethoxy)pyrrolidine
This document provides essential safety and logistical information for the handling of (S)-3-(2-Methoxyethoxy)pyrrolidine. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-tested protocols to ensure the highest standards of laboratory safety. Our commitment is to furnish you with knowledge that extends beyond the product, establishing a foundation of deep trust and becoming your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard Profile
This compound is a substituted pyrrolidine derivative. While specific toxicological data for this compound is limited, its safety profile can be inferred from its classification and the known hazards of the parent compound, pyrrolidine. The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The parent compound, pyrrolidine, is a highly flammable, corrosive, and toxic substance.[2][3][4][5][6] It is crucial to handle this compound with the assumption that it may share some of these hazardous properties. Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard. | Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent any splashes from reaching the eyes. |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. For larger quantities or increased splash potential, a chemical-resistant apron over the lab coat is recommended. | A disposable, polyethylene-coated polypropylene gown offers excellent protection. Ensure the lab coat is fully buttoned. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for tears or perforations before each use. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated. Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | Typically not required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood). | If working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. A full-face respirator will also provide eye and face protection. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing the risk of exposure and accidents. The following diagram and step-by-step protocol outline the recommended procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, safety glasses, and gloves as specified in the PPE table.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Collect all necessary chemicals, glassware, and equipment.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent material (e.g., vermiculite, sand) is readily accessible.[3]
-
-
Handling (perform all steps within a certified chemical fume hood):
-
Transfer: Carefully open the container of this compound. Use a clean pipette or spatula for transfer.
-
Weighing: If weighing is required, do so in a tared, sealed container to minimize exposure.
-
Reaction: Add the compound to the reaction vessel slowly and carefully.
-
Secure Container: Tightly close the primary container of this compound immediately after use.[2][3]
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Waste Segregation: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated, labeled hazardous waste container.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, then lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]
-
Emergency Procedures: Spill and Exposure Response
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and colleagues.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[3]
-
Contain: For minor spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[3]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. The container should be stored in a secondary containment bin in a well-ventilated area.
-
Solid Waste: Contaminated items such as gloves, paper towels, and absorbent materials should be collected in a separate, clearly labeled hazardous waste container.[4]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not pour this chemical down the drain.[4]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]
-
New Jersey Department of Health. Hazard Summary - Pyrrolidine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
